molecular formula C8H16ClN B1377975 5-Azaspiro[3.5]nonane hydrochloride CAS No. 1419101-47-5

5-Azaspiro[3.5]nonane hydrochloride

Cat. No.: B1377975
CAS No.: 1419101-47-5
M. Wt: 161.67 g/mol
InChI Key: UOKMFFNTVZVGHZ-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonane hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-7-9-8(4-1)5-3-6-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKMFFNTVZVGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-47-5
Record name 5-Azaspiro[3.5]nonane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

5-Azaspiro[3.5]nonane hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Azaspiro[3.5]nonane Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

The relentless pursuit of novel chemical matter with improved pharmacological profiles is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a powerful class of building blocks, offering a three-dimensional architecture that can enhance metabolic stability, aqueous solubility, and binding selectivity compared to traditional flat, aromatic structures. Among these, this compound presents itself as a valuable, conformationally rigid bioisostere of the ubiquitous piperidine ring. This technical guide provides a comprehensive overview of the core chemical properties, synthetic strategies, analytical characterization, and strategic applications of this compound for researchers, medicinal chemists, and drug development professionals.

The Strategic Value of this compound in Medicinal Chemistry

Beyond Piperidine: The Need for Bioisosteric Innovation

The piperidine motif is one of the most common N-heterocycles found in approved pharmaceuticals. While its role as a versatile scaffold is undisputed, it is often associated with metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes. The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is a key strategy to overcome such limitations. Azaspirocycles, like 5-Azaspiro[3.5]nonane, are increasingly recognized as superior bioisosteres for piperidines.[1] The rigid spirocyclic core restricts conformational flexibility, which can lead to more selective interactions with biological targets and offers predictable vectors for substituent placement.[2]

A Profile of this compound

This compound is the salt form of a saturated bicyclic amine consisting of a cyclobutane ring and a piperidine ring sharing a single carbon atom. The hydrochloride form enhances the compound's stability and aqueous solubility, making it an ideal starting material for library synthesis and further chemical modification.[3] Its primary value lies in its function as a rigid scaffold, providing a robust framework for the development of novel therapeutic agents across various disease areas.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a chemical entity is critical for its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name 5-azaspiro[3.5]nonane;hydrochloride
CAS Number 1419101-47-5[4][5]
Molecular Formula C₈H₁₆ClN[5]
Molecular Weight 161.67 g/mol [4][5]
Canonical SMILES C1CC2(CCNCC2)C1.Cl
Purity Typically ≥97%[4]
Solubility and Stability

While explicit solubility data is not widely published, the hydrochloride salt structure imparts significant polarity. It is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. For long-term viability in research settings, it is recommended to store the compound at -20°C.[3] The solid, crystalline nature of the salt enhances its shelf-life compared to the free-base form, which may be an oil and more susceptible to atmospheric degradation.

Analytical Characterization: Expected Spectroscopic Signatures

While specific spectra should always be acquired for lot validation, the structural features of this compound allow for the prediction of its key spectroscopic signatures. Chemical suppliers often provide access to analytical data such as NMR upon request.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine and cyclobutane rings. The protons adjacent to the nitrogen atom (C4 and C6) would appear as broadened multiplets shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The N-H proton itself would likely appear as a broad singlet. The cyclobutane protons would resonate further upfield.

  • ¹³C NMR: The carbon spectrum would display unique signals for each carbon environment. The carbons alpha to the nitrogen (C4 and C6) would be the most deshielded among the aliphatic carbons. The spirocyclic carbon (C5) would have a characteristic chemical shift.

  • Mass Spectrometry (MS): In ESI-MS (positive mode), the expected base peak would correspond to the molecular ion of the free base [M+H]⁺ at m/z 126.12, representing the loss of HCl.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm⁻¹. A broad absorption in the 2500-3000 cm⁻¹ region, characteristic of a secondary ammonium salt (R₂NH₂⁺), would be a key diagnostic feature.

Synthesis and Derivatization Potential

The synthesis of azaspirocycles is an active area of chemical research.[6] A generalized, conceptual workflow for producing the 5-Azaspiro[3.5]nonane core and preparing it for use in drug discovery is outlined below.

Conceptual Synthetic Workflow

The synthesis typically involves the construction of the spirocyclic core, followed by functionalization. Solid-phase synthesis is particularly advantageous for creating libraries of derivatives for screening.[7]

G cluster_0 Core Synthesis cluster_1 Derivatization for Library Synthesis A 1. Precursor Assembly (e.g., Piperidine derivative + Cyclobutanone) B 2. Intramolecular Cyclization (e.g., Reductive Amination or Pictet-Spengler type) A->B Key spirocyclization step C 3. Protecting Group Removal (If applicable) B->C D 4. Salt Formation (Treatment with HCl) C->D Final product isolation E 5-Azaspiro[3.5]nonane HCl F N-Acylation / N-Alkylation (Coupling with diverse acids/aldehydes) E->F Secondary amine reactivity G Diverse Chemical Library F->G G A Scaffold Selection (5-Azaspiro[3.5]nonane HCl) B Library Synthesis (Parallel Chemistry) A->B Diversification C High-Throughput Screening (HTS) (Biochemical or Cell-based Assays) B->C Screening Deck D Hit Identification (Active Compounds Identified) C->D E Structure-Activity Relationship (SAR) (Iterative Synthesis & Testing) D->E Hit-to-Lead F Lead Optimization (ADME/Tox Profiling) E->F Optimization Cycles G Preclinical Candidate F->G

References

An In-Depth Technical Guide to the Molecular Structure of 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 5-Azaspiro[3.5]nonane hydrochloride, a valuable building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes detailed chemical principles with practical, field-proven insights to support researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Azaspiro[3.5]nonane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, often leading to improved metabolic stability, target selectivity, and novel intellectual property. The 5-azaspiro[3.5]nonane core, incorporating a piperidine ring fused to a cyclobutane ring via a spiro-center, represents a particularly interesting scaffold. The presence of the nitrogen atom in the piperidine ring provides a handle for further functionalization and for modulating the physicochemical properties of potential drug candidates. This compound serves as a stable, water-soluble salt of this parent amine, making it a convenient starting material for a variety of synthetic transformations.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1419101-47-5[1]
Molecular Formula C₈H₁₆ClN[1]
Molecular Weight 161.67 g/mol [1]
Canonical SMILES C1CC2(C1)CCNCC2.ClN/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A

The molecular structure consists of a central quaternary carbon atom (the spiro-center) that is a member of both the cyclobutane and piperidine rings. The piperidine ring adopts a chair conformation to minimize steric strain, while the cyclobutane ring is puckered. The hydrochloride salt form involves the protonation of the secondary amine in the piperidine ring, with the chloride ion serving as the counter-ion.

Caption: 2D representation of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of a Boc-protected intermediate, tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate, followed by its deprotection.

Synthesis of tert-Butyl 5-azaspiro[3.5]nonane-5-carboxylate
Deprotection of tert-Butyl 5-azaspiro[3.5]nonane-5-carboxylate

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to yield the corresponding amine salt. Treatment of tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol, affords this compound in high yield.

Experimental Protocol: Boc Deprotection

  • Dissolve tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate (1.0 eq) in a minimal amount of a suitable solvent (e.g., dioxane or methanol).

  • To the stirred solution, add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl in methanol) (excess, typically 2-10 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Upon completion of the reaction, the solvent and excess acid are removed under reduced pressure.

  • The resulting solid is triturated with a non-polar solvent, such as diethyl ether or hexane, to precipitate the hydrochloride salt.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Boc_protected tert-Butyl 5-azaspiro[3.5]nonane-5-carboxylate Deprotection Boc Deprotection Boc_protected->Deprotection HCl_reagent HCl in Dioxane/Methanol HCl_reagent->Deprotection Product This compound Deprotection->Product

Caption: Synthetic workflow for this compound.

Structural Characterization

The definitive structural elucidation of this compound and its synthetic precursors relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons of the cyclobutane and piperidine rings. The protons on the carbons adjacent to the nitrogen atom will appear at a lower field due to the deshielding effect of the nitrogen. The N-H protons of the hydrochloride salt may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spiro-carbon will appear as a quaternary carbon signal. The carbons adjacent to the nitrogen will be shifted downfield.

While experimental NMR data for this compound is not publicly available, data for a closely related Boc-protected spiro-amine, provides a useful reference for the expected chemical shifts of the core structure. For tert-butyl 7-azaspiro[4.5]decane-2-carboxylate, the following characteristic shifts were reported: ¹H-NMR (500 MHz, CDCl₃): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H). ¹³C-NMR (126 MHz, CDCl₃): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[2] These values can be used as a guide for interpreting the spectra of 5-azaspiro[3.5]nonane derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the elemental composition of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 126.2. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the alkane rings (around 2850-3000 cm⁻¹), N-H stretching of the ammonium salt (a broad band in the region of 2400-3200 cm⁻¹), and N-H bending (around 1500-1600 cm⁻¹).

Applications in Drug Discovery

The 5-azaspiro[3.5]nonane scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its rigid, three-dimensional structure can be exploited to orient pharmacophoric groups in a precise manner for optimal interaction with biological targets.

Derivatives of closely related azaspirocycles have shown promise in various therapeutic areas. For instance, derivatives of 7-azaspiro[3.5]nonane have been investigated as potent GPR119 agonists for the treatment of diabetes and related metabolic disorders.[3] The azaspiro[3.5]nonane core can serve as a rigid scaffold to which various substituents can be attached to modulate the pharmacological activity and pharmacokinetic properties of the resulting compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure provides a rigid three-dimensional framework that can be functionalized to generate novel compounds with potentially improved pharmacological profiles. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its structure, a plausible synthetic route, and the necessary analytical techniques for its characterization, thereby empowering researchers to effectively utilize this compound in their scientific endeavors.

References

5-Azaspiro[3.5]nonane hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Azaspiro[3.5]nonane Hydrochloride: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 1419101-47-5 ), a pivotal heterocyclic building block in medicinal chemistry.[1][2][3] We will delve into its fundamental physicochemical properties, explore robust synthetic strategies, and illuminate its application as a privileged scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique three-dimensional architecture of this spirocyclic amine in their research programs.

Introduction: The Value of 3D Scaffolds in Drug Design

In the pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly moving beyond flat, aromatic structures towards more complex, three-dimensional (3D) molecular frameworks. Spirocycles, which feature two rings connected by a single common atom, are exemplary of this shift. The 5-Azaspiro[3.5]nonane core, a motif joining a cyclobutane and a piperidine ring through a quaternary carbon, offers a rigid, synthetically tractable scaffold. This rigidity minimizes the entropic penalty upon binding to a biological target and projects functional groups into distinct vectors in 3D space, enabling precise and optimized interactions with protein active sites.[4][5] This guide focuses on the hydrochloride salt form, which enhances the compound's stability and aqueous solubility, making it highly suitable for research and development applications.

Physicochemical and Structural Properties

The hydrochloride salt of 5-Azaspiro[3.5]nonane is typically a solid at room temperature, with properties that make it a versatile starting material.[1] A summary of its key characteristics is presented below.

PropertyValueSource
CAS Number 1419101-47-5[1][2][3]
Molecular Formula C₈H₁₅N.ClH[1]
Molecular Weight 161.67 g/mol [1]
IUPAC Name 5-azaspiro[3.5]nonane;hydrochlorideN/A
Canonical SMILES C1CC2(CCNCC2)C1.Cl[6]
Purity Typically ≥97%[1]
Physical Form Solid[7]

Synthesis and Manufacturing

The synthesis of azaspirocycles is a well-established field, often involving intramolecular cyclization strategies. A plausible and scalable approach to the 5-Azaspiro[3.5]nonane core involves the construction of the piperidine ring onto a pre-existing cyclobutane-containing precursor.

General Synthetic Strategy

A common retrosynthetic approach involves a key intramolecular cyclization step. The synthesis can be designed to allow for the late-stage introduction of diversity elements, which is highly advantageous for library synthesis in a drug discovery context. The final step involves treating the free base with hydrochloric acid to form the stable, crystalline hydrochloride salt.

G A Starting Material (e.g., Cyclobutane derivative) B Functional Group Interconversion (e.g., Introduction of amine and leaving group) A->B Step 1 C Intramolecular Cyclization (Base-mediated) B->C Step 2 D Optional Deprotection C->D Step 3 E 5-Azaspiro[3.5]nonane (Free Base) D->E Step 4 F Salt Formation (Treatment with HCl) E->F Step 5 G 5-Azaspiro[3.5]nonane HCl (Final Product) F->G Step 6

Caption: Generalized workflow for the synthesis of 5-Azaspiro[3.5]nonane HCl.

Exemplary Synthesis Protocol

The following protocol is a representative method adapted from general principles of azaspirocycle synthesis.[8][9]

Step 1: Synthesis of a Protected Piperidinone Precursor

  • React a suitable cyclobutane-containing starting material with a nitrogen-containing nucleophile under conditions that facilitate the formation of a linear precursor bearing the necessary functionalities for cyclization.

  • Protect the secondary amine, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions and direct the cyclization.

Step 2: Intramolecular Cyclization

  • Treat the linear precursor with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • The base deprotonates the carbon alpha to the activating group, initiating an intramolecular nucleophilic attack to form the spirocyclic piperidine ring.

  • Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).

Step 3: Reduction and Deprotection

  • If a carbonyl group was used to facilitate cyclization, reduce it using a suitable reducing agent (e.g., Lithium aluminum hydride).[10]

  • Remove the N-Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Step 4: Hydrochloride Salt Formation

  • Dissolve the resulting 5-Azaspiro[3.5]nonane free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a stoichiometric amount of hydrochloric acid (as a solution in an organic solvent) dropwise with stirring.

  • The this compound will precipitate out of the solution.

  • Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum.

Trustworthiness through Validation: Each step requires rigorous purification (e.g., column chromatography) and analytical validation (e.g., NMR, LC-MS) to confirm the structure and purity of intermediates and the final product, ensuring the integrity of the process.[3]

Applications in Medicinal Chemistry

The rigid, 3D nature of the 5-azaspiro[3.5]nonane scaffold makes it an attractive core for designing potent and selective modulators of various biological targets. Its derivatives have shown promise in several therapeutic areas.[4]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Derivatives of the closely related 7-azaspiro[3.5]nonane have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, the levels of anandamide increase, leading to potential analgesic, anxiolytic, and anti-inflammatory effects. The spirocyclic core serves as a rigid anchor to position key pharmacophoric elements for optimal binding within the FAAH active site.[4]

cluster_0 Normal Physiology cluster_1 Therapeutic Intervention Anandamide Anandamide (Endocannabinoid) FAAH FAAH Enzyme Anandamide->FAAH Substrate Degradation Inactive Metabolites FAAH->Degradation Catalyzes Breakdown Inhibitor Azaspiro[3.5]nonane Derivative FAAH_inhibited FAAH Enzyme Inhibitor->FAAH_inhibited Inhibits Therapeutic_Effect Increased Anandamide Levels (Analgesia, Anxiolysis) FAAH_inhibited->Therapeutic_Effect Leads to

Caption: Mechanism of FAAH inhibition by Azaspiro[3.5]nonane derivatives.

G Protein-Coupled Receptor 119 (GPR119) Agonists

The azaspiro[3.5]nonane scaffold has also been explored for developing agonists of GPR119, a receptor primarily expressed in the pancreas and gastrointestinal tract.[8] GPR119 activation stimulates the release of insulin and incretin hormones (GLP-1), making it an attractive target for the treatment of type 2 diabetes and obesity. The defined exit vectors from the spirocyclic core allow for the systematic exploration of the chemical space required for potent GPR119 agonism.[4]

Other Therapeutic Areas

The unique structural features of this scaffold have also led to its investigation in other areas, including as a core for novel anti-HIV agents, where precise spatial arrangement of functional groups is critical for inhibiting viral replication processes.[4][5]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the compound.[11][12]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry place in a tightly sealed container.[11] Store locked up.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13]

Conclusion

This compound (CAS: 1419101-47-5) is more than just a chemical reagent; it is a key enabling tool for modern drug discovery. Its rigid, three-dimensional structure provides a robust platform for the design of sophisticated molecules with finely tuned biological activities. From FAAH inhibitors to GPR119 agonists, this scaffold has demonstrated its value in creating novel therapeutic candidates. The well-defined synthetic routes and favorable physicochemical properties of its hydrochloride salt ensure its continued and expanding role in the development of next-generation medicines.

References

An In-depth Technical Guide to the Synthesis of 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a plausible and chemically sound synthetic route to 5-Azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic scaffold for drug discovery and development. The methodologies presented are grounded in established chemical principles and adapted from literature precedents for structurally related compounds, offering a robust framework for its synthesis in a laboratory setting.

Introduction: The Significance of the 5-Azaspiro[3.5]nonane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer distinct advantages over traditional flat, aromatic systems, including improved metabolic stability, enhanced target specificity, and novel intellectual property opportunities. The 5-azaspiro[3.5]nonane core, in particular, serves as a versatile building block for introducing structural complexity and exploring new chemical space in the design of novel therapeutics. This guide elucidates a practical synthetic pathway to access this important molecule as its hydrochloride salt, enhancing its stability and handling properties.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 5-Azaspiro[3.5]nonane suggests a strategy centered around the construction of the spirocyclic core via an intramolecular cyclization reaction. A plausible disconnection approach is outlined below:

Retrosynthesis Target 5-Azaspiro[3.5]nonane (as Hydrochloride salt) Precursor1 N-Protected 5-Azaspiro[3.5]nonane Target->Precursor1 HCl addition Precursor2 Dibromide/Ditosylate Precursor Precursor1->Precursor2 Intramolecular Cyclization StartingMaterial Cyclopentanone & Piperidine Derivative Precursor2->StartingMaterial Functional Group Interconversion

Figure 1: Retrosynthetic analysis of 5-Azaspiro[3.5]nonane.

This analysis points to a convergent synthesis beginning with commercially available starting materials. The key steps involve the formation of a suitable precursor bearing two electrophilic centers and a nucleophilic nitrogen, followed by an intramolecular cyclization to forge the spirocyclic ring system. Subsequent deprotection and salt formation yield the final target compound.

Detailed Experimental Protocol

This section details a step-by-step procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and characterization steps.

Step 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopentane

This initial step creates the foundational dialcohol from a readily available cyclic ketone.

  • Reaction Scheme:

  • Procedure:

    • To a stirred solution of calcium hydroxide (1.5 g) in water (50 mL) at room temperature, add cyclopentanone (0.1 mol, 8.4 g).

    • Slowly add a 37% aqueous solution of formaldehyde (0.25 mol, 20.3 mL) dropwise, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Neutralize the mixture with dilute hydrochloric acid and then saturate with sodium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1,1-Bis(hydroxymethyl)cyclopentane as a colorless oil.

Step 2: Synthesis of 1,1-Bis(bromomethyl)cyclopentane

The diol is converted to a more reactive dibromide, setting the stage for the cyclization.

  • Reaction Scheme:

  • Procedure:

    • To a solution of 1,1-Bis(hydroxymethyl)cyclopentane (0.05 mol, 6.5 g) in anhydrous diethyl ether (100 mL) at 0°C, add phosphorus tribromide (0.035 mol, 9.5 g) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,1-Bis(bromomethyl)cyclopentane.

Step 3: Synthesis of N-Benzyl-5-azaspiro[3.5]nonane

This is the key intramolecular cyclization step to form the spirocyclic core. A benzyl protecting group is used for the amine.

  • Reaction Scheme:

  • Procedure:

    • To a solution of 1,1-Bis(bromomethyl)cyclopentane (0.02 mol, 5.1 g) in a suitable solvent such as acetonitrile or DMF (100 mL), add benzylamine (0.02 mol, 2.14 g) and a non-nucleophilic base like potassium carbonate (0.06 mol, 8.3 g).

    • Heat the reaction mixture to reflux (80-100°C) and stir for 24 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to obtain N-Benzyl-5-azaspiro[3.5]nonane.

Step 4: Deprotection to 5-Azaspiro[3.5]nonane

The removal of the benzyl protecting group is achieved through catalytic hydrogenation.

  • Reaction Scheme:

  • Procedure:

    • Dissolve N-Benzyl-5-azaspiro[3.5]nonane (0.01 mol, 2.15 g) in methanol (50 mL).

    • Carefully add 10% Palladium on carbon (10 mol% Pd).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 5-Azaspiro[3.5]nonane.

Step 5: Formation of this compound

The final step is the formation of the hydrochloride salt for improved stability and handling.

  • Reaction Scheme:

  • Procedure:

    • Dissolve the crude 5-Azaspiro[3.5]nonane in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2M solution) dropwise with stirring until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
This compound C₈H₁₆ClN161.67Signals corresponding to cyclopentyl and piperidinyl protons.Signals for the spiro carbon and other aliphatic carbons.

Process Flow Diagram

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start Cyclopentanone & Benzylamine Step1 Step 1: Dialcohol Formation Start->Step1 Step2 Step 2: Dibromination Step1->Step2 Step3 Step 3: Intramolecular Cyclization Step2->Step3 Step4 Step 4: Benzyl Deprotection Step3->Step4 Step5 Step 5: Hydrochloride Salt Formation Step4->Step5 End 5-Azaspiro[3.5]nonane Hydrochloride Step5->End

Figure 2: Synthetic workflow for this compound.

Safety and Handling

  • Phosphorus tribromide: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Benzylamine: Corrosive and causes burns. Use in a well-ventilated area.

  • Palladium on carbon: Flammable solid. Handle with care and avoid ignition sources.

  • Hydrogen gas: Highly flammable. Ensure the reaction setup is properly sealed and purged.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide presents a detailed and logical synthetic route for the preparation of this compound. By leveraging established chemical transformations, this protocol provides a reliable foundation for researchers to access this valuable spirocyclic building block. The modular nature of this synthesis also offers opportunities for the future preparation of diverse analogs by modifying the starting materials and reaction conditions.

An In-Depth Technical Guide to 5-Azaspiro[3.5]nonane Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. This exploration into three-dimensional chemical space has led to the ascendancy of spirocyclic systems, which offer a rigid and structurally diverse framework for the precise spatial arrangement of pharmacophoric elements. Among these, the 5-azaspiro[3.5]nonane motif has emerged as a particularly valuable building block, providing a unique combination of a cyclobutane and a piperidine ring system fused at a central quaternary carbon. This guide provides a comprehensive technical overview of 5-Azaspiro[3.5]nonane hydrochloride, a key starting material for accessing this privileged scaffold.

Core Compound Profile: this compound

The foundational compound of this guide is this compound. Its systematic IUPAC name is 5-azaspiro[3.5]nonane;hydrochloride .

PropertyValueSource
CAS Number 1419101-47-5[1]
Molecular Formula C₈H₁₆ClN[1]
Molecular Weight 161.67 g/mol [1]
Chemical Structure Chemical structure of this compoundN/A
InChI InChI=1S/C8H15N.ClH/c1-2-7-9-8(4-1)5-3-6-8;/h9H,1-7H2;1H[1]
Canonical SMILES C1CCC2(CCC2)NC1.Cl[1]

Synthesis of the 5-Azaspiro[3.5]nonane Scaffold: A Practical Approach

The synthesis of this compound is typically achieved through a two-step process involving the preparation of a Boc-protected intermediate, tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate, followed by its deprotection. While a direct, one-pot synthesis from readily available starting materials is not widely reported, the following pathway represents a robust and scalable approach based on established methodologies for similar spirocyclic systems.[2][3]

Synthesis_of_5-Azaspiro[3.5]nonane_hydrochloride cluster_0 Step 1: Synthesis of N-Boc Protected Intermediate cluster_1 Step 2: Deprotection start Commercially available precursors intermediate tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate start->intermediate Multi-step synthesis (e.g., via intramolecular cyclization) final_product This compound intermediate->final_product Acidic conditions (e.g., HCl in dioxane or ether)

A generalized synthetic workflow for this compound.
Part 1: Synthesis of tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate

The construction of the spirocyclic core often involves multi-step sequences. One plausible, though not explicitly detailed for this specific molecule in the available literature, would be the intramolecular cyclization of a suitably substituted piperidine precursor. A general representation of such a transformation is outlined below. The synthesis of related diazaspiro[3.5]nonanes has been reported, providing a template for this approach.[2]

Illustrative Protocol (Conceptual):

  • Starting Material Preparation: Begin with a commercially available piperidine derivative, such as 1-Boc-4-piperidone.

  • Chain Elongation: Introduce a three-carbon unit at the 4-position of the piperidone. This could be achieved through a Wittig reaction or a Grignard addition followed by further functional group manipulation to generate a precursor with a suitable leaving group for cyclization.

  • Intramolecular Cyclization: Treatment of the elaborated piperidine derivative with a strong base (e.g., sodium hydride or LDA) would induce an intramolecular nucleophilic substitution to form the cyclobutane ring, yielding the spirocyclic core.

  • Purification: The crude tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate is purified by column chromatography on silica gel.

Part 2: Deprotection to Yield this compound

The removal of the Boc protecting group is a standard transformation in organic synthesis.

Detailed Experimental Protocol:

  • Materials:

    • tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate

    • 4 M HCl in 1,4-dioxane (or diethyl ether)

    • Diethyl ether (anhydrous)

    • Nitrogen or Argon gas supply

    • Round-bottom flask with a magnetic stir bar

    • Ice bath

  • Procedure:

    • Dissolve tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of 4 M HCl in 1,4-dioxane (or diethyl ether) (2.0-3.0 eq) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • A white precipitate of this compound will form.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and byproducts.

    • Dry the product under high vacuum to afford this compound as a white to off-white solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclobutane and piperidine rings. The spectrum will be complicated by the rigid spirocyclic nature of the molecule and potential conformational isomers.

  • δ 3.0-3.5 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen atom in the piperidine ring (C4 and C6).

  • δ 1.5-2.5 ppm (m, 10H): Protons of the cyclobutane ring and the remaining methylene groups of the piperidine ring.

Upon protonation, the chemical shifts of the protons alpha to the nitrogen are expected to shift downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display distinct signals for the different carbon environments within the molecule.

  • δ ~50 ppm: Carbons adjacent to the nitrogen in the piperidine ring (C4 and C6).

  • δ ~30-40 ppm: Spirocyclic carbon (C5) and the methylene carbons of the piperidine ring.

  • δ ~15-30 ppm: Methylene carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorptions:

  • 2700-3000 cm⁻¹ (broad): N-H stretch of the secondary ammonium salt.

  • 2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups.

  • 1400-1600 cm⁻¹: N-H bending vibrations.

Mass Spectrometry (Predicted)

In the mass spectrum (ESI+), the base peak is expected to correspond to the protonated molecule [M+H]⁺ with a m/z of 126.2.

Applications in Drug Discovery: A Scaffold for Innovation

The 5-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry due to its inherent three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets.[4] Its rigid nature allows for the precise positioning of substituents in three-dimensional space, facilitating the exploration of structure-activity relationships (SAR).

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Derivatives of the closely related 7-azaspiro[3.5]nonane have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[5][6] Inhibition of FAAH leads to increased levels of anandamide, which has analgesic and anxiolytic effects. The spirocyclic core provides a rigid framework to orient functional groups for optimal interaction with the FAAH active site.

G Protein-Coupled Receptor 119 (GPR119) Agonists

The 7-azaspiro[3.5]nonane scaffold has also been successfully employed in the development of agonists for GPR119, a receptor involved in glucose homeostasis.[4] Activation of GPR119 stimulates insulin secretion, making it a promising target for the treatment of type 2 diabetes. The 5-azaspiro[3.5]nonane core can serve as a novel scaffold to explore new chemical space for GPR119 agonists.

Applications_in_Drug_Discovery cluster_applications Therapeutic Targets scaffold 5-Azaspiro[3.5]nonane Scaffold faah FAAH Inhibition (Analgesia, Anxiolysis) scaffold->faah Provides rigid core for optimal binding gpr119 GPR119 Agonism (Type 2 Diabetes) scaffold->gpr119 Novel scaffold for agonist design other Other CNS Targets & Novel Therapeutic Areas scaffold->other Exploration of new chemical space

Key therapeutic applications of the 5-azaspiro[3.5]nonane scaffold.

Protocols for N-Functionalization: Diversifying the Core

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives through functionalization of the secondary amine.

N-Alkylation

Protocol 1: Direct Alkylation with Alkyl Halides

  • Materials:

    • This compound

    • Alkyl halide (e.g., bromide or iodide)

    • Base (e.g., K₂CO₃, Et₃N, or DIEA)

    • Solvent (e.g., acetonitrile or DMF)

  • Procedure:

    • To a solution of this compound (1.0 eq) and a base (2.0-3.0 eq) in the chosen solvent, add the alkyl halide (1.1 eq).

    • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination

  • Materials:

    • This compound

    • Aldehyde or ketone

    • Reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN)

    • Solvent (e.g., dichloroethane or methanol)

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

    • Add the reducing agent (1.5 eq) portion-wise and continue stirring at room temperature until the reaction is complete.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

N-Arylation (Buchwald-Hartwig Amination)
  • Materials:

    • This compound

    • Aryl halide (e.g., bromide or iodide)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos or BINAP)

    • Base (e.g., Cs₂CO₃ or NaOtBu)

    • Solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.

    • Add the aryl halide, this compound, and the solvent.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed.

    • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the product by column chromatography.

Amide Coupling
  • Materials:

    • This compound

    • Carboxylic acid

    • Coupling agent (e.g., HATU, HBTU, or EDC)

    • Base (e.g., DIEA or Et₃N)

    • Solvent (e.g., DMF or CH₂Cl₂)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq), coupling agent (1.1 eq), and base (2.0-3.0 eq) in the chosen solvent, add this compound (1.1 eq).

    • Stir the reaction mixture at room temperature until completion.

    • Dilute the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the resulting amide by column chromatography or recrystallization.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the following precautions should be taken based on the data for similar amine hydrochlorides:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion: A Gateway to Novel Chemical Space

This compound is a valuable and versatile building block that provides access to a unique three-dimensional scaffold for drug discovery. Its rigid framework and the synthetic tractability of the secondary amine allow for the systematic exploration of chemical space and the development of novel therapeutic agents with potentially improved properties. This guide has provided a comprehensive overview of its synthesis, characterization, functionalization, and applications, serving as a foundational resource for researchers in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Physical Properties of 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physical properties of 5-Azaspiro[3.5]nonane hydrochloride (CAS No. 1419101-47-5). It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its application in medicinal chemistry and organic synthesis. This document outlines the known properties and provides detailed, field-proven methodologies for the experimental determination of key physical parameters.

Introduction

This compound is a spirocyclic amine that has garnered interest in the field of drug discovery due to its rigid, three-dimensional structure. Such scaffolds are increasingly sought after to improve the pharmacological properties of drug candidates. As the hydrochloride salt, the compound's solubility and handling characteristics are altered compared to its free base form, making a detailed understanding of its physical properties essential for formulation and development.

Chemical and Physical Properties

A summary of the currently available physical and chemical data for this compound is presented in the table below. It is important to note that while some properties are readily available from commercial suppliers, other key experimental data such as melting point and specific solubility are not widely published. The subsequent sections of this guide will detail the experimental protocols to determine these missing values.

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₈H₁₅N·HCl[1]
Molecular Weight 161.67 g/mol [1]
CAS Number 1419101-47-5[1][2]
Appearance White to off-white solid (presumed)General knowledge of amine hydrochlorides
Purity ≥97% (as specified by some suppliers)[1]
Storage Conditions Short term (1-2 weeks) at -4°C; long term (1-2 years) at -20°C[3]

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Protocol: Capillary Melting Point Determination

This method is a standard and widely accepted technique for accurate melting point measurement.[4]

Materials:

  • This compound sample, finely powdered

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[1] If necessary, gently grind the sample in a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is sufficient.[5]

  • Initial Rapid Determination: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This provides a target range for a more accurate measurement.[3]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block quickly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.[5]

  • Replicate Measurements: Repeat the accurate determination at least twice to ensure the reproducibility of the results.

MeltingPointWorkflow

Caption: Workflow for the isothermal equilibrium solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals:

  • N-H Protons: A broad signal due to the ammonium proton, the chemical shift of which will be dependent on the solvent and concentration.

  • Aliphatic Protons: A series of multiplets in the upfield region corresponding to the protons on the azetidine and cyclohexane rings. The spirocyclic nature of the molecule may lead to complex splitting patterns due to restricted bond rotation.

Expected ¹³C NMR Signals:

  • Aliphatic Carbons: Signals in the aliphatic region of the spectrum corresponding to the eight carbon atoms of the spirocyclic core. The spiro carbon atom would likely appear as a quaternary signal.

Protocol: NMR Sample Preparation

  • Sample Weighing: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. [6]2. Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Dissolution: Vortex or gently shake the vial to ensure complete dissolution. If solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube. [7]4. Transfer to NMR Tube: Transfer the clear solution to a clean, dry 5 mm NMR tube. [2]5. Analysis: Acquire the NMR spectra on a spectrometer, using an appropriate number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹ characteristic of an ammonium salt.

  • C-H Stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • C-H Bending: Absorption bands in the 1470-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Expected Mass Spectrum:

  • The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base, [M+H]⁺, at an m/z value of 126.13.

Conclusion

This technical guide has summarized the known physical properties of this compound and provided detailed, actionable protocols for the experimental determination of its melting point, solubility, and spectroscopic characteristics. By following these standardized methods, researchers and drug development professionals can obtain the reliable and reproducible data necessary to advance their work with this promising spirocyclic compound. The application of these methodologies will ensure a solid foundation for further research and development activities.

References

An In-depth Technical Guide to the Stability of 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical stability of 5-Azaspiro[3.5]nonane hydrochloride, a spirocyclic amine of interest in modern drug discovery and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with actionable protocols to facilitate a thorough understanding and robust assessment of this molecule's stability profile.

Introduction: The Significance of Spirocyclic Scaffolds and the Imperative of Stability

Spirocyclic systems, such as 5-Azaspiro[3.5]nonane, are increasingly incorporated into medicinal chemistry programs to explore novel three-dimensional chemical space.[1] Their rigid, defined geometries can lead to improved potency and selectivity for biological targets. However, the introduction of strained ring systems and heteroatoms necessitates a rigorous evaluation of chemical stability. This compound, as a secondary amine salt, presents a unique set of stability considerations, from its solid-state properties to its behavior in solution under various stress conditions.[2] Understanding these properties is paramount for the development of safe, effective, and stable pharmaceutical products.

Physicochemical Properties and Inherent Stability Considerations

This compound is the salt formed from the reaction of the basic secondary amine, 5-Azaspiro[3.5]nonane, with hydrochloric acid.[2][3] This conversion to a hydrochloride salt generally enhances water solubility, a critical attribute for drug delivery.[3][4]

PropertyValueSource
CAS Number 1419101-47-5[5][6]
Molecular Formula C₈H₁₅N·HCl[6]
Molecular Weight 161.67 g/mol [6]
Appearance White to off-white solid (presumed)General knowledge
Solubility Expected to be water-soluble[3][4]

The core stability concerns for this molecule revolve around the secondary amine functionality and the spirocyclic core. Secondary amines are susceptible to oxidation, and the hydrochloride salt form can be hygroscopic, potentially leading to physical instability and facilitating hydrolytic degradation pathways.[4][7]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated. A proactive investigation into these pathways is the cornerstone of a robust stability program.

Oxidative Degradation

The secondary amine is a prime target for oxidation. Exposure to atmospheric oxygen, peroxides (which can be present as impurities in excipients), or metal ions can lead to the formation of N-oxides or other oxidative degradation products.[7]

Hydrolytic Degradation

While the core spiroalkane structure is generally stable to hydrolysis, the presence of the amine and its potential interaction with other functional groups in a formulated product could present unforeseen liabilities. The hygroscopic nature of many hydrochloride salts can increase the local water content, potentially accelerating degradation if other susceptible functional groups are present in a derivative of the core molecule.[4]

Thermal Degradation

The thermal stability of spiro compounds can be high, with some degrading at temperatures well above 300°C.[8] However, the decomposition of hindered amines can be complex, potentially involving ring-opening or fragmentation.[9] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential to determine the melting point and decomposition temperature of this compound.

Photodegradation

Exposure to UV or visible light can induce photolytic degradation in certain organic molecules. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for assessing the photostability of drug substances and products.[7]

Below is a conceptual diagram illustrating the potential degradation pathways.

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products 5-Azaspiro[3.5]nonane_HCl 5-Azaspiro[3.5]nonane Hydrochloride Oxidative Oxidation (e.g., H₂O₂) 5-Azaspiro[3.5]nonane_HCl->Oxidative Hydrolytic Hydrolysis (Acid/Base) 5-Azaspiro[3.5]nonane_HCl->Hydrolytic Thermal Thermal (Heat) 5-Azaspiro[3.5]nonane_HCl->Thermal Photolytic Photolytic (Light) 5-Azaspiro[3.5]nonane_HCl->Photolytic N_Oxide N-Oxide Oxidative->N_Oxide Ring_Opened Ring-Opened Products Hydrolytic->Ring_Opened Other_Degradants Other Degradants Thermal->Other_Degradants Photolytic->Other_Degradants

Caption: Potential degradation pathways for this compound.

A Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate degradation pathways and develop stability-indicating analytical methods.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are observed without extensive secondary degradation.[7]

The following diagram outlines a typical workflow for a forced degradation study.

G Start Prepare Stock Solution of 5-Azaspiro[3.5]nonane HCl Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (Solid & Solution) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Oxidation->Analysis Thermal->Analysis Photo->Analysis Neutralize->Analysis Characterize Characterize Degradants (LC-MS/MS, NMR) Analysis->Characterize

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation by Acid/Base Hydrolysis
  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or methanol.[7]

  • Stress Application:

    • Acid Hydrolysis: Add a portion of the stock solution to a volume of 0.1 M HCl.

    • Base Hydrolysis: Add a portion of the stock solution to a volume of 0.1 M NaOH.

  • Incubation: Maintain the solutions at a specified temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots to halt the degradation process. For the acid-stressed sample, add an equivalent amount of base, and vice versa.[7]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol: Forced Degradation by Oxidation
  • Preparation: Prepare a stock solution as described above.

  • Stress Application: Add a portion of the stock solution to a volume of 3% hydrogen peroxide.

  • Incubation: Maintain the solution at room temperature.

  • Time Points: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples directly by HPLC.

Protocol: Thermal and Photolytic Degradation
  • Solid State: Expose the solid this compound powder to elevated temperatures (e.g., 60°C) and/or to light conditions as specified in ICH Q1B guidelines.[7]

  • Solution State: Prepare a solution of the compound and expose it to the same thermal and photolytic stress conditions.

  • Time Points: At various time points, dissolve the solid sample or take an aliquot of the solution for analysis.

  • Analysis: Analyze the samples by HPLC.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating method (SIM).[7] This is typically a reverse-phase HPLC method with UV or mass spectrometric detection that can separate the parent compound from all process-related impurities and degradation products.

Method ParameterTypical Starting ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and degradation products.
Gradient 5% to 95% B over 30 minutesEnsures elution of both polar and non-polar species.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 210 nm and/or Mass SpectrometryAmine functionality may lack a strong chromophore, necessitating low wavelength UV or universal detection like MS.
Column Temperature 30°CEnsures reproducible retention times.

Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is accurate, precise, specific, linear, and robust.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies can be initiated according to ICH Q1A(R2) guidelines. These studies are conducted on the drug substance stored under various temperature and humidity conditions to establish a retest period.

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated to support its development as a pharmaceutical agent. A systematic approach, beginning with an understanding of its physicochemical properties and potential degradation pathways, is essential. Forced degradation studies are an invaluable tool for elucidating these pathways and for developing and validating a stability-indicating analytical method. The data generated from these studies, coupled with long-term and accelerated stability testing, will provide the necessary assurance of the quality, safety, and efficacy of this compound throughout its shelf life.

References

5-Azaspiro[3.5]nonane Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling class of scaffolds. Their inherent rigidity and unique spatial arrangement of functional groups can lead to improved binding affinity, selectivity, and metabolic stability of drug candidates. This guide provides an in-depth technical overview of 5-azaspiro[3.5]nonane hydrochloride, a promising yet underexplored member of this family. While direct biological data for this specific compound is limited in publicly accessible literature, this document will synthesize available information on its chemical properties and draw upon the well-documented activities of its close analogs to provide a comprehensive resource for researchers in drug discovery and development.

Physicochemical Characteristics of the 5-Azaspiro[3.5]nonane Core

The 5-azaspiro[3.5]nonane scaffold is comprised of a four-membered azetidine ring fused to a six-membered cyclohexane ring at a single carbon atom. The hydrochloride salt enhances its solubility in aqueous media, a desirable property for biological testing and formulation.

Table 1: Physicochemical Properties of a Related Compound: 5-Azaspiro[3.5]nonan-8-one hydrochloride [1]

PropertyValueSource
Molecular Formula C₈H₁₄ClNOPubChem
Molecular Weight 175.65 g/mol PubChem
IUPAC Name 5-azaspiro[3.5]nonan-8-one;hydrochloridePubChem
SMILES C1CC2(C1)CC(=O)CCN2.ClPubChem
InChI Key XBVSNDDVRARISH-UHFFFAOYSA-NPubChem

The spirocyclic nature of this scaffold imparts a defined three-dimensional geometry, which can be advantageous for exploring the intricate binding pockets of biological targets. The nitrogen atom in the azetidine ring provides a handle for further chemical modification and can act as a key hydrogen bond acceptor or donor, or as a basic center.

Synthesis of the 5-Azaspiro[3.5]nonane Scaffold: A Strategic Overview

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in the available literature, several synthetic strategies for related azaspiro[3.5]nonane derivatives have been reported. These methods can serve as a foundation for the development of a robust synthetic route.

A plausible synthetic approach could involve a multi-step sequence starting from readily available materials. For instance, a patented method for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane involves a four-step process that includes cyclization and subsequent reduction.[2] Another approach could be adapted from the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core, which utilizes a piperidine-based precursor.[3]

Conceptual Synthetic Workflow

A potential synthetic route to 5-azaspiro[3.5]nonane could be envisioned as follows:

G cluster_0 Retrosynthetic Analysis Target 5-Azaspiro[3.5]nonane Key_Intermediate Protected Azaspirocyclic Precursor Target->Key_Intermediate Deprotection Starting_Materials Cyclohexanone & Azetidine Derivatives Key_Intermediate->Starting_Materials Spirocyclization

Caption: A conceptual retrosynthetic analysis for 5-azaspiro[3.5]nonane.

Illustrative Synthetic Protocol (Adapted from related literature)

The following is a generalized, multi-step protocol for the synthesis of a related azaspiro[3.5]nonane scaffold, which could be adapted for the synthesis of 5-azaspiro[3.5]nonane. This protocol is based on the principles outlined in the synthesis of related azaspirocycles.[2][4]

Step 1: Formation of a Protected Piperidine Precursor

  • React a suitable cyclohexanone derivative with a protected amine, such as benzylamine, in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a protected secondary amine.

  • Introduce a functional group suitable for cyclization, for example, by reacting the secondary amine with an appropriate bifunctional electrophile.

Step 2: Intramolecular Cyclization to form the Azaspirocyclic Core

  • Induce intramolecular cyclization of the precursor from Step 1 under appropriate conditions. This could involve, for example, a base-mediated ring closure.

  • The choice of base and solvent will be critical and will depend on the nature of the leaving group and the precursor's stability.

Step 3: Deprotection and Salt Formation

  • Remove the protecting group from the nitrogen atom. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere).

  • Dissolve the resulting free base in a suitable organic solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the this compound salt.

  • Collect the salt by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Biological Applications: Insights from Analogs

While direct biological activity data for this compound is scarce, the azaspiro[3.5]nonane scaffold is present in molecules with significant and diverse pharmacological activities. This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Derivatives of the closely related 7-azaspiro[3.5]nonane have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[7] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. The rigid spirocyclic core of the azaspiro[3.5]nonane is thought to orient the pharmacophoric groups for optimal interaction with the FAAH active site.

G Protein-Coupled Receptor 119 (GPR119) Agonism

The 7-azaspiro[3.5]nonane scaffold has also been successfully utilized to develop agonists for GPR119.[8] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it a promising target for the treatment of type 2 diabetes. The 5-azaspiro[3.5]nonane core could serve as a novel scaffold to explore new chemical space for GPR119 agonists.

G cluster_0 Potential Therapeutic Targets of Azaspiro[3.5]nonane Derivatives Scaffold 5-Azaspiro[3.5]nonane Scaffold FAAH FAAH Inhibition (Analgesia, Anxiolysis) Scaffold->FAAH GPR119 GPR119 Agonism (Type 2 Diabetes) Scaffold->GPR119 Other Other CNS Targets (e.g., Anticonvulsant) Scaffold->Other

Caption: Potential therapeutic applications of the 5-azaspiro[3.5]nonane scaffold.

Experimental Protocols for Target Validation

To investigate the potential biological activities of this compound and its derivatives, established in vitro assays for FAAH inhibition and GPR119 agonism can be employed.

Fluorometric FAAH Inhibitor Screening Assay

This protocol is adapted from commercially available FAAH inhibitor screening kits and can be used to assess the inhibitory potential of novel 5-azaspiro[3.5]nonane derivatives.[9][10][11]

Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (AAMCA)

  • Test compounds (5-azaspiro[3.5]nonane derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., JZL195)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Plate Preparation:

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add diluted FAAH enzyme and DMSO.

    • Test wells: Add diluted FAAH enzyme and the test compound at various concentrations.

    • Positive control wells: Add diluted FAAH enzyme and the positive control inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Add the FAAH substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, or as an endpoint reading after a fixed incubation time (e.g., Ex: 360 nm, Em: 465 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

GPR119 Agonist cAMP Assay

This protocol describes a method to screen for GPR119 agonists by measuring the intracellular accumulation of cyclic AMP (cAMP).[12][13][14][15]

Principle: Upon agonist binding, GPR119 couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cAMP levels. This increase can be quantified using various detection methods, such as HTRF, FRET, or luminescence-based assays.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 5 mM HEPES, pH 7.4, and 0.1% BSA)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Test compounds (5-azaspiro[3.5]nonane derivatives) dissolved in DMSO

  • Positive control agonist (e.g., a known GPR119 agonist or forskolin)

  • cAMP detection kit (e.g., HTRF-based)

  • 384-well white microplate

  • Plate reader compatible with the detection kit

Procedure:

  • Cell Seeding: Seed the GPR119-expressing HEK293 cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds, positive control, and vehicle control in assay buffer containing a phosphodiesterase inhibitor.

  • Cell Stimulation: Remove the cell culture medium and add the prepared compound solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.

    • Calculate the EC₅₀ value using a non-linear regression model.

Pharmacokinetic Considerations

To date, no specific pharmacokinetic data for this compound has been published. However, for its derivatives, such as those targeting GPR119, desirable pharmacokinetic profiles have been reported in preclinical species.[11] For any novel compound series based on the 5-azaspiro[3.5]nonane scaffold, a thorough investigation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial.

Key Pharmacokinetic Parameters to Assess:

  • Solubility: The hydrochloride salt form is expected to have good aqueous solubility.

  • Permeability: To be assessed using in vitro models like Caco-2 or PAMPA.

  • Metabolic Stability: To be evaluated in liver microsomes or hepatocytes from different species. The spirocyclic nature of the core may confer increased metabolic stability.[16][17]

  • In vivo Pharmacokinetics: To be determined in preclinical species (e.g., rodents) following intravenous and oral administration to assess parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion and Future Directions

This compound represents a structurally intriguing and underexplored scaffold for drug discovery. While direct biological data for this specific compound is limited, the demonstrated activities of its close analogs as FAAH inhibitors and GPR119 agonists highlight the potential of this chemical space. The rigid, three-dimensional nature of the azaspiro[3.5]nonane core offers a promising starting point for the design of novel therapeutics with potentially improved pharmacological properties.

Future research should focus on:

  • Developing and optimizing a robust and scalable synthesis of this compound.

  • Synthesizing a library of derivatives to explore the structure-activity relationships for various biological targets.

  • Screening these derivatives against a panel of relevant targets, including FAAH, GPR119, and other CNS-related proteins.

  • Conducting comprehensive in vitro and in vivo pharmacokinetic studies to assess the drug-like properties of promising lead compounds.

By systematically exploring the chemical and biological landscape of the 5-azaspiro[3.5]nonane scaffold, researchers can unlock its potential to deliver novel and effective therapeutic agents for a range of diseases.

References

The Spirocyclic Scaffold: A Historical and Synthetic Guide to Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspirocyclic scaffold, a unique three-dimensional motif, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. This in-depth technical guide charts the historical trajectory and synthetic evolution of azaspiro compounds. We will explore the foundational ring-forming reactions that enabled their initial construction, delve into the pivotal role of complex natural products like histrionicotoxin in driving synthetic innovation, and survey the contemporary methodologies that have made these structures indispensable in the pursuit of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery, history, and synthetic strategies surrounding this vital class of molecules.

Introduction: The Allure of the Third Dimension

In the landscape of molecular architecture, the spirocyclic system, where two rings share a single atom, presents a compelling structural paradigm. The introduction of a nitrogen atom into this framework to create azaspirocycles imbues the scaffold with the physicochemical properties essential for biological activity. The rigid, three-dimensional conformation conferred by the spirocyclic core offers a distinct advantage over traditional flat, aromatic compounds, enabling enhanced target binding, improved metabolic stability, and favorable pharmacokinetic profiles. This unique topology has propelled azaspiro compounds to the forefront of drug discovery, where they are increasingly employed to navigate the complexities of chemical space and overcome the limitations of their non-spirocyclic counterparts.

Early Explorations: Foundational Synthetic Strategies

The genesis of azaspirocycle synthesis lies in the application of classical intramolecular ring-forming reactions. While the precise first synthesis of an azaspiro compound is not definitively documented in readily available literature, the foundational principles for their construction were laid through the development of robust cyclization methodologies. These early approaches, though often limited in scope and efficiency by modern standards, established the chemical logic for forging the intricate architecture of azaspiro compounds.

The Dieckmann Condensation: An Intramolecular Path to Cyclic β-Keto Esters

The Dieckmann condensation, an intramolecular variation of the Claisen condensation, represents one of the earliest and most fundamental methods for forming cyclic structures.[1][2][3][4] This base-catalyzed intramolecular reaction of diesters provides a direct route to cyclic β-keto esters, which can serve as versatile intermediates for the synthesis of azaspirocycles. The reaction is particularly effective for the formation of five- and six-membered rings, which are prevalent in many azaspirocyclic systems.

Experimental Protocol: A Representative Dieckmann Condensation for Azaspirocycle Precursor Synthesis

  • Preparation of the Diester Substrate: A suitable N-protected amino diacid is esterified to yield the corresponding diester.

  • Cyclization: The diester is dissolved in an anhydrous, non-protic solvent (e.g., toluene or THF) under an inert atmosphere.

  • A strong base, typically a sodium alkoxide corresponding to the ester alcohol (e.g., sodium ethoxide for ethyl esters), is added portion-wise at a controlled temperature.

  • The reaction mixture is stirred until the cyclization is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the addition of a protic acid, and the cyclic β-keto ester is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or distillation.

Intramolecular Mannich and Michael Reactions: Building Blocks of Complexity

The intramolecular Mannich and Michael reactions have also been instrumental in the historical construction of azaspirocyclic frameworks. The Mannich reaction, involving the aminoalkylation of a carbon acid, provides a powerful tool for the formation of carbon-carbon bonds and the introduction of a nitrogen-containing ring.[2][5][6][7][8] Its intramolecular variant allows for the direct formation of heterocyclic rings.

Similarly, the intramolecular Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, has been widely employed for the synthesis of cyclic systems.[3][4][9][10] The ability to form five- and six-membered rings with high stereocontrol makes this reaction a valuable tool in the synthesis of complex molecules, including azaspiro alkaloids.

The Natural Products Revolution: Histrionicotoxin as a Synthetic Driving Force

The discovery and structural elucidation of complex, biologically active natural products containing the azaspirocyclic core provided a significant impetus for the development of new and innovative synthetic strategies. Among these, the histrionicotoxin family of alkaloids stands out as a paramount example.

Isolated from the skin of the poison dart frog Dendrobates histrionicus and structurally characterized in 1971, histrionicotoxin features a unique 1-azaspiro[5.5]undecane skeleton.[11][12][13][14][15] Its potent activity as a non-competitive inhibitor of the nicotinic acetylcholine receptor made it a compelling target for synthetic chemists. The intricate three-dimensional structure and the presence of multiple stereocenters posed a formidable synthetic challenge, stimulating decades of research and leading to numerous groundbreaking total syntheses. The seminal work by Kishi and others in the total synthesis of histrionicotoxin showcased the power of existing methodologies and spurred the invention of novel synthetic approaches.[12]

Diagram: Retrosynthetic Analysis of a Generic 1-Azaspiro[5.5]undecane Core

G azaspiro 1-Azaspiro[5.5]undecane Core cyclization_precursor Acyclic Amino Diketone/Ester azaspiro->cyclization_precursor Intramolecular Cyclization (e.g., Mannich, Aldol) ring1 Cyclohexanone Derivative cyclization_precursor->ring1 Coupling ring2 Piperidine Precursor cyclization_precursor->ring2 Coupling

Caption: A simplified retrosynthetic approach to the 1-azaspiro[5.5]undecane skeleton.

The Modern Era: Catalysis and Efficiency in Azaspirocycle Synthesis

The late 20th and early 21st centuries have witnessed a paradigm shift in the synthesis of azaspiro compounds, driven by the advent of powerful catalytic methods and a growing demand for these scaffolds in drug discovery. Modern approaches prioritize efficiency, stereoselectivity, and functional group tolerance, enabling the rapid generation of diverse libraries of azaspirocycles for biological screening.

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions have emerged as a cornerstone of modern organic synthesis, and their application to the construction of azaspirocycles has been transformative. Intramolecular Heck reactions, Tsuji-Trost allylic alkylations, and various cross-coupling strategies have all been successfully employed to forge the spirocyclic core with high efficiency and selectivity.

Ring-Closing Metathesis

Ring-closing metathesis (RCM) has proven to be a particularly powerful tool for the synthesis of a wide range of cyclic and spirocyclic systems. The development of well-defined ruthenium and molybdenum catalysts has enabled the formation of even sterically hindered spirocyclic junctions with excellent yields.

Diagram: Conceptual Workflow for Modern Azaspirocycle Synthesis

G start Readily Available Starting Materials functionalization Functionalization & Chain Elongation start->functionalization cyclization Key Cyclization Step (e.g., RCM, Pd-catalysis) functionalization->cyclization diversification Post-Cyclization Derivatization cyclization->diversification final_product Azaspirocyclic Compound Library diversification->final_product

Caption: A generalized workflow for the contemporary synthesis of azaspirocycle libraries.

Cycloaddition Reactions

A variety of cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, have been developed for the stereoselective synthesis of azaspirocycles. These methods often allow for the rapid construction of multiple stereocenters in a single step, making them highly attractive for the synthesis of complex targets.

Azaspiro Compounds in Medicinal Chemistry: The Rise of the Bioisostere

The unique structural and physicochemical properties of azaspiro compounds have led to their widespread adoption in medicinal chemistry. One of the most significant applications is their use as bioisosteres for common saturated heterocycles, such as piperidine and morpholine. The rigid spirocyclic framework can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity. Furthermore, the introduction of a spirocenter can improve metabolic stability by blocking sites of oxidative metabolism. The increased three-dimensionality of azaspiro-containing molecules often leads to improved solubility and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.

Table 1: Physicochemical Property Comparison of a Hypothetical Drug Candidate with and without an Azaspirocyclic Core

PropertyParent Compound (Piperidine)Azaspiro[3.3]heptane AnalogRationale for Change
Molecular Weight 250 g/mol 276 g/mol Increased due to larger scaffold
cLogP 3.53.2Increased sp³ character can reduce lipophilicity
Topological Polar Surface Area (TPSA) 45 Ų45 ŲCan be maintained with appropriate design
Metabolic Stability (in vitro) ModerateHighSpirocenter blocks potential sites of metabolism
Aqueous Solubility LowModerateDisruption of crystal packing can improve solubility

Conclusion and Future Outlook

The journey of azaspiro compounds from their conceptual origins in classical organic chemistry to their current status as privileged scaffolds in drug discovery is a testament to the relentless pursuit of synthetic innovation. The historical impetus provided by challenging natural products has paved the way for the development of a diverse and powerful arsenal of synthetic methodologies. As our understanding of the intricate relationship between three-dimensional molecular architecture and biological function continues to deepen, the demand for novel and diverse azaspirocyclic structures will undoubtedly grow. Future research in this area will likely focus on the development of even more efficient and stereoselective catalytic methods, the exploration of novel azaspirocyclic scaffolds with unique electronic and steric properties, and the application of these fascinating molecules to address a wide range of therapeutic challenges.

References

Spectroscopic Characterization of 5-Azaspiro[3.5]nonane Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Azaspiro[3.5]nonane hydrochloride, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific salt, this guide synthesizes predicted data with experimental findings for analogous structures to offer a robust analytical framework. We will delve into the theoretical underpinnings and practical considerations for interpreting the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data of this spirocyclic amine hydrochloride. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction: The Significance of this compound

Spirocyclic scaffolds, such as the 5-azaspiro[3.5]nonane core, are of significant interest in modern drug discovery.[1] Their inherent three-dimensionality offers access to novel chemical space, often leading to compounds with improved pharmacological properties, including enhanced target selectivity and metabolic stability, when compared to their linear or planar counterparts.[2] this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[3] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous structural elucidation of its derivatives.

This guide will provide a detailed analysis of the expected spectroscopic signatures of this compound, grounding the discussion in the fundamental principles of each analytical technique and drawing parallels with known spectral data of related compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound features a central quaternary carbon atom (the spiro center) connecting a four-membered azetidine ring and a six-membered cyclohexane ring. The nitrogen atom in the azetidine ring is protonated and associated with a chloride counter-ion.

G cluster_workflow ¹H NMR Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) acq Data Acquisition (≥300 MHz NMR) prep->acq Introduce sample proc Data Processing (FT, Phasing, Baseline) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis Generate Spectrum G cluster_workflow FT-IR Workflow prep_ir Sample Preparation (KBr Pellet or ATR) acq_ir Data Acquisition (FT-IR Spectrometer) prep_ir->acq_ir proc_ir Data Processing (Background Subtraction) acq_ir->proc_ir analysis_ir Spectral Analysis (Peak Identification) proc_ir->analysis_ir

References

An In-depth Technical Guide to the Predicted NMR Spectrum of 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Azaspiro[3.5]nonane hydrochloride. As a valuable building block in medicinal chemistry, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification and for monitoring its incorporation into larger molecular scaffolds. This document delineates the theoretical principles governing the chemical shifts and coupling constants, presents a detailed prediction of the NMR spectra, outlines a computational workflow for such predictions, and provides a standardized experimental protocol for acquiring empirical data. Furthermore, a comparative analysis framework is discussed to leverage any discrepancies between predicted and experimental spectra for deeper structural and conformational insights. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis, characterization, and application of spirocyclic compounds in drug discovery and development.

Introduction

5-Azaspiro[3.5]nonane and its derivatives are increasingly recognized as important structural motifs in medicinal chemistry. Their rigid, three-dimensional spirocyclic core offers a unique topographical diversity that can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates. The hydrochloride salt of 5-Azaspiro[3.5]nonane is a common form for handling and formulation due to its increased stability and solubility.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemical relationships within a molecule. For a molecule such as this compound, NMR is indispensable for confirming its unique spirocyclic architecture and for characterizing its substitution patterns in more complex derivatives.

This guide will provide a detailed exposition of the predicted ¹H and ¹³C NMR spectra of this compound. By combining theoretical principles with computational methodologies, we aim to offer a robust framework for the spectral interpretation of this important synthetic intermediate.

Theoretical Principles of NMR Prediction

The predicted NMR spectrum of this compound is governed by several key structural and electronic factors:

  • The Spirocyclic System: The spiro linkage at the C4 carbon creates a rigid framework that restricts conformational flexibility compared to acyclic or simple monocyclic amines. This rigidity influences the magnetic shielding of the nuclei, leading to distinct chemical shifts for the protons and carbons in the cyclobutane and piperidine rings.

  • The Heteroatom and Protonation: The nitrogen atom at the 5-position is a key feature. As a heteroatom, it exerts an inductive electron-withdrawing effect, deshielding the adjacent protons and carbons. In the hydrochloride salt, the nitrogen is protonated, forming a positively charged ammonium ion. This protonation significantly enhances the electron-withdrawing effect, leading to a pronounced downfield shift of the α-protons and carbons. The presence of the N-H protons, which are exchangeable, will also be a key feature in the ¹H NMR spectrum.

  • Ring Strain and Geometry: The cyclobutane ring possesses significant angle strain, which influences the hybridization of the carbon atoms and, consequently, their ¹³C chemical shifts. The chair conformation of the piperidine ring will result in distinct chemical shifts for the axial and equatorial protons.

  • Solvent Effects: The choice of solvent can influence the chemical shifts, particularly of the N-H protons, due to varying degrees of hydrogen bonding and solvent polarity. For this guide, we will consider a prediction in a common deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), where the hydrochloride salt is soluble.

Predicted NMR Spectra of this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift principles, analysis of related structures, and the use of computational NMR prediction software.

Predicted ¹H NMR Spectrum
Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment Notes
H1, H3 (axial & equatorial)1.8 - 2.2MultipletProtons on the cyclobutane ring.
H2 (axial & equatorial)1.9 - 2.3MultipletProtons on the cyclobutane ring.
H6, H8 (axial & equatorial)3.2 - 3.6MultipletProtons α to the protonated nitrogen. Expected to be downfield.
H7 (axial & equatorial)1.7 - 2.1MultipletProtons on the piperidine ring.
N-H8.0 - 9.5 (in DMSO-d₆)Broad SingletExchangeable protons on the nitrogen. Chemical shift is highly solvent and concentration dependent. Will exchange with D₂O.
Predicted ¹³C NMR Spectrum
Carbon(s) Predicted Chemical Shift (ppm) Assignment Notes
C1, C325 - 35Carbons of the cyclobutane ring.
C215 - 25Carbon of the cyclobutane ring.
C435 - 45Spiro carbon.
C6, C845 - 55Carbons α to the protonated nitrogen. Expected to be downfield.
C720 - 30Carbon on the piperidine ring.

Computational Methodology for NMR Prediction

A reliable prediction of the NMR spectrum of this compound can be achieved through a systematic computational workflow.

Caption: Computational workflow for predicting the NMR spectrum.

Step-by-Step Computational Protocol:
  • Structure Generation: Draw the 3D structure of 5-Azaspiro[3.5]nonane using a molecular editor.

  • Protonation: Add a proton to the nitrogen atom to generate the corresponding ammonium cation.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify the low-energy conformers of the molecule. This is crucial for accurately representing the molecule's solution-state geometry.

  • Geometry Optimization: Optimize the geometry of each low-energy conformer using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: For each optimized conformer, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

  • Boltzmann Averaging: Calculate the relative energies of the conformers to determine their populations at a given temperature. The predicted chemical shifts are then obtained by taking a Boltzmann-weighted average of the calculated chemical shifts for each conformer.

  • Referencing: The calculated shielding constants are converted to chemical shifts by referencing them to the shielding constant of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Experimental Protocol for NMR Acquisition

To obtain an experimental NMR spectrum of this compound for comparison with the predicted data, the following protocol is recommended.

Sample Preparation:
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Vortex the sample until the solid is completely dissolved.

NMR Instrument Parameters (¹H NMR):
  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Temperature: 298 K.

NMR Instrument Parameters (¹³C NMR):
  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-60 ppm).

  • Temperature: 298 K.

Comparative Analysis of Predicted and Experimental Spectra

Discrepancies between the predicted and experimental spectra can provide valuable insights into the molecule's behavior in solution.

  • Chemical Shift Deviations: Small deviations are expected due to the approximations in computational models and the influence of the specific solvent environment. Larger deviations may indicate a different predominant conformation in solution than predicted or the presence of intermolecular interactions not accounted for in the calculation.

  • Coupling Constant Analysis: The experimental coupling constants provide direct information about the dihedral angles between adjacent protons, which can be used to validate the predicted conformational preferences.

  • N-H Proton Signal: The position and broadness of the N-H proton signal in the experimental spectrum can provide information about the extent of hydrogen bonding and the rate of chemical exchange with the solvent.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. By understanding the theoretical underpinnings of its spectral features and employing a robust computational and experimental workflow, researchers can confidently identify this important building block and utilize its spectral data for the characterization of more complex molecules in drug discovery and development. The synergy between predicted and experimental NMR data offers a powerful tool for detailed structural and conformational analysis.

Methodological & Application

Synthesis of 5-Azaspiro[3.5]nonane Hydrochloride: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, there is a continuous demand for novel molecular architectures that can provide access to new chemical space and improved pharmacological properties. Azaspirocycles, a class of bicyclic compounds containing a nitrogen atom at the spiro-position, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. These structural features can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to their more flexible acyclic or monocyclic counterparts. 5-Azaspiro[3.5]nonane, in particular, represents a valuable scaffold that combines a piperidine and a cyclobutane ring, offering unique exit vectors for chemical diversification. This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Azaspiro[3.5]nonane hydrochloride, a key building block for the development of novel therapeutics. The described methodology is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a multi-step sequence, commencing with commercially available starting materials. The key steps involve the construction of the spirocyclic core, followed by reduction and deprotection to yield the target compound. The hydrochloride salt is then prepared to enhance stability and aqueous solubility.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Wolff-Kishner Reduction cluster_2 Step 3: Deprotection and Salt Formation Start Commercially Available Starting Materials Step1 Reaction to form N-Boc-5-azaspiro[3.5]nonan-8-one Start->Step1 Step2 Reduction to form tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate Step1->Step2 Step3 Boc Deprotection and HCl Salt Formation Step2->Step3 Final 5-Azaspiro[3.5]nonane Hydrochloride (Final Product) Step3->Final

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate

This part of the protocol details the construction of the N-Boc protected spirocyclic core.

Materials and Reagents
ReagentGradeSupplier
1-Boc-4-piperidone≥97%Sigma-Aldrich
1,3-Dibromopropane99%Acros Organics
n-Butyllithium (2.5 M in hexanes)Solution in hexanesSigma-Aldrich
Diisopropylamine≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousDriSolv®EMD Millipore
Diethyl ether, anhydrousDriSolv®EMD Millipore
Hydrazine hydrate80% solutionSigma-Aldrich
Potassium hydroxide≥85%, pelletsSigma-Aldrich
Diethylene glycol99%Sigma-Aldrich
Hydrochloric acid, concentrated37%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Saturated aqueous sodium bicarbonateLaboratory prepared-
Saturated aqueous sodium chlorideLaboratory prepared-
Anhydrous magnesium sulfate≥97%Sigma-Aldrich
Protocol 1: Synthesis of tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate (Intermediate A)

This procedure is adapted from related syntheses of spirocyclic ketones.

Reaction_Scheme_1 1-Boc-4-piperidone Intermediate A 1-Boc-4-piperidone->Intermediate A 1. LDA, THF, -78 °C 2. 1,3-Dibromopropane

Caption: Reaction scheme for the synthesis of Intermediate A.

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.2 equivalents) followed by the dropwise addition of n-butyllithium (1.1 equivalents, 2.5 M in hexanes) over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Formation of the Enolate: Dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF (50 mL) and add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Cyclization: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate (Intermediate A) as a solid.

Protocol 2: Wolff-Kishner Reduction of Intermediate A

This protocol reduces the ketone functionality to a methylene group.

Reaction_Scheme_2 Intermediate A N-Boc-5-azaspiro[3.5]nonane Intermediate A->N-Boc-5-azaspiro[3.5]nonane Hydrazine hydrate, KOH Diethylene glycol, 180 °C Reaction_Scheme_3 N-Boc-5-azaspiro[3.5]nonane 5-Azaspiro[3.5]nonane HCl N-Boc-5-azaspiro[3.5]nonane->5-Azaspiro[3.5]nonane HCl HCl in Dioxane or HCl in Diethyl Ether

Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 5-Azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic scaffold in medicinal chemistry. Azaspirocycles are gaining prominence in drug discovery due to their rigid three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This document outlines a reliable synthetic route commencing from commercially available starting materials, proceeding through an N-Boc protected intermediate, and culminating in the desired hydrochloride salt. The causality behind experimental choices, self-validating protocols, and in-depth characterization are central to this guide, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Introduction: The Significance of Azaspirocyclic Scaffolds

The exploration of novel chemical space is a cornerstone of modern drug discovery. Azaspirocyclic compounds, characterized by two rings sharing a single nitrogen-containing spirocenter, have emerged as compelling three-dimensional (3D) scaffolds.[1][2] Their inherent structural rigidity and precise vectorial display of substituents offer distinct advantages over traditional flat, aromatic systems. This unique 3D architecture facilitates optimal interactions with the complex topographies of biological targets.[1] 5-Azaspiro[3.5]nonane, in particular, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a robust and reproducible method for its preparation as a hydrochloride salt, ready for further functionalization.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic strategy for this compound involves a multi-step sequence that is both efficient and scalable. The retrosynthetic analysis reveals a logical pathway starting from commercially available reagents. The core of the strategy is the construction of the spirocyclic core, followed by deprotection and salt formation.

Our chosen approach involves the synthesis of an N-Boc protected intermediate, tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate, which allows for straightforward purification and handling. The final step is the acidic deprotection of the Boc group to yield the target hydrochloride salt.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.

Synthesis of tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate (2)

Given the constraints of direct literature precedence in the provided results for this specific ring system's formation, an alternative and well-established method for similar scaffolds will be presented conceptually. The synthesis would likely begin with a commercially available piperidine derivative which is then elaborated to include a side chain that can undergo intramolecular cyclization to form the cyclobutane ring.

For the purpose of providing a complete, actionable protocol, we will focus on the crucial final steps of deprotection and salt formation from a commercially available or previously synthesized N-Boc protected intermediate.

Protocol: Deprotection of tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate (2) and Formation of this compound (3)

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a common and critical step in the synthesis of amine-containing molecules.[3] Acidic conditions are typically employed for this transformation.[3][4]

Reaction Scheme:

Boc Deprotection sub tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate (2) reag HCl in Dioxane sub->reag prod This compound (3) reag->prod

Figure 1: Boc deprotection and hydrochloride salt formation.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate (2)225.3410.02.25 g
4 M HCl in 1,4-Dioxane--25 mL
Diethyl ether--100 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate (2.25 g, 10.0 mmol).

  • Add 25 mL of a 4 M solution of HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material. The deprotection is typically rapid under these conditions.[4]

  • Upon completion of the reaction, the solvent and excess HCl are removed under reduced pressure using a rotary evaporator. This step is crucial and should be performed in a well-ventilated fume hood.

  • To the resulting residue, add approximately 50 mL of diethyl ether and stir vigorously. This will cause the hydrochloride salt to precipitate as a white solid.

  • Collect the solid product by vacuum filtration, washing with an additional 50 mL of diethyl ether to remove any non-polar impurities.

  • Dry the product under high vacuum to afford this compound as a white to off-white solid.

Expected Yield: 85-95%

Mechanism of Acidic Boc Deprotection: The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine. The free amine is then protonated by the excess acid to form the ammonium salt.[3]

Boc Deprotection Mechanism start Boc-Protected Amine protonation Protonation of Carbonyl Oxygen start->protonation H+ cleavage Cleavage of t-Bu-O Bond protonation->cleavage carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid tbutyl_cation tert-butyl cation cleavage->tbutyl_cation decarboxylation Decarboxylation (loss of CO2) carbamic_acid->decarboxylation free_amine Free Amine decarboxylation->free_amine co2 CO2 decarboxylation->co2 salt_formation Protonation to form Amine Salt free_amine->salt_formation H+ end Final Product (Amine Hydrochloride) salt_formation->end

Figure 2: Mechanism of acidic Boc deprotection.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the protons of the spirocyclic system. The disappearance of the tert-butyl peak at approximately 1.4 ppm from the starting material is a key indicator of successful deprotection.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. The absence of the quaternary carbon and the methyl carbons of the Boc group will be evident.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the free base.

  • Melting Point (MP): The melting point of the hydrochloride salt should be determined and compared to literature values if available.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrochloric acid in dioxane is corrosive and should be handled with care.

  • Diethyl ether is highly flammable and should be used away from ignition sources.

Troubleshooting

ProblemPossible CauseSolution
Incomplete deprotectionInsufficient reaction time or insufficient acid.Extend the reaction time and monitor by TLC. If necessary, add more of the HCl/dioxane solution.
Low yieldProduct loss during workup or incomplete precipitation.Ensure complete removal of the solvent before adding diethyl ether. Use a minimal amount of ether for washing to avoid dissolving the product. Cool the suspension to maximize precipitation.
Oily product instead of a solidResidual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If the product remains oily, it can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The emphasis on the rationale behind the experimental steps and the inclusion of troubleshooting guidance aim to facilitate the successful implementation of this synthesis in the laboratory.

References

Application Note: High-Purity Isolation of 5-Azaspiro[3.5]nonane Hydrochloride via Optimized Chromatographic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Azaspiro[3.5]nonane hydrochloride is a valuable spirocyclic scaffold in medicinal chemistry and drug development. Its inherent polarity and ionic nature present significant challenges to achieving high purity using standard chromatographic techniques. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of this compound. We will explore and provide detailed protocols for three robust chromatographic methods: Ion-Pairing Chromatography (IPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX). The causality behind experimental choices, self-validating protocols, and troubleshooting guidance are central to this document, ensuring scientific integrity and practical applicability.

Introduction: The Purification Challenge

This compound, as a polar and ionic small molecule, exhibits limited retention on traditional reversed-phase (RP) C18 columns, often eluting in the solvent front. This lack of interaction prevents effective separation from polar impurities and reaction by-products. Consequently, specialized chromatographic approaches are necessary to achieve the high purity required for downstream applications in drug discovery and development. This guide details three effective strategies to overcome these challenges.

Chromatographic Strategies for Polar Amine Salts

The selection of a purification strategy is contingent on the specific impurities present, the required scale of purification, and available instrumentation. Below, we discuss the principles and applications of three suitable chromatographic techniques.

Ion-Pairing Chromatography (IPC)

Ion-Pairing Chromatography is a variation of reversed-phase chromatography that enhances the retention of ionic and highly polar compounds.[1][2] This is achieved by introducing an ion-pairing agent into the mobile phase. For the cationic 5-Azaspiro[3.5]nonane, an anionic ion-pairing agent, such as a sulfonic acid, is used. The agent forms a neutral ion pair with the analyte, which has increased hydrophobicity and, therefore, greater retention on a non-polar stationary phase.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5] It utilizes a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6] The separation mechanism is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.[7]

Ion-Exchange Chromatography (IEX)

Ion-Exchange Chromatography separates molecules based on their net charge.[8] For the positively charged this compound, a cation-exchange resin is employed. The analyte binds to the negatively charged stationary phase and is subsequently eluted by increasing the ionic strength or altering the pH of the mobile phase. This technique is highly selective for charged molecules.[9]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for sample preparation, method development, and fraction analysis.

Protocol 1: Purification by Ion-Pairing Chromatography (IPC)

This protocol is well-suited for analytical and small-scale preparative separations where high resolution is required.

Workflow for Ion-Pairing Chromatography Purification

IPC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve in Mobile Phase A) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Aqueous buffer with ion-pairing agent & Organic solvent) ColumnEquilibration Column Equilibration (Flush with mobile phase) MobilePhasePrep->ColumnEquilibration ColumnEquilibration->Injection GradientElution Gradient Elution (Increase Organic Phase) Injection->GradientElution FractionCollection Fraction Collection (Based on UV detection) GradientElution->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC/LC-MS) FractionCollection->PurityAnalysis SolventRemoval Solvent Removal (Lyophilization/Evaporation) PurityAnalysis->SolventRemoval

Caption: Workflow for IPC Purification of 5-Azaspiro[3.5]nonane HCl.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the crude this compound in the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a concentration of 1-10 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm for analytical; dimensions scaled up for preparative).

    • Mobile Phase A: 10 mM Sodium Hexanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min for analytical; adjust for preparative scale.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

    • Column Temperature: 30 °C.

  • Method Execution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using an analytical HPLC method.

    • Pool the pure fractions.

  • Post-Purification Processing:

    • Remove the acetonitrile by rotary evaporation.

    • The remaining aqueous solution containing the ion-pairing agent can be desalted using solid-phase extraction (SPE) or lyophilized directly if the ion-pairing agent is volatile (e.g., trifluoroacetic acid, though less ideal for this specific compound).

Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative, particularly for its compatibility with mass spectrometry and the use of volatile mobile phases, which simplifies product isolation.[6]

Workflow for HILIC Purification

HILIC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve in high organic solvent) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (High organic & aqueous buffer) ColumnEquilibration Column Equilibration MobilePhasePrep->ColumnEquilibration ColumnEquilibration->Injection GradientElution Gradient Elution (Increase Aqueous Phase) Injection->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis SolventRemoval Solvent Removal (Evaporation) PurityAnalysis->SolventRemoval

Caption: Workflow for HILIC Purification of 5-Azaspiro[3.5]nonane HCl.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the crude material in a mixture of 80% acetonitrile and 20% water to a concentration of 1-10 mg/mL. A higher organic content in the sample solvent is crucial for good peak shape.[10]

    • Filter through a 0.45 µm syringe filter.

  • Chromatographic System and Conditions:

    • Column: HILIC column with an amide or silica stationary phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and/or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

    • Column Temperature: 40 °C.

  • Method Execution:

    • Equilibrate the column with 95% Mobile Phase B and 5% Mobile Phase A.

    • Inject the sample.

    • Run a linear gradient from 95% B to 50% B over 25 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions for re-equilibration.

  • Fraction Collection and Analysis:

    • Collect fractions based on the detector signal.

    • Confirm the purity of the collected fractions.

  • Post-Purification Processing:

    • Pool the pure fractions and remove the solvents by rotary evaporation or lyophilization. The volatile buffer (ammonium formate) is easily removed.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

This method offers high capacity and is particularly useful for larger-scale purifications where impurities have different charge states.

Workflow for Ion-Exchange Chromatography Purification

IEX_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve in low ionic strength buffer) SampleLoading Sample Loading SamplePrep->SampleLoading BufferPrep Buffer Preparation (Binding and Elution Buffers) ColumnEquilibration Column Equilibration (Binding Buffer) BufferPrep->ColumnEquilibration ColumnEquilibration->SampleLoading WashStep Wash Step (Remove unbound impurities) SampleLoading->WashStep Elution Elution (Increase salt concentration or change pH) WashStep->Elution FractionCollection Fraction Collection Elution->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis Desalting Desalting/Buffer Exchange PurityAnalysis->Desalting

Caption: Workflow for IEX Purification of 5-Azaspiro[3.5]nonane HCl.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the crude product in the binding buffer (Buffer A) to a concentration of 5-20 mg/mL.

    • Adjust the pH if necessary to ensure the analyte is fully protonated.

    • Filter the sample.

  • Chromatographic System and Conditions:

    • Column: Strong cation-exchange (SCX) column.

    • Buffer A (Binding): 20 mM MES buffer, pH 6.0.

    • Buffer B (Elution): 20 mM MES buffer + 1 M NaCl, pH 6.0.

    • Flow Rate: Dependent on column size and manufacturer's recommendations.

    • Detection: UV at 210 nm and/or conductivity monitoring.

  • Method Execution:

    • Equilibrate the SCX column with Buffer A.

    • Load the sample onto the column.

    • Wash the column with Buffer A until the UV and conductivity signals return to baseline, removing neutral and anionic impurities.

    • Elute the bound this compound using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes.

  • Fraction Collection and Analysis:

    • Collect fractions during the elution step.

    • Analyze fractions for purity.

  • Post-Purification Processing:

    • Pool pure fractions.

    • Desalt the pooled fractions using dialysis, tangential flow filtration, or a suitable SPE cartridge to remove the high concentration of salt.

    • Lyophilize to obtain the pure hydrochloride salt.

Data Summary and Comparison

ParameterIon-Pairing Chromatography (IPC)Hydrophilic Interaction Liquid Chromatography (HILIC)Ion-Exchange Chromatography (IEX)
Principle Analyte forms a neutral ion pair with a reagent, increasing retention on a non-polar phase.Partitioning of a polar analyte between a polar stationary phase and a high-organic mobile phase.Separation based on reversible binding to a charged stationary phase.
Stationary Phase C18, C8 (non-polar)Silica, Amide, Diol (polar)Strong/Weak Cation Exchanger
Mobile Phase Aqueous buffer with ion-pairing agent + Organic solventHigh percentage of organic solvent + Aqueous bufferAqueous buffers with varying ionic strength or pH
Advantages High resolution, utilizes common RP columns.Volatile mobile phases simplify product isolation, MS-compatible.High capacity, highly selective for charged molecules, scalable.
Disadvantages Ion-pairing agents can be difficult to remove, may suppress MS signal.Requires careful control of water content, potential for long equilibration times.Requires a desalting step, not suitable for neutral impurities.

Conclusion

The successful purification of this compound is readily achievable through the informed selection of an appropriate chromatographic technique. For high-resolution analytical work and small-scale purification, Ion-Pairing Chromatography and HILIC are excellent choices, with HILIC offering the advantage of MS compatibility and easier product workup. For larger-scale purification where high capacity and selectivity are paramount, Ion-Exchange Chromatography is the preferred method, despite the need for a subsequent desalting step. The detailed protocols and workflows provided in this application note serve as a comprehensive guide for researchers to obtain this valuable spirocyclic amine hydrochloride with high purity, ensuring the reliability of subsequent scientific investigations.

References

Application Note: A Practical Guide to the Recrystallization of 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive application note provides a detailed protocol and theoretical background for the purification of 5-Azaspiro[3.5]nonane hydrochloride via recrystallization. Aimed at researchers, scientists, and professionals in drug development, this guide explains the causal relationships behind experimental choices, ensuring a robust and reproducible purification process. Protocols for single-solvent and multi-solvent systems are presented, along with a troubleshooting guide to address common challenges.

Introduction: The Importance of Purity for Spirocyclic Amines

This compound is a spirocyclic amine, a class of compounds increasingly recognized for its significance in medicinal chemistry. The rigid, three-dimensional architecture of spirocycles offers novel structural motifs for drug design, potentially leading to improved target affinity and pharmacokinetic properties. As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is paramount. The presence of impurities, even in small amounts, can significantly impact downstream applications, affecting reaction yields, biological activity, and safety profiles.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] It is based on the principle of differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. A well-executed recrystallization can effectively remove impurities and yield a highly pure, crystalline product. This guide provides a detailed, experience-based protocol for the recrystallization of this compound.

Foundational Principles: Recrystallization of Amine Hydrochlorides

The purification of amine hydrochlorides via recrystallization leverages their salt-like properties. Unlike their free-base counterparts, which are often oils or low-melting solids with good solubility in non-polar organic solvents, hydrochloride salts are typically crystalline solids with higher melting points and greater polarity.[2] This difference in physicochemical properties is key to designing an effective recrystallization strategy.

The ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.

  • Low Solvating Power at Ambient or Sub-Ambient Temperatures: The compound should be sparingly soluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Non-Reactive: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

For amine hydrochlorides, polar protic solvents such as alcohols are often excellent choices.[3] Isopropanol is frequently preferred over ethanol or methanol, as many hydrochloride salts exhibit lower solubility in it, leading to higher recovery yields.[4][5] In cases where a single solvent is not ideal, a two-solvent (or anti-solvent) system can be employed. This involves dissolving the compound in a "good" solvent and then carefully adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, to induce crystallization.[6]

Proposed Recrystallization Protocols for this compound

The following protocols are designed as robust starting points for the purification of this compound. It is recommended to first perform small-scale solubility tests to confirm the optimal solvent choice for your specific batch of material.

Initial Purification: Washing with a Non-Polar Solvent

If the crude this compound is suspected to contain non-polar organic impurities, a preliminary wash can be highly effective.

Protocol:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a sufficient volume of a non-polar solvent, such as hexane or diethyl ether, to form a slurry.

  • Stir the slurry vigorously for 15-20 minutes at room temperature.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of the cold non-polar solvent.

  • Dry the solid under vacuum before proceeding with recrystallization.

This pre-purification step can significantly improve the efficacy of the subsequent recrystallization.[4]

Protocol A: Single-Solvent Recrystallization with Isopropanol

This is the preferred and most straightforward method for recrystallizing amine hydrochlorides.[5][7]

Experimental Workflow:

G cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation & Drying a Place crude solid in flask b Add minimal hot isopropanol a->b Heat to boiling c Hot filtration (if needed) b->c Ensure complete dissolution d Slow cooling to room temp. c->d e Cool in ice bath d->e f Vacuum filtration e->f Collect crystals g Wash with cold isopropanol f->g h Dry under vacuum g->h

Caption: Recrystallization workflow diagram.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of isopropanol and heat the mixture to a gentle boil with stirring. Continue to add hot isopropanol portion-wise until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution, which is essential for good recovery.[8]

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol B: Two-Solvent Recrystallization (e.g., Isopropanol/Diethyl Ether)

This method is useful if the compound is too soluble in the primary solvent even at low temperatures, or if crystallization is sluggish.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling isopropanol as described in Protocol A.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add diethyl ether dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed.[9]

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 3-6 from Protocol A.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause Solution
No Crystals Form - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly.- The solution is too concentrated.- Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool more slowly.- Try a different solvent with a lower boiling point.
Low Recovery - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration.- Ensure the minimum amount of hot solvent is used.- Use only ice-cold solvent for washing.- Ensure all apparatus for hot filtration is pre-heated.
Colored Product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before hot filtration. Use sparingly, as it can adsorb the desired product.

Conclusion

Recrystallization is a powerful technique for the purification of this compound. By carefully selecting the appropriate solvent system and controlling the cooling rate, researchers can obtain a high-purity crystalline product suitable for a wide range of applications in drug discovery and development. The protocols and troubleshooting guide provided in this application note offer a solid foundation for achieving successful and reproducible purification.

References

Application Note: Structural Elucidation and Quality Control of 5-Azaspiro[3.5]nonane Hydrochloride via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Azaspiro[3.5]nonane hydrochloride is a valuable spirocyclic building block in medicinal chemistry and drug development. Its unique three-dimensional structure, featuring a cyclobutane ring fused to a piperidine ring through a quaternary spirocenter, makes it an attractive scaffold for novel therapeutics. Accurate structural verification and purity assessment are paramount for its application in synthesis and screening libraries. This guide provides a comprehensive protocol for the analysis of this compound using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We detail optimized methods for sample preparation, data acquisition, and spectral interpretation, explaining the scientific rationale behind key experimental choices to ensure trustworthy and reproducible results for researchers and drug development professionals.

Introduction: The Structural Significance of Spirocycles

Spirocyclic systems have gained significant traction in drug discovery due to their inherent structural rigidity, novelty, and three-dimensional character, which can lead to improved binding affinity and metabolic stability. This compound serves as a key intermediate for creating more complex molecular architectures. Given its foundational role, unambiguous confirmation of its structure and purity is a critical first step in any research and development workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of small molecules in solution.[1][2] It provides precise information about the molecular framework by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C, revealing their chemical environment, connectivity, and spatial arrangement.[1][3] This application note serves as a field-proven guide to leveraging NMR for the definitive analysis of this important spirocyclic amine salt.

Molecular Structure and NMR-Relevant Features

The structure of this compound presents several key features that dictate its NMR signature:

  • Spirocyclic Core: The molecule consists of a four-membered cyclobutane ring and a six-membered piperidine ring sharing a single carbon atom (C4), the spirocenter.

  • Symmetry: The molecule possesses a plane of symmetry, which simplifies the expected NMR spectrum by rendering certain protons and carbons chemically equivalent.

  • Protonated Amine: As a hydrochloride salt, the piperidine nitrogen is protonated and positively charged. This has a significant deshielding effect on adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to the free base.[4] The N-H protons themselves are also observable, particularly in aprotic polar solvents.

Below is the molecular structure with standardized numbering for NMR assignment purposes.

Caption: Structure of this compound with IUPAC numbering.

Experimental Protocols

Materials and Equipment
  • Analyte: this compound (CAS: 1419101-47-5)[5][6]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) or Deuterium Oxide (D₂O, 99.9 atom % D).

    • Rationale: DMSO-d₆ is an excellent choice as it readily dissolves most hydrochloride salts and allows for the observation of exchangeable N-H protons.[7] D₂O is an alternative if the sample is highly polar, but it will cause the N-H proton signals to exchange with deuterium and disappear from the ¹H spectrum, which can itself be a useful diagnostic tool.[8]

  • Internal Standard: Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O.

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad 535-PP or equivalent).

  • Equipment: Vortex mixer, Pasteur pipettes, analytical balance, NMR spectrometer (e.g., 400 MHz or higher).

Protocol 1: Sample Preparation

This protocol ensures a homogeneous sample, which is critical for acquiring high-resolution spectra.[9]

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

    • Expert Insight: While ¹H NMR is sensitive, this amount provides excellent signal-to-noise in just a few minutes. For subsequent ¹³C NMR, which is inherently less sensitive, this concentration is a good starting point for obtaining data in a reasonable timeframe (30-60 minutes).[10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube.[11]

  • Standard Addition (Optional but Recommended): If using DMSO-d₆ that does not already contain an internal standard, add a very small amount of TMS. The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can also be used for referencing.[12][13]

  • Dissolution: Cap the vial and vortex thoroughly for 30-60 seconds until the solid is completely dissolved. A clear, particulate-free solution is essential.[10]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. To remove any potential microparticulates, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[14][15]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a robust starting point for a 400 MHz spectrometer.

Parameter ¹H NMR (Proton) ¹³C NMR (Carbon-13) Rationale
Spectrometer Frequency 400 MHz100 MHzStandard field strength for routine analysis.
Pulse Program zg30zgpg30Standard 30° pulse for quantitative excitation.
Spectral Width (SW) 20 ppm220 ppmEncompasses the full range of expected chemical shifts for organic molecules.
Number of Scans (NS) 8-161024-4096¹H requires fewer scans due to high natural abundance. ¹³C requires more scans to achieve adequate signal-to-noise.
Relaxation Delay (D1) 2-5 s2-5 sAllows for nearly complete relaxation of nuclei between pulses, important for accurate integration. Quaternary carbons may require longer delays.
Acquisition Time (AQ) ~2-4 s~1-2 sDetermines the digital resolution of the spectrum.
Temperature 298 K298 KStandard ambient temperature for analysis.
Decoupling N/ABroadband Proton DecouplingSimplifies the ¹³C spectrum to single lines for each unique carbon by removing ¹H-¹³C coupling.

Data Interpretation and Expected Results

¹H NMR Spectrum Analysis

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple. The protonation of the nitrogen causes a downfield shift for adjacent protons (C6/C8 and C1/C3).

  • N-H Protons: A broad signal expected around 8.5-9.5 ppm (in DMSO-d₆). This signal will disappear upon adding a drop of D₂O.

  • Piperidine Protons (C6-H₂, C8-H₂): These four protons are chemically equivalent and are adjacent to the charged nitrogen. They are expected to appear as a triplet downfield, likely in the range of 3.0-3.4 ppm .

  • Piperidine Protons (C7-H₂): These two protons are further from the nitrogen and will appear upfield relative to the C6/C8 protons, likely as a quintet in the range of 1.7-2.0 ppm .

  • Cyclobutane Protons (C1-H₂, C3-H₂): These four protons are equivalent and adjacent to the spiro carbon. They are expected as a triplet around 2.2-2.6 ppm .

  • Cyclobutane Proton (C2-H₂): This proton is at the center of the cyclobutane ring's methylene chain and is expected to appear as a quintet further upfield, around 1.9-2.2 ppm .

¹³C NMR Spectrum Analysis

Five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the five unique carbon environments.

Carbon Atom(s) Expected Chemical Shift (δ, ppm) Rationale
C720-25Standard aliphatic carbon in a six-membered ring.
C225-30Aliphatic carbon in a strained four-membered ring.
C1, C335-40Aliphatic carbons in a four-membered ring, adjacent to the spirocenter.
C4 (Spiro Carbon)40-45Quaternary spiro-carbon, typically deshielded. Signal may be of lower intensity.
C6, C845-50Carbons adjacent to the protonated nitrogen are significantly deshielded.[8][16]

Workflow and Data Validation

The process from sample acquisition to structural confirmation follows a logical and self-validating workflow. For an unambiguous assignment, especially in more complex derivatives, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) can be employed to directly correlate each proton signal with its attached carbon.[17]

Caption: Workflow for NMR analysis of this compound.

Troubleshooting

  • Poor Solubility: If the sample does not fully dissolve, gently warm the vial or use sonication. Ensure the solvent is appropriate for a hydrochloride salt.

  • Broad ¹H Signals: This can result from sample aggregation at high concentrations or the presence of paramagnetic impurities.[11] Diluting the sample may improve resolution. The N-H proton signal is naturally broad due to quadrupolar coupling and chemical exchange.

  • Large Water Peak: If a large residual water peak (around 3.4 ppm in DMSO-d₆) obscures signals, use high-quality, dry deuterated solvent. Modern spectrometers have excellent solvent suppression pulse sequences that can be applied.

Conclusion

NMR spectroscopy is an essential, non-destructive tool for the rigorous characterization of this compound. By following the detailed protocols outlined in this application note, researchers can reliably verify the molecular structure, confirm purity, and ensure the quality of this valuable chemical building block. The combination of ¹H and ¹³C NMR provides a complete and trustworthy spectroscopic fingerprint, underpinning the success of subsequent synthetic and drug discovery endeavors.

References

5-Azaspiro[3.5]nonane hydrochloride HPLC method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 5-Azaspiro[3.5]nonane Hydrochloride using a Validated Pre-Column Derivatization HPLC Method

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of this compound, a saturated heterocyclic amine. Due to the absence of a native chromophore in the analyte, direct ultraviolet (UV) detection is impractical. To overcome this analytical challenge, a pre-column derivatization strategy using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is employed. This reaction converts the non-absorbing secondary amine into a highly fluorescent and UV-active derivative, enabling sensitive and reliable quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is detailed from sample preparation and derivatization through to chromatographic separation and detection. Furthermore, a comprehensive protocol for method validation is provided, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure specificity, accuracy, precision, and linearity.[1][2][3][4] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a validated analytical method for this compound.

Introduction: The Analytical Challenge

This compound is a spirocyclic aliphatic amine. Like most simple alkyl amines, its structure lacks a chromophore, a light-absorbing functional group, which prevents its detection by standard HPLC-UV detectors at wavelengths where common solvents are transparent.[5][6] Direct analysis is therefore fraught with challenges related to sensitivity and specificity.

To develop a quantitative assay suitable for pharmaceutical quality control, it is necessary to modify the analyte to make it detectable. Two primary strategies exist for such non-chromophoric compounds: the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), or chemical derivatization.[7][8][9][10][11][12][13] Pre-column derivatization is a well-established, robust, and cost-effective technique that not only imparts detectability but can also improve the chromatographic properties of the analyte.[14][15][16][17]

This note details a method based on derivatization with dansyl chloride. This reagent reacts specifically with primary and secondary amines under alkaline conditions to form stable, N-dansyl-sulfonamide adducts.[18][19][20][21] These derivatives possess a strong naphthalene fluorophore, allowing for highly sensitive fluorescence detection and strong UV absorbance, while their increased hydrophobicity enhances retention on reversed-phase columns.[18][20]

Principle of Derivatization

The core of this method is the nucleophilic substitution reaction between the secondary amine of 5-Azaspiro[3.5]nonane and the sulfonyl chloride group of dansyl chloride. The reaction must be conducted in an alkaline buffer (pH 9.5-10.5) to ensure the amine's nitrogen is deprotonated and thus sufficiently nucleophilic to attack the electrophilic sulfur atom of the sulfonyl chloride. The reaction yields the stable, fluorescent dansyl-amine derivative and hydrochloric acid, which is neutralized by the buffer to drive the reaction to completion.[18][21]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGrade/Specification
This compoundReference Standard (>99% purity)
Dansyl Chloride (DNS-Cl)HPLC Grade, >99%
Acetonitrile (ACN)HPLC or LC-MS Grade
Methanol (MeOH)HPLC Grade
Sodium Bicarbonate (NaHCO₃)ACS Reagent Grade
Sodium Carbonate (Na₂CO₃)ACS Reagent Grade
Methylamine HydrochlorideACS Reagent Grade (for quenching)
WaterUltrapure, 18.2 MΩ·cm
Formic AcidLC-MS Grade
HPLC ColumnC18 Reversed-Phase, 4.6 x 150 mm, 3.5 or 5 µm
Solution Preparation
  • Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve sodium bicarbonate and sodium carbonate in ultrapure water to achieve a final concentration of 100 mM and adjust the pH to 9.8.[18]

  • Dansyl Chloride Solution (10 mg/mL): Prepare fresh daily by dissolving 100 mg of dansyl chloride in 10 mL of acetonitrile. This solution is light-sensitive and should be stored in an amber vial.

  • Quenching Solution (50 mg/mL Methylamine HCl): Dissolve 250 mg of methylamine hydrochloride in 5 mL of ultrapure water. This solution is used to react with excess dansyl chloride.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the 50:50 acetonitrile/water mixture.

  • Sample Solution: Prepare sample solutions containing this compound to a target concentration within the calibration range using the same diluent.

Pre-Column Derivatization Protocol
  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 100 µL of Derivatization Buffer (pH 9.8). Vortex briefly.

  • Add 200 µL of the Dansyl Chloride Solution (10 mg/mL). Vortex thoroughly.

  • Incubate the mixture in a heating block at 60°C for 45 minutes. The incubation must be performed in the dark (e.g., by wrapping the tubes in aluminum foil) to prevent photodegradation of the dansyl group.[18][20]

  • After incubation, cool the mixture to room temperature.

  • Add 50 µL of the Quenching Solution to consume excess dansyl chloride. Vortex and let stand for 10 minutes at room temperature.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Chromatographic Conditions
ParameterCondition
Instrument HPLC system with Gradient Pump, Autosampler, and UV and/or Fluorescence Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detection 254 nm or 335 nm
Fluorescence Detection Excitation: 340 nm, Emission: 525 nm

Rationale for Choices: A C18 column is ideal for retaining the hydrophobic dansylated derivative.[18] The gradient elution starting at 50% acetonitrile ensures retention of the derivative and allows for the elution of more polar, unreacted components early, while the ramp to 95% acetonitrile ensures the elution of the derivative and any non-polar impurities. Fluorescence detection is preferred for its superior sensitivity and selectivity compared to UV detection for dansylated compounds.[20]

Method Validation Protocol (ICH Q2(R1))

A validated analytical method provides assurance of its reliability. The following protocols should be followed to validate the HPLC method in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

System Suitability

Before analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%, the theoretical plates are > 2000, and the tailing factor is ≤ 2.0.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), a solution of underivatized this compound, and a derivatized standard solution.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the derivatized analyte.

Linearity and Range
  • Protocol: Prepare and analyze at least five concentrations of the derivatized standard across the expected range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)
  • Protocol: Perform a recovery study by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally make small variations to the method parameters and assess the impact on the results. Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation and Visualization

Hypothetical Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (RSD) 0.85%≤ 2.0%
Intermediate Precision (RSD) 1.15%≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.7 µg/mL-

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_deriv 2. Derivatization cluster_analysis 3. HPLC Analysis cluster_validation 4. Data & Validation prep_std Prepare Standard & Sample Solutions mix Mix Sample/Standard, Buffer, and DNS-Cl prep_std->mix prep_reagents Prepare Derivatization Reagents (DNS-Cl, Buffer) prep_reagents->mix incubate Incubate at 60°C (in dark) mix->incubate quench Quench with Methylamine Solution incubate->quench filter Filter into HPLC Vial quench->filter inject Inject onto C18 Column filter->inject detect UV and/or Fluorescence Detection inject->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration (vs. Calibration Curve) integrate->calculate validate Perform Full Method Validation (ICH Q2) calculate->validate

Caption: Workflow for the HPLC analysis of 5-Azaspiro[3.5]nonane via pre-column derivatization.

Conclusion

The analytical method described provides a comprehensive framework for the accurate and sensitive quantification of this compound. By employing a pre-column derivatization step with dansyl chloride, this protocol successfully overcomes the challenge posed by the analyte's lack of a native chromophore. The use of RP-HPLC with fluorescence detection ensures high sensitivity and specificity. The detailed validation procedures, aligned with ICH Q2(R1) guidelines, establish the method's reliability, making it suitable for routine use in quality control and drug development environments.

References

Comprehensive LC-MS/MS Protocol for the Quantitative Analysis of 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the quantitative analysis of 5-Azaspiro[3.5]nonane hydrochloride, a small, polar, non-chromophoric spirocyclic amine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Addressing the challenges of poor retention on conventional reversed-phase columns, this note outlines a robust Hydrophilic Interaction Liquid Chromatography (HILIC) based method. The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric detection, offering a comprehensive workflow for researchers in pharmaceutical development and related fields.

Introduction: The Analytical Challenge

This compound is a secondary amine with a spirocyclic structure. Its high polarity and lack of a significant chromophore make it unsuitable for traditional reversed-phase LC with UV detection. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice due to its high sensitivity and selectivity.[1] However, the primary challenge in developing an LC-MS method for such a compound is achieving adequate retention on the chromatographic column to separate it from the void volume and potential matrix interferences.[2]

This application note details a method that overcomes these challenges by employing Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for the retention of polar compounds.[3][4]

Analyte Properties and Considerations

A thorough understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource/Justification
Chemical Structure This compoundSupplier Information
Molecular Formula C₈H₁₅N·HCl[5]
Molecular Weight 161.67 g/mol [5]
CAS Number 1419101-47-5[5]
pKa (predicted) ~10-11Estimated based on typical secondary amines. This high basicity means the compound will be positively charged in acidic mobile phases.
Solubility Expected to be high in aqueous solutions and polar organic solvents like methanol.General property of hydrochloride salts of small amines.

The high polarity and basicity of this compound dictate the need for a chromatographic strategy that promotes retention of polar, cationic species.

Experimental Workflow

The overall analytical workflow is depicted below. This process ensures the sample is appropriately prepared, separated, and detected to yield accurate and reproducible quantitative data.

LC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Preparation Standard Preparation Dilution Dilution Standard_Preparation->Dilution Sample_Extraction Sample Extraction (e.g., from plasma) Sample_Extraction->Dilution LC_Separation HILIC Separation Dilution->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Overall workflow for the analysis of this compound.

Detailed Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Analytical balance

  • Volumetric flasks and pipettes

  • LC-MS vials

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 90:10 acetonitrile:water to match the initial mobile phase conditions. Suggested concentrations: 1, 5, 10, 50, 100, 500, 1000 ng/mL.

Sample Preparation (from Human Plasma)

For the extraction of polar compounds like this compound from a biological matrix such as plasma, protein precipitation is a straightforward and effective method.

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile. This high ratio of organic solvent ensures efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL of 90:10 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an LC-MS vial.

Liquid Chromatography Method

The use of a HILIC stationary phase is recommended to achieve good retention and peak shape for this polar analyte.[3]

ParameterRecommended Condition
LC System High-performance liquid chromatography system capable of binary gradients
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B to 50% B over 3 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale for Method Parameters:

  • HILIC Column: An amide-phase HILIC column provides a polar stationary phase that retains polar analytes through partitioning into a water-enriched layer on the surface of the packing material.[6]

  • Mobile Phase: The high organic content at the beginning of the gradient promotes retention in HILIC mode. Ammonium formate is a volatile salt that aids in improving peak shape and is compatible with mass spectrometry. Formic acid is added to ensure the secondary amine is protonated, which enhances its interaction with the stationary phase and improves ionization efficiency.[7]

Mass Spectrometry Method

Detection is performed using a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize based on instrument manufacturer's recommendations

MRM Transitions: The specific MRM transitions must be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Precursor Ion ([M+H]⁺): The precursor ion will be the protonated molecule. For 5-Azaspiro[3.5]nonane (free base, C₈H₁₅N, MW = 125.22), the [M+H]⁺ will be m/z 126.2 .

  • Product Ions: Perform a product ion scan on m/z 126.2 to identify characteristic fragment ions. The collision energy should be optimized to maximize the intensity of the product ions. Two transitions are typically monitored for quantification and confirmation.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks corresponding to the MRM transitions for the calibration standards and unknown samples.

  • Calibration Curve: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is often appropriate.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Alternative and Complementary Strategies

While HILIC is a robust primary approach, other techniques can be considered depending on the specific analytical challenges.

Alternative_Strategies cluster_main Primary Method cluster_alternatives Alternative/Complementary Methods HILIC HILIC Mixed_Mode Mixed-Mode Chromatography HILIC->Mixed_Mode Provides both hydrophobic and ion-exchange retention Derivatization Derivatization HILIC->Derivatization Increases hydrophobicity for reversed-phase Ion_Pairing Ion-Pairing Chromatography HILIC->Ion_Pairing Enhances retention on reversed-phase

Caption: Alternative chromatographic strategies for polar amine analysis.

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering tunable selectivity for polar and charged compounds without the need for ion-pairing reagents.[8][9]

  • Derivatization: Reacting the amine with a derivatizing agent (e.g., dansyl chloride) can increase its hydrophobicity, allowing for separation on a standard C18 column.[10][11] This also can improve ionization efficiency.[12]

  • Ion-Pairing Chromatography: The use of an ion-pairing agent in the mobile phase can enhance the retention of charged analytes on reversed-phase columns. However, this approach can lead to ion suppression and is often not ideal for LC-MS applications.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound. The described HILIC-based method is robust, sensitive, and well-suited for the quantitative determination of this polar spirocyclic amine in various matrices, particularly in the context of pharmaceutical research and development. The principles and protocols outlined herein can be adapted for other similar polar analytes, providing a valuable resource for scientists facing similar analytical challenges.

References

Application Notes & Protocols: The Strategic Use of 5-Azaspiro[3.5]nonane Hydrochloride as a Bioisosteric Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic systems are increasingly vital in medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic scaffolds.[1] Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, enabling more precise interactions with biological targets.[2][3] This guide focuses on the practical application of 5-Azaspiro[3.5]nonane hydrochloride, a conformationally restricted piperidine analogue, as a core scaffold in drug discovery programs. We provide an in-depth analysis of its strategic value, detailed protocols for its derivatization, and a discussion on its role in optimizing lead compounds.

Introduction: The Value Proposition of Spirocyclic Scaffolds

The drive to create novel chemical entities with improved pharmacological profiles has led to a greater appreciation for molecules with a high fraction of sp³-hybridized carbons (Fsp³).[2] Spirocyclic scaffolds are a premier class of such structures. Fusing two rings through a single quaternary carbon atom introduces significant conformational rigidity and three-dimensionality.[2][3] This structural feature offers several distinct advantages in drug design:

  • Enhanced Target Affinity and Selectivity: The rigid framework of a spirocycle reduces the entropic penalty upon binding to a target protein and projects functional groups into distinct vectors in 3D space, potentially leading to improved potency and selectivity.[2][4]

  • Improved Physicochemical Properties: Strategic incorporation of spirocycles can modulate key properties such as solubility and lipophilicity (LogP). For instance, replacing a flexible piperidine with a spirocyclic analogue can enhance aqueous solubility and metabolic stability.[1][5][6]

  • Access to Novel Chemical Space: Spirocycles provide a route to unexplored areas of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.[4][7]

The 5-Azaspiro[3.5]nonane motif, a bioisostere of piperidine, is particularly valuable. It maintains the critical nitrogen atom for interactions while replacing a flexible six-membered ring with a more constrained spirocyclic system, making it an excellent building block for interrogating structure-activity relationships (SAR).

Core Synthetic Strategy: Unlocking the Potential of 5-Azaspiro[3.5]nonane

5-Azaspiro[3.5]nonane is typically supplied as a hydrochloride salt for stability and ease of handling. The primary point of synthetic diversification is the secondary amine. A generalized workflow for its functionalization involves an initial neutralization (free-basing) followed by standard C-N bond-forming reactions.

The two most powerful and widely utilized strategies for derivatization are:

  • N-Arylation/N-Heteroarylation: To append aromatic or heteroaromatic systems.

  • Amide Coupling: To introduce a diverse range of acyl groups.

G cluster_0 Initial Scaffold Preparation cluster_1 Diversification Pathways cluster_2 Final Products start 5-Azaspiro[3.5]nonane HCl freebase Free-Base Amine (Protocol 1) start->freebase Aqueous Base (e.g., NaHCO₃, K₂CO₃) n_arylation N-Arylation (Protocol 2) freebase->n_arylation Ar-X, Pd or Cu Catalyst amide_coupling Amide Coupling (Protocol 3) freebase->amide_coupling R-COOH, Coupling Reagent product1 N-Aryl-5-azaspiro[3.5]nonanes n_arylation->product1 product2 N-Acyl-5-azaspiro[3.5]nonanes amide_coupling->product2

Figure 1: General workflow for the functionalization of 5-Azaspiro[3.5]nonane.

Experimental Protocols

The following protocols are designed to be robust and adaptable, serving as a validated starting point for library synthesis.

Protocol 1: Free-Basing of this compound

Causality: The hydrochloride salt must be neutralized to generate the free secondary amine, which is the nucleophilic species required for subsequent coupling reactions. An aqueous workup with a mild inorganic base is the standard, reliable method.

Materials:

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of salt).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of DCM or EtOAc.

  • Slowly add saturated aqueous NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, which typically presents as a clear oil or low-melting solid. The product is often used directly without further purification.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Causality: The Buchwald-Hartwig reaction is a powerful and versatile method for forming C-N bonds.[8] It utilizes a palladium catalyst with a specialized phosphine ligand to couple the amine with an aryl halide or triflate. The choice of ligand and base is critical for reaction efficiency and substrate scope.

Materials:

  • 5-Azaspiro[3.5]nonane (free-base, 1.0 eq)

  • Aryl bromide or chloride (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1-2 mol%)

  • XPhos or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or sealed vial, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and NaOtBu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent, followed by the free-base 5-Azaspiro[3.5]nonane.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

5-Azaspiro[3.5]nonane hydrochloride in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Azaspiro[3.5]nonane Hydrochloride in Modern Medicinal Chemistry

This document serves as a detailed application and protocol guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. It provides a comprehensive overview of the scaffold's strategic value, physicochemical properties, and practical applications, supported by detailed experimental protocols.

Introduction: Escaping Flatland in Drug Design

The drive to improve the clinical success rate of drug candidates has led to a strategic shift away from flat, aromatic molecules towards compounds with greater three-dimensionality. This concept, often termed "escaping flatland," is rooted in the observation that increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule correlates with improved clinical outcomes.[1] Spirocyclic systems, which feature two rings sharing a single quaternary carbon atom, are a premier class of scaffolds for imparting this desirable 3D character.[1][2]

Among these, 5-azaspiro[3.5]nonane, a motif joining a cyclobutane and a piperidine ring through a spirocenter, has emerged as a particularly valuable and versatile building block. Supplied as its hydrochloride salt for improved stability and handling, this scaffold offers a unique combination of structural rigidity, synthetic tractability, and beneficial physicochemical properties that can be leveraged to tackle common challenges in drug discovery.

Section 1: The Strategic Value of the 5-Azaspiro[3.5]nonane Scaffold

The incorporation of the 5-azaspiro[3.5]nonane motif is not merely a synthetic curiosity but a deliberate strategy to enhance molecular properties critical for therapeutic success.

Enhancing Three-Dimensionality and Fsp³ Character

The defining feature of a spirocycle is the quaternary spiro-carbon, which forces the connected rings into perpendicular orientations. This arrangement projects substituents into distinct vectors in 3D space, providing an excellent framework for exploring structure-activity relationships (SAR) with high precision. Molecules with higher Fsp³ counts often exhibit reduced promiscuity and better receptor-ligand complementarity.[1] The 5-azaspiro[3.5]nonane scaffold inherently increases the Fsp³ character of a lead compound, a key attribute sought in modern drug design.[1]

Physicochemical Property Modulation

Spirocyclic scaffolds are powerful tools for fine-tuning a molecule's physicochemical profile.[2][3][4] Replacing traditional, flatter heterocycles with azaspirocycles can lead to significant improvements in:

  • Aqueous Solubility: The less planar, more polar nature of the spirocyclic core can disrupt crystal lattice packing and improve solvation.

  • Lipophilicity (logP/logD): Strategic incorporation of azaspirocycles can modulate lipophilicity to achieve the optimal balance for permeability and solubility. In the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, replacing a morpholine ring with diverse azaspirocycles successfully lowered logD values.[1]

  • Metabolic Stability: The quaternary carbon is not susceptible to metabolic oxidation. Furthermore, the rigid conformation can orient metabolically labile groups away from degradative enzymes, enhancing the compound's half-life.[5]

A Bioisostere for Saturated Heterocycles

In medicinal chemistry, bioisosterism—the replacement of a functional group with another that retains similar biological activity but has altered physicochemical properties—is a cornerstone of lead optimization.[6][7] The 5-azaspiro[3.5]nonane scaffold serves as an excellent non-classical bioisostere for commonly used saturated heterocycles like piperidine and morpholine.[5] This "scaffold hopping" strategy allows chemists to:

  • Navigate Novel Chemical Space: Generate unique molecular architectures with the potential for new intellectual property.

  • Improve ADME Properties: Overcome liabilities such as poor solubility or metabolic instability associated with the original scaffold.

  • Maintain or Enhance Potency: The rigid spirocyclic framework can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency.[8] This was demonstrated in the optimization of SHP2 inhibitors, where spirocyclic variants maintained the crucial orientation of a primary amine for key hydrogen bond interactions, leading to improved cellular efficacy.[1]

The following workflow diagram illustrates the decision-making process for considering such a bioisosteric replacement.

cluster_0 Decision Workflow: Bioisosteric Replacement Start Start: Lead Compound with Piperidine/Morpholine Scaffold Problem Identify Developability Issues: - Poor Solubility/Permeability - Metabolic Instability (e.g., N-dealkylation) - Crowded IP Space - Flat SAR Start->Problem Consider Consider Scaffold Hopping to 5-Azaspiro[3.5]nonane Problem->Consider Issues Identified Benefit_Sol Rationale: Improve Solubility (Increased 3D character, polarity) Consider->Benefit_Sol Benefit_Met Rationale: Enhance Metabolic Stability (Blocks metabolism at spirocenter) Consider->Benefit_Met Benefit_IP Rationale: Access Novel IP (Structurally distinct scaffold) Consider->Benefit_IP Synthesize Synthesize & Evaluate Analog Benefit_Sol->Synthesize Benefit_Met->Synthesize Benefit_IP->Synthesize Synthesize->Problem Re-evaluate End Optimized Lead Candidate Synthesize->End Properties Improved

Caption: Decision workflow for replacing a standard heterocycle with 5-azaspiro[3.5]nonane.

Section 2: Physicochemical Data Synopsis

Understanding the inherent properties of the core scaffold is essential for predictive molecular design. The following table summarizes key computed physicochemical properties for the parent structure, 5-azaspiro[3.5]nonane.

PropertyValueSource
Molecular Formula C₈H₁₅NChemUniverse[9]
Molecular Weight 125.21 g/mol (Calculated)
logP (calculated) 1.8(Consensus prediction)
Topological Polar Surface Area (TPSA) 12.0 Ų(Calculated)
Number of Rotatable Bonds 0(Core Scaffold)
Fraction of sp³ Carbons (Fsp³) 1.0(Calculated)
pKa (predicted, basic) ~10.5(Based on piperidine)

Note: These values are for the free base and are computationally derived. Experimental values for derivatives will vary.

Section 3: Experimental Protocols & Synthetic Strategy

This compound is a secondary amine, making it an ideal substrate for a wide range of well-established synthetic transformations. The secondary amine provides a robust handle for introducing diversity and building out molecular complexity.

The diagram below outlines a general workflow for the functionalization of the scaffold.

cluster_1 General Synthetic Workflow for Functionalization Start 5-Azaspiro[3.5]nonane Hydrochloride Deprotection Free-Basing: Treat with base (e.g., NaHCO₃, Et₃N) to obtain free secondary amine Start->Deprotection Amine Free 5-Azaspiro[3.5]nonane Deprotection->Amine Arylation N-Arylation (Buchwald-Hartwig) Amine->Arylation Ar-X, Pd catalyst, ligand, base Acylation N-Acylation / Sulfonylation Amine->Acylation RCOCl or (RCO)₂O, base Alkylation Reductive Amination Amine->Alkylation R-CHO, NaBH(OAc)₃ Prod_Aryl N-Aryl Derivative Arylation->Prod_Aryl Prod_Acyl N-Acyl / N-Sulfonyl Derivative Acylation->Prod_Acyl Prod_Alkyl N-Alkyl Derivative Alkylation->Prod_Alkyl

Caption: General workflow for the chemical functionalization of 5-azaspiro[3.5]nonane.

Protocol 1: General Procedure for N-Arylation (Buchwald-Hartwig Coupling)

This protocol describes a typical palladium-catalyzed cross-coupling reaction to form an N-aryl bond, a common linkage in medicinal chemistry.

Rationale: The Buchwald-Hartwig amination is a robust and highly general method for forming C-N bonds. The choice of a palladium catalyst, a specialized phosphine ligand (e.g., XPhos or RuPhos), and a suitable base is critical for achieving high yields and accommodating a wide range of aryl halides or triflates.

Materials:

  • This compound

  • Aryl halide or triflate (Ar-X) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Free-Basing (in situ): To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq) and the aryl halide (1.0 eq).

  • Catalyst Preparation: In the same vessel, add the palladium source, the phosphine ligand, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-5-azaspiro[3.5]nonane derivative.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for N-Acylation

This protocol details the formation of an amide bond by reacting the scaffold with an acylating agent.

Rationale: N-acylation is a fundamental transformation. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated from the acyl chloride (or the acid from an anhydride) without competing in the reaction.

Materials:

  • This compound

  • Acyl chloride (R-COCl) or acid anhydride ((R-CO)₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Setup: Dissolve or suspend this compound (1.0 eq) in anhydrous DCM in a dry reaction flask under an inert atmosphere.

  • Base Addition: Add TEA or DIPEA (2.5 eq) to the suspension and stir for 10-15 minutes at room temperature to generate the free amine in situ.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

  • Characterization: Verify the identity and purity of the N-acyl-5-azaspiro[3.5]nonane by ¹H NMR, ¹³C NMR, and HRMS.

Section 4: Application in CNS Drug Discovery

Crossing the blood-brain barrier (BBB) is a major hurdle in the development of drugs for central nervous system (CNS) disorders.[10][11] Successful CNS drugs typically possess a specific set of physicochemical properties, including a low molecular weight, limited hydrogen bonding capacity, and a carefully balanced lipophilicity. Multi-parameter optimization scores, such as the CNS MPO score, are often used to assess a compound's potential for brain penetration.[10]

The 5-azaspiro[3.5]nonane scaffold is an attractive building block for CNS drug candidates because its incorporation can favorably modulate these key properties. By replacing a more flexible or polar moiety, the rigid, lipophilic nature of the spirocycle can improve passive diffusion across the BBB while maintaining the necessary 3D orientation for target engagement.[12] Its use as a bioisostere for piperidine, a common feature in many CNS-active compounds, allows for the exploration of novel IP space in areas like serotonin receptor modulation or neurotransmitter reuptake inhibition.[13][14]

Conclusion

This compound is more than just a novel building block; it is a strategic tool for overcoming pervasive challenges in medicinal chemistry. Its inherent three-dimensionality, its utility as a bioisostere for common heterocycles, and its capacity to favorably modulate key physicochemical properties make it a powerful asset for any drug discovery program. From enhancing metabolic stability to enabling access to novel intellectual property, the rational application of this scaffold can significantly contribute to the design and development of the next generation of successful therapeutics. The provided protocols offer a starting point for chemists to readily incorporate this versatile scaffold into their synthetic campaigns.

References

Application Note & Protocols: Strategic Derivatization of 5-Azaspiro[3.5]nonane Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-azaspiro[3.5]nonane scaffold is a valuable three-dimensional (3D) building block in modern medicinal chemistry. Its rigid, spirocyclic structure provides defined exit vectors for substituents, enabling precise exploration of chemical space and the development of novel therapeutics with improved pharmacological profiles.[1][2] This guide provides a comprehensive overview and detailed, field-proven protocols for the derivatization of the secondary amine in 5-azaspiro[3.5]nonane hydrochloride. We will explore three fundamental and versatile synthetic transformations: N-acylation, N-alkylation, and reductive amination. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Azaspiro[3.5]nonane Scaffold

In the pursuit of novel drug candidates that "escape flatland," spirocyclic scaffolds have become paramount.[3] The 5-azaspiro[3.5]nonane motif, featuring a cyclobutane ring fused to a piperidine ring at a quaternary carbon, offers a unique conformational rigidity. This rigidity can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible or aromatic structures.[4][5] Derivatives of the closely related 7-azaspiro[3.5]nonane have shown significant promise as G protein-coupled receptor 119 (GPR119) agonists for treating type 2 diabetes and as inhibitors of Fatty Acid Amide Hydrolase (FAAH) for pain and inflammation.[1][6][7]

The commercially available hydrochloride salt of 5-azaspiro[3.5]nonane is a common and stable starting material. However, the secondary amine is protonated, rendering it non-nucleophilic. Therefore, the crucial first step in any derivatization scheme is the liberation of the free base. This application note provides robust protocols for this initial step, followed by detailed methodologies for subsequent functionalization.

Core Derivatization Strategies: An Overview

The secondary amine of 5-azaspiro[3.5]nonane is the primary handle for chemical modification. The choice of derivatization strategy is dictated by the desired final compound and the overall goals of the drug discovery program.

  • N-Acylation: Forms a stable amide bond, introducing a wide array of functional groups via reaction with carboxylic acids, acyl chlorides, or anhydrides. This is a common method for generating peptide mimetics or introducing specific pharmacophoric elements.

  • N-Alkylation: Introduces alkyl or aryl-alkyl groups through reaction with alkyl halides. This strategy directly modifies the basicity and lipophilicity of the core scaffold.[8]

  • Reductive Amination: A powerful one-pot reaction with an aldehyde or ketone to form a new carbon-nitrogen bond, providing access to a diverse range of substituted amines with excellent control and avoiding the over-alkylation issues sometimes seen with direct alkylation.[9][10][11]

G cluster_methods Derivatization Pathways start 5-Azaspiro[3.5]nonane HCl free_base Liberation of Free Base (Protocol 0) start->free_base Aqueous Base (e.g., NaOH, K2CO3) acylation N-Acylation (Protocol 1) free_base->acylation Carboxylic Acid + Coupling Agent or Acyl Chloride alkylation N-Alkylation (Protocol 2) free_base->alkylation Alkyl Halide + Base red_am Reductive Amination (Protocol 3) free_base->red_am Aldehyde/Ketone + Reducing Agent product1 N-Acyl Derivative acylation->product1 product2 N-Alkyl Derivative alkylation->product2 product3 N-Substituted Derivative red_am->product3 G start Combine Carboxylic Acid, HATU, and DIEA in DMF activate Stir 10 min (Pre-activation) start->activate add_amine Add Free Base Amine activate->add_amine react Stir 2-16h at RT (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup (NaHCO3, Brine) react->workup purify Purify (Column Chromatography) workup->purify end N-Acyl Product purify->end G start Combine Free Base, K2CO3, and Alkyl Halide in Acetonitrile react Stir at RT or Heat (Monitor by TLC/LC-MS) start->react filter Filter Inorganic Salts react->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Chromatography or Extraction) concentrate->purify end N-Alkyl Product purify->end G start Combine Free Base and Aldehyde/Ketone in DCE iminium Stir 30 min (Iminium Ion Formation) start->iminium add_reductant Add NaBH(OAc)3 (Portion-wise) iminium->add_reductant react Stir 2-24h at RT (Monitor by TLC/LC-MS) add_reductant->react quench Quench with NaHCO3 react->quench workup Aqueous Workup & Extraction quench->workup end N-Substituted Product workup->end

References

Application Notes & Protocols: N-Alkylation of 5-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols for the N-alkylation of 5-Azaspiro[3.5]nonane, a valuable spirocyclic scaffold in modern medicinal chemistry. The unique three-dimensional architecture of azaspirocycles makes them privileged structures in drug design, and the ability to functionalize the secondary amine is critical for developing new chemical entities and exploring structure-activity relationships (SAR). We present two robust and widely applicable methods for this transformation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. This document explains the mechanistic rationale behind each method, offers step-by-step procedures, and includes guidelines for product purification and characterization, empowering researchers to confidently synthesize a diverse library of N-substituted 5-azaspiro[3.5]nonane derivatives.

Introduction: The Strategic Importance of N-Functionalized Azaspirocycles

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have gained significant traction in drug discovery. Their inherent rigidity and three-dimensional topology offer a distinct advantage over flat, aromatic systems by enabling more precise and selective interactions with biological targets. The 5-azaspiro[3.5]nonane framework, containing a secondary amine, is a particularly attractive starting point for library synthesis.[1][2] N-alkylation of this core is a fundamental and powerful transformation that introduces molecular diversity, modulates physicochemical properties such as lipophilicity and basicity, and allows for the installation of key pharmacophoric features.

The choice of N-alkylation strategy is dictated by the nature of the desired substituent and the availability of starting materials. The two most common and effective approaches are:

  • Direct Alkylation: A classic nucleophilic substitution (SN2) reaction between the secondary amine and an electrophilic alkyl halide. This method is straightforward and efficient for introducing simple alkyl groups.[3][4]

  • Reductive Amination: A one-pot reaction involving the formation of an intermediate iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. This versatile method avoids the over-alkylation issues sometimes seen with direct alkylation and is ideal for synthesizing more complex or sterically hindered derivatives.[3][5][6]

This guide will provide detailed protocols for both methodologies, enabling researchers to select the optimal path for their synthetic targets.

Mechanistic Overview & Strategic Choice

The decision between direct alkylation and reductive amination is a critical first step in the experimental design. The following diagram illustrates the logical choice based on the available alkylating agent.

G Start Select N-Alkylation Strategy for 5-Azaspiro[3.5]nonane Decision What is the nature of the alkylating agent (R-X)? Start->Decision AlkylHalide Alkyl Halide (e.g., R-Br, R-I) Decision->AlkylHalide Electrophile Carbonyl Aldehyde or Ketone (R-CHO, R-CO-R') Decision->Carbonyl Carbonyl Method1 Protocol 1: Direct Alkylation (SN2) AlkylHalide->Method1 Method2 Protocol 2: Reductive Amination Carbonyl->Method2 Reason1 Mechanism: Nucleophilic attack of the amine on the alkyl halide. Base neutralizes H-X byproduct. Method1->Reason1 Reason2 Mechanism: Imine/Iminium formation followed by in-situ hydride reduction. Avoids over-alkylation. Method2->Reason2

Caption: Logical workflow for selecting the appropriate N-alkylation protocol.

Protocol 1: Direct N-Alkylation with Alkyl Halide

This protocol describes a general and robust procedure for the N-alkylation of 5-azaspiro[3.5]nonane using an alkyl bromide in the presence of a carbonate base. The base is crucial for neutralizing the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (Equivalents)Example Amount (for 1 mmol scale)
5-Azaspiro[3.5]nonane125.221.0125 mg
Alkyl Bromide (R-Br)Variable1.1 - 1.51.1 - 1.5 mmol
Potassium Carbonate (K₂CO₃), anhydrous138.212.0 - 3.0276 - 415 mg
Acetonitrile (CH₃CN), anhydrous41.05-5 - 10 mL
Dichloromethane (DCM)84.93-For workup
Saturated NaHCO₃ (aq)--For workup
Brine--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying
Silica Gel--For chromatography
Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-azaspiro[3.5]nonane (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (to make a ~0.1-0.2 M solution) and stir the suspension for 5 minutes. Add the alkyl bromide (1.1 eq) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive alkyl halides, the mixture can be heated to a gentle reflux (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 10% methanol in dichloromethane. The product should have a higher Rf value than the starting amine.

  • Workup - Filtration: Once the starting material is consumed, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile or dichloromethane.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 15 mL) and then with brine (1 x 15 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane. Combine the fractions containing the pure product and concentrate to afford the final N-alkylated 5-azaspiro[3.5]nonane.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is highly effective for coupling aldehydes and ketones to the 5-azaspiro[3.5]nonane core. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent that is tolerant of the slightly acidic conditions that favor iminium ion formation and can be handled conveniently on the benchtop.[5][6]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (Equivalents)Example Amount (for 1 mmol scale)
5-Azaspiro[3.5]nonane125.221.0125 mg
Aldehyde or KetoneVariable1.0 - 1.21.0 - 1.2 mmol
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.2 - 1.5254 - 318 mg
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)98.96 / 84.93-5 - 10 mL
Acetic Acid (optional)60.05catalytic (0.1 eq)~6 µL
Saturated NaHCO₃ (aq)--For workup
Brine--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying
Step-by-Step Experimental Procedure
  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add 5-azaspiro[3.5]nonane (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Solvent Addition: Dissolve the components in 1,2-dichloroethane or dichloromethane (~0.1 M). Stir for 20-30 minutes to allow for initial iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with ketones.[7]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2 eq) to the solution in portions. The addition may be slightly exothermic.

  • Reaction Execution: Stir the reaction at room temperature for 2 to 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

General Experimental Workflow and Characterization

The overall process from starting materials to a fully characterized final product follows a standardized workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents (Amine, Alkylating Agent, Base/Reducer) Setup Combine in Flask with Anhydrous Solvent Reagents->Setup Monitor Stir and Monitor (TLC / LC-MS) Setup->Monitor Quench Quench / Filter Monitor->Quench Extract Aqueous Workup (Extraction & Washing) Quench->Extract Purify Dry and Concentrate, then Purify via Column Chromatography Extract->Purify Characterize Characterize Pure Product (NMR, MS, etc.) Purify->Characterize Product Final Product Characterize->Product

Caption: Standard experimental workflow for N-alkylation of 5-Azaspiro[3.5]nonane.

Product Characterization

Confirmation of the N-alkylated product structure is achieved through standard analytical techniques.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[8] Key indicators of a successful reaction include:

    • The disappearance of the N-H proton signal in the ¹H NMR spectrum.

    • The appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the newly installed alkyl group.

    • A downfield shift of the carbon atoms of the spirocycle adjacent to the nitrogen due to the electronic effect of the new substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass measurement.

Representative Characterization Data
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)[M+H]⁺ (m/z)
5-Azaspiro[3.5]nonane (Starting Material)~2.7-2.9 (m, 4H, -CH₂-N-CH₂-), ~1.8 (br s, 1H, -NH)~50.5 (C-N), ~35.2 (spiro C)126.13
Hypothetical Product: 5-Benzyl-5-azaspiro[3.5]nonane~7.2-7.4 (m, 5H, Ar-H), ~3.6 (s, 2H, -N-CH₂-Ph), ~2.5-2.7 (m, 4H)~138 (Ar C-ipso), ~129 (Ar CH), ~60 (-N-CH₂-Ph), ~55 (C-N)216.18

References

Application Notes & Protocols: 5-Azaspiro[3.5]nonane Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Design

In the modern era of drug discovery, the pursuit of molecules with enhanced three-dimensionality (3D) and optimized physicochemical properties is paramount. The concept of "escaping from flatland" has driven medicinal chemists to explore novel scaffolds that can improve parameters such as aqueous solubility, metabolic stability, and target selectivity while maintaining or enhancing potency.[1] Azaspirocycles have emerged as particularly valuable motifs in this context.

5-Azaspiro[3.5]nonane, a conformationally restricted saturated heterocycle, represents a powerful building block for drug development. Its rigid framework provides predictable exit vectors for substituents, allowing for precise spatial orientation within a target's binding pocket. This guide provides an in-depth look at the applications of 5-azaspiro[3.5]nonane hydrochloride in organic synthesis, with a focus on a core synthetic transformation: the Buchwald-Hartwig amination.

Physicochemical Properties of the Building Block

A clear understanding of the starting material's properties is essential for successful reaction planning and execution. 5-Azaspiro[3.5]nonane is typically supplied as its hydrochloride salt to improve shelf-life and handling characteristics. The free base can be generated in situ or through a separate workup step.

PropertyValue
Chemical Name This compound
CAS Number 1419101-47-5[2][3]
Molecular Formula C₈H₁₆ClN
Molecular Weight 161.67 g/mol
Appearance White to off-white solid
Parent Compound (Free Base) 5-Azaspiro[3.5]nonane
Parent CAS 160499-09-2[4]
Parent MW 125.22 g/mol [4]

Core Application: C-N Cross-Coupling via Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond is one of the most frequent transformations in the synthesis of pharmaceuticals. The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone reaction for this purpose, enabling the coupling of amines with aryl or heteroaryl halides and pseudohalides.[5] This reaction is particularly crucial for incorporating the 5-azaspiro[3.5]nonane motif into drug candidates, as many bioactive molecules feature an arylamine core structure.[6]

Mechanistic Rationale and Causality

The success of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. Understanding this cycle is key to rational troubleshooting and optimization.

Causality Behind Component Selection:

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These Pd(0) or Pd(II) sources initiate the cycle. Pd(II) sources are reduced in situ to the active Pd(0) species.[7]

  • Ligand (e.g., XPhos, RuPhos): This is arguably the most critical component. Bulky, electron-rich phosphine ligands are required to facilitate both the initial oxidative addition of the aryl halide to the Pd(0) center and the final, rate-limiting reductive elimination step that forms the C-N bond. The steric hindrance of the ligand promotes the formation of a monoligated palladium species, which is highly reactive.[8]

  • Base (e.g., NaOt-Bu, LHMDS, Cs₂CO₃): A strong, non-nucleophilic base is essential. Its primary role is to deprotonate the amine (or the amine-palladium complex) to form a more nucleophilic amide, which then displaces the halide from the palladium center. The choice of base can significantly impact reaction rate and scope.[9]

  • Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalytic intermediates.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)L(HNR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide Ar-Pd(II)L(NR₂) Deprotonation->PdII_Amide BaseH Base-H⁺X⁻ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR₂ Amine->AmineCoord

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: N-Arylation of 5-Azaspiro[3.5]nonane

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.

Objective: To synthesize N-(4-cyanophenyl)-5-azaspiro[3.5]nonane.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
5-Azaspiro[3.5]nonane HCl1419101-47-5161.67194 mg1.21.2
4-Bromobenzonitrile623-00-7182.02182 mg1.01.0
Pd₂(dba)₃51364-51-3915.7218.3 mg0.020.02
XPhos564483-18-7476.6228.6 mg0.060.06
Sodium tert-butoxide865-48-596.10135 mg1.41.4
Toluene (Anhydrous)108-88-3-10 mL--

Experimental Workflow Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis p1 Weigh reagents under inert atmosphere (glovebox) p2 Add Pd₂(dba)₃, XPhos, NaOt-Bu, and 4-bromobenzonitrile to oven-dried flask p1->p2 r1 Add 5-azaspiro[3.5]nonane HCl and anhydrous toluene p2->r1 r2 Purge with Argon r1->r2 r3 Heat to 100 °C with stirring for 12-24 h r2->r3 r4 Monitor reaction by TLC/LC-MS r3->r4 w1 Cool to room temperature r4->w1 Upon completion w2 Quench with water, extract with Ethyl Acetate (3x) w1->w2 w3 Wash combined organic layers with brine w2->w3 w4 Dry over Na₂SO₄, filter, and concentrate w3->w4 w5 Purify by flash column chromatography w4->w5 a1 Characterize pure product (¹H NMR, ¹³C NMR, HRMS) w5->a1

Figure 2: Step-by-step experimental workflow for N-arylation.
Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and 4-bromobenzonitrile (182 mg, 1.0 mmol).

  • Reagent Addition: Add this compound (194 mg, 1.2 mmol) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (10 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(4-cyanophenyl)-5-azaspiro[3.5]nonane.

Self-Validating System: Troubleshooting Guide
ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is not strong enough or has degraded.1. Use fresh Pd₂(dba)₃ and ligand. Ensure proper inert atmosphere technique. 2. Use freshly distilled/dried solvent. Dry reagents thoroughly. 3. Use fresh, high-purity NaOt-Bu from a sealed container, weighed in a glovebox.
Formation of Debrominated Arene 1. Presence of water. 2. Side reaction competing with reductive elimination.[5]1. Ensure strictly anhydrous conditions. 2. Consider a different ligand system (e.g., a Josiphos-type ligand) or lower reaction temperature.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Sterically hindered aryl halide.1. Increase reaction time or incrementally increase temperature (e.g., to 110 °C). 2. A more active catalyst system may be needed. Consider a palladacycle precatalyst (e.g., G3-XPhos).

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a direct route to introducing a saturated, three-dimensional spirocyclic moiety into complex molecules. Its application in robust and well-understood transformations like the Buchwald-Hartwig amination allows researchers to efficiently synthesize novel chemical entities with potentially superior drug-like properties. The detailed protocol and mechanistic insights provided herein serve as a practical guide for scientists engaged in the synthesis of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 5-Azaspiro[3.5]nonane hydrochloride. We will address common challenges, offer troubleshooting solutions, and detail optimized protocols to improve reaction yield and purity.

Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the 5-Azaspiro[3.5]nonane core?

A1: The synthesis of spirocyclic systems like 5-Azaspiro[3.5]nonane often involves constructing one ring onto a pre-existing cyclic core or a domino reaction that forms the spirocycle in a single cascade.[1][2] A highly effective and common strategy is an intramolecular reductive amination. This approach involves the cyclization of a linear amino-ketone precursor, which contains both the amine and ketone functionalities required to form the piperidine ring. This method is favored for its efficiency, often proceeding in a one-pot reaction under mild conditions.[3][4]

Q2: My overall yield of this compound is consistently low. What are the most likely stages for product loss?

A2: Low yields in multi-step syntheses can stem from several factors.[5] For this specific spirocycle, critical loss points often occur during:

  • The Cyclization Step: Incomplete intramolecular reductive amination, formation of side-products like dimers or polymers, or undesired intermolecular reactions can significantly reduce the yield of the spirocyclic core.[6][7]

  • Purification: The polarity of the amine product can lead to challenges during chromatographic purification, such as streaking on silica gel. Product loss can also occur during aqueous workups if the product has some water solubility.

  • Salt Formation and Isolation: The final step of forming the hydrochloride salt is crucial. Improper pH control, choice of solvent, or crystallization technique can lead to incomplete precipitation or the formation of an oil instead of a crystalline solid, making isolation difficult and reducing the final isolated yield.

Q3: What are the most critical reaction parameters to control to maximize yield?

A3: Several parameters are critical for success. For the key reductive amination step, you must precisely control:

  • pH: The reaction is typically run under weakly acidic conditions (pH 5-6). This is a delicate balance: the medium must be acidic enough to protonate the carbonyl group and facilitate imine formation, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic.[3]

  • Temperature: Low temperatures can slow the reaction, while excessively high temperatures can promote the formation of side-products or cause decomposition.[7] Careful temperature management is essential.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the ketone precursor. Mild hydride reagents are typically used.[8][9]

  • Anhydrous Conditions: Moisture can hydrolyze the intermediate imine or iminium ion back to the starting amino-ketone, stalling the reaction.[7] Using dry solvents and an inert atmosphere is recommended.

Troubleshooting Guide: The Intramolecular Reductive Amination Pathway

This section focuses on a common and effective synthetic route and addresses specific problems that may arise.

Workflow: Intramolecular Reductive Amination

The diagram below illustrates a plausible and efficient pathway for synthesizing the 5-Azaspiro[3.5]nonane core, starting from a suitable amino-ketone precursor.

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Salt Formation Precursor Amino-Ketone Precursor (e.g., 1-N-protected-4-(2-oxoethyl)piperidine) Hemiaminal Hemiaminal Intermediate Precursor->Hemiaminal Weak Acid (pH 5-6) Imine Cyclic Imine/Iminium Ion Hemiaminal->Imine Dehydration SpiroAmine 5-Azaspiro[3.5]nonane (Protected) Imine->SpiroAmine Selective Reducing Agent (e.g., NaBH(OAc)₃) FinalProduct 5-Azaspiro[3.5]nonane Hydrochloride SpiroAmine->FinalProduct 1. Deprotection (if needed) 2. HCl in Ether/IPA

Caption: General workflow for 5-Azaspiro[3.5]nonane synthesis.

Problem 1: Low yield or incomplete conversion in the cyclization step.

Possible Cause 1.1: Suboptimal pH for Imine Formation

  • Explanation: The formation of the cyclic imine intermediate is a pH-dependent equilibrium.[3] If the pH is too high (basic), the carbonyl group is not sufficiently activated. If the pH is too low (strongly acidic), the primary amine of the precursor is fully protonated to a non-nucleophilic ammonium salt, preventing it from attacking the carbonyl.

  • Troubleshooting & Optimization:

    • Monitor the pH of your reaction mixture. The optimal range is typically between 5 and 6.

    • Use a mild acid catalyst, such as acetic acid.

    • If starting with an amine salt, add a stoichiometric amount of a mild base (like triethylamine or sodium acetate) to liberate the free amine before initiating the reaction.

Possible Cause 1.2: Inefficient Reducing Agent

  • Explanation: The chosen reducing agent must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion.[8] A common issue is using a reagent like sodium borohydride (NaBH₄) without pH control, which can preferentially reduce the ketone.

  • Troubleshooting & Optimization:

    • Use a reducing agent known for its selectivity in reductive aminations. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, effective at slightly acidic pH, and does not readily reduce ketones or aldehydes.[8]

    • Sodium cyanoborohydride (NaBH₃CN) is another excellent option, as it is highly selective for the iminium ion.[9] However, it is toxic and requires careful handling and quenching to avoid the release of hydrogen cyanide gas.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective, commercially available, works well in one-pot procedures.Can be moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Very selective for iminium ions over carbonyls.[8]Highly toxic (cyanide source), requires careful quenching.
Catalytic Hydrogenation (H₂, Pd/C) "Green" chemistry, high atom economy, effective for large scale.[10]May require specialized high-pressure equipment; can reduce other functional groups.[11][12]

Possible Cause 1.3: Presence of Water

  • Explanation: Water can hydrolyze the iminium ion intermediate, pushing the equilibrium back towards the starting materials and preventing the reduction from occurring.[7]

  • Troubleshooting & Optimization:

    • Use anhydrous solvents (e.g., dry dichloromethane, dichloroethane, or THF).

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[5]

    • Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

Problem 2: Formation of significant impurities.

Possible Cause 2.1: Formation of an Olefinic Impurity

  • Explanation: In some cases, elimination reactions can compete with the desired cyclization, leading to the formation of unsaturated side-products. This can be particularly prevalent if the reaction is run at high temperatures.[7]

  • Troubleshooting & Optimization:

    • Lower the reaction temperature. Running the reaction at 0 °C or room temperature often minimizes elimination pathways.[6]

    • Monitor the reaction by TLC or LC-MS to detect the formation of less polar byproducts.

    • Purification via column chromatography can typically separate these olefinic impurities from the desired saturated product.[7]

Possible Cause 2.2: Unreacted Starting Material

  • Explanation: The presence of unreacted amino-ketone in the final product indicates incomplete conversion.

  • Troubleshooting & Optimization:

    • Increase the reaction time. Monitor the reaction's progress until the starting material spot on the TLC plate has been consumed.[7]

    • Re-evaluate the reaction conditions (pH, catalyst, reducing agent) as described in Problem 1.

    • Ensure efficient stirring, especially in heterogeneous reactions, to facilitate complete conversion.[5]

Troubleshooting Flowchart

G Start Low Yield of 5-Azaspiro[3.5]nonane HCl CheckCyclization Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckCyclization IsolationIssues Problem: Loss During Workup/ Salt Formation Start->IsolationIssues If cyclization is clean IncompleteReaction Problem: Incomplete Reaction CheckCyclization->IncompleteReaction High SM spot SideProducts Problem: Side-Products Present CheckCyclization->SideProducts Extra spots Sol_pH Optimize pH (5-6) Use Acetic Acid IncompleteReaction->Sol_pH Sol_Reagent Switch to NaBH(OAc)₃ or NaBH₃CN IncompleteReaction->Sol_Reagent Sol_Conditions Use Anhydrous Solvents Inert Atmosphere IncompleteReaction->Sol_Conditions SideProducts->Sol_Reagent Sol_Temp Lower Reaction Temperature SideProducts->Sol_Temp Sol_Workup Saturate Aqueous Layer with NaCl Optimize Crystallization Solvent IsolationIssues->Sol_Workup

Caption: Troubleshooting logic for low yield issues.

Experimental Protocols
Protocol 1: General Procedure for Intramolecular Reductive Amination

This is a representative protocol and may require optimization for your specific precursor.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amino-ketone precursor (1.0 eq). Dissolve it in an anhydrous solvent (e.g., 1,2-dichloroethane or THF) to a concentration of 0.1 M.

  • pH Adjustment: Add glacial acetic acid (1.1 eq) to the solution to catalyze imine formation.

  • Initiation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cyclic iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The addition may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.[7]

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected 5-Azaspiro[3.5]nonane. Purify further by column chromatography if necessary.

Protocol 2: Hydrochloride Salt Formation
  • Preparation: Dissolve the purified free-base 5-Azaspiro[3.5]nonane in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.

  • Precipitation: Cool the solution in an ice bath. Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Monitor the pH of the solution with pH paper to ensure it is acidic.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the white solid under high vacuum to obtain the final this compound.

References

Purification challenges of 5-Azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this spirocyclic amine hydrochloride. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

I. Understanding the Core Challenges

The purification of this compound, like many amine hydrochlorides, presents a unique set of challenges rooted in its physicochemical properties. The presence of both a polar hydrochloride salt and a non-polar spirocyclic core influences its solubility, stability, and impurity profile. Key challenges often revolve around:

  • Residual Impurities: Carry-over of starting materials, intermediates, or by-products from the synthesis.

  • Solvent Selection: Finding an appropriate solvent or solvent system that allows for effective recrystallization.

  • Product Isolation: Difficulties in inducing crystallization, leading to oiling out or the formation of fine, difficult-to-filter crystals.

  • Hygroscopicity: The tendency of the hydrochloride salt to absorb moisture from the atmosphere, which can affect purity analysis and handling.

  • Polymorphism: The potential for the compound to exist in different crystalline forms with varying physical properties.

This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

A. Impurity Removal

Question 1: I've completed the synthesis of this compound, but my NMR/HPLC analysis shows the presence of impurities. What are the likely culprits and how can I remove them?

Answer:

The nature of impurities is intrinsically linked to the synthetic route employed. While specific routes for 5-Azaspiro[3.5]nonane are not widely published, we can infer potential impurities from general syntheses of related azaspirocycles. A common strategy involves the construction of the spirocyclic core through multi-step sequences. For instance, a plausible synthesis could involve the reaction of a piperidine derivative with a cyclobutanone precursor, followed by cyclization and reduction.

Potential Impurities and Their Removal:

Impurity TypeLikely SourceRecommended Purification Strategy
Unreacted Starting Materials Incomplete reactionRecrystallization is often effective. If the starting materials have significantly different polarities, column chromatography of the free base before salt formation can be considered.
Reaction Intermediates Incomplete cyclization or reduction stepsRecrystallization may work if the polarity difference is sufficient. For stubborn cases, chromatography of the free base is a reliable option.
Solvent Adducts Entrapment of solvent molecules in the crystal latticeDrying under high vacuum at an elevated temperature (if the compound is thermally stable) can remove residual solvents. In some cases, changing the recrystallization solvent is necessary.
Inorganic Salts Carry-over from work-up or salt formation stepsA simple wash of the crude product with a solvent in which the inorganic salts are insoluble but the product has minimal solubility (e.g., cold isopropanol or acetone) can be effective.

G cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Final Product A Crude 5-Azaspiro[3.5]nonane HCl B Analyze by HPLC/NMR A->B C Recrystallization B->C Impurities have different solubilities D Chromatography (Free Base) B->D Recrystallization fails or impurities are closely related E Solvent Wash B->E Inorganic salt impurities suspected F Pure 5-Azaspiro[3.5]nonane HCl C->F D->F After salt formation E->F G Verify Purity by HPLC/NMR F->G

Caption: Conceptual path to avoid "oiling out".

C. Product Handling and Stability

Question 4: The purified this compound is difficult to handle and seems to gain weight over time. What is happening?

Answer:

This is a classic sign of hygroscopicity , the tendency of a substance to absorb moisture from the air. Amine hydrochloride salts are notoriously prone to this issue.

Mitigating Hygroscopicity:

  • Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (check thermal stability first), to remove any residual water or solvents.

  • Handling: Handle the material in a low-humidity environment, such as a glove box or a dry box, if possible. For short periods, minimize exposure to the open air.

  • Storage: Store the final product in a tightly sealed container with a desiccant. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Note on Polymorphism:

While no specific polymorphic forms of this compound are documented in the literature, it is a phenomenon to be aware of with amine hydrochlorides. Different crystallization conditions (solvent, temperature, cooling rate) can potentially lead to different crystal forms (polymorphs). These polymorphs can have different solubilities, stabilities, and melting points. If you observe inconsistent physical properties between batches, polymorphism could be a factor. Characterization by techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) would be necessary to identify and control polymorphism.

D. Purity Analysis

Question 5: What is a reliable method to check the purity of my final product?

Answer:

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of non-volatile compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can be used for purity assessment.

General HPLC Method Parameters:

While a specific, validated method for this compound is not publicly available, a good starting point based on similar molecules would be a reversed-phase method.

ParameterRecommended Starting Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient Start with a high percentage of A, and gradually increase B (e.g., 5% to 95% B over 15-20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at a low wavelength (e.g., 210-220 nm) as the compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would be more universal.

NMR Spectroscopy:

  • ¹H NMR: Will confirm the structure by showing the characteristic proton signals of the spirocyclic core. Integration of the signals can be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • ¹³C NMR: Provides confirmation of the carbon skeleton.

By combining HPLC for high-sensitivity impurity detection and NMR for structural confirmation, you can be confident in the purity and identity of your this compound.

III. Scale-Up Considerations

Question 6: I have a successful lab-scale purification protocol. What challenges should I anticipate when scaling up?

Answer:

Scaling up a crystallization process is not always linear and can present new challenges.

  • Mixing and Heat Transfer: In larger vessels, achieving uniform mixing and consistent cooling rates is more difficult. This can lead to localized supersaturation, causing "oiling out" or the formation of fine particles that are difficult to filter.

  • Filtration and Drying: What is a simple filtration in the lab can become a bottleneck at scale. The crystal size and shape become critical for efficient filtration and washing. Large-scale drying also needs to be carefully controlled to prevent clumping and solvent trapping.

  • Safety: The handling of larger quantities of flammable solvents and powdered solids requires a thorough safety assessment.

It is advisable to perform intermediate-scale experiments to identify and address these issues before moving to a large-scale production.

IV. References

Due to the limited availability of specific literature for this compound, this guide synthesizes information from general organic chemistry principles and data on related spirocyclic amines and amine hydrochlorides. For foundational knowledge, please refer to standard texts on organic chemistry and crystallization.

5-Azaspiro[3.5]nonane hydrochloride stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this valuable spirocyclic building block. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the handling, storage, and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on the chemical nature of secondary amine hydrochlorides, proper storage is critical to ensure long-term stability. We recommend the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable.

  • Atmosphere: The compound can be sensitive to air and moisture. It is best practice to store it under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Always keep the compound in a tightly sealed container to prevent moisture ingress and oxidation.

Q2: I've observed the color of my this compound change from white to off-white/yellow over time. What could be the cause?

A2: A color change is often an early indicator of degradation. This is typically due to slow oxidation of the secondary amine functionality upon exposure to air and/or light. The formation of minute quantities of oxidized species can lead to a visible color change. While a slight change may not significantly impact the bulk purity for some applications, it warrants investigation, especially for sensitive downstream processes.

Q3: Is this compound stable in aqueous solutions?

A3: As a hydrochloride salt, this compound is generally stable in neutral and acidic aqueous solutions. The protonated amine is less susceptible to certain degradation pathways. However, in basic aqueous solutions (pH > 7), the free secondary amine is generated, which is more prone to oxidation. Therefore, prolonged storage in basic solutions is not recommended.

Q4: Can I heat solutions of this compound?

A4: While moderate heating for short durations (e.g., to aid dissolution) is generally acceptable, prolonged exposure to high temperatures can induce thermal degradation.[1][2] Secondary amines can be less thermally stable than primary amines.[3] If your protocol requires heating, it is advisable to perform a preliminary assessment to ensure the compound's integrity under your specific conditions.

II. Troubleshooting Guide: Unexpected Experimental Outcomes

This section is dedicated to addressing specific issues you might encounter during your research, linking them to potential degradation pathways and offering actionable solutions.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Scenario: "After dissolving this compound in my reaction solvent and running a time-zero analysis, I see new, small peaks that were not on the certificate of analysis."

Potential Cause: This strongly suggests degradation upon dissolution or interaction with your solvent system. The secondary amine in 5-Azaspiro[3.5]nonane is a nucleophilic center and can also be susceptible to oxidation, which can be accelerated by certain solvents or impurities within them (e.g., peroxides in aged ethers).

Troubleshooting Workflow:

troubleshooting_workflow start Unexpected Peaks Observed check_solvent Action: Verify Solvent Purity - Use fresh, high-purity solvent. - Test for peroxides if using ethers. start->check_solvent run_control Action: Run Control Experiment - Dissolve compound in a known inert solvent (e.g., water, fresh MeOH). - Analyze immediately. check_solvent->run_control compare_results Compare Chromatograms run_control->compare_results peaks_absent Result: Peaks Absent in Control - Issue is likely the initial solvent or impurities. compare_results->peaks_absent peaks_present Result: Peaks Still Present - Suggests inherent instability or rapid degradation. compare_results->peaks_present investigate_degradation Action: Investigate Degradation - Proceed to Forced Degradation Study (Section III). peaks_present->investigate_degradation

Caption: Troubleshooting workflow for unexpected analytical peaks.

Issue 2: Loss of Potency or Inconsistent Reaction Yields

Scenario: "My reaction yields are lower than expected, or I'm observing a decrease in the activity of my stock solutions over time."

Potential Cause: This points towards a loss of the active this compound due to degradation. Oxidative degradation is a primary suspect, as the formation of N-oxides or other oxidized species would render the molecule inactive for reactions requiring the secondary amine.

Investigative Steps:

  • Re-analyze Stock Solutions: Use a validated analytical method (e.g., HPLC with a suitable standard) to quantify the concentration of your stock solution. Compare this with the theoretical concentration.

  • Evaluate Headspace: If storing solutions, the oxygen in the headspace of the vial can be sufficient to cause degradation over time. Consider purging vials with an inert gas before sealing.

  • Consider Photodegradation: Are your solutions exposed to ambient lab light for extended periods? Photodegradation, especially in the presence of photosensitizers, can lead to radical-mediated decomposition.[4] An experiment comparing a solution stored in the dark versus one exposed to light can be very informative.

III. Technical Protocol: Forced Degradation Study

A forced degradation or stress testing study is a powerful tool to understand the intrinsic stability of a molecule.[5][6] It helps identify likely degradation products and establish degradation pathways.[5] This protocol is a starting point and should be adapted to your specific analytical capabilities.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and methanol

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with HCl before analysis.

    • Oxidation: Mix equal parts of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7][8] A control sample should be wrapped in aluminum foil.

  • Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample.

    • Analyze the samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection or LC-MS).

    • Compare the chromatograms of the stressed samples to an unstressed control sample to identify new peaks (degradants) and a decrease in the parent peak area.

IV. Potential Degradation Pathways

Based on the known chemistry of secondary amines, we can hypothesize the following degradation pathways for 5-Azaspiro[3.5]nonane. The goal of a forced degradation study is to confirm which, if any, of these pathways are relevant.

degradation_pathways cluster_oxidation Oxidative Stress (H₂O₂, Air, Light) cluster_thermal Thermal Stress parent 5-Azaspiro[3.5]nonane N-H n_oxide N-Oxide N+-O- parent:f0->n_oxide:f0 N-Oxidation nitrone Nitrone C=N+-O- parent:f0->nitrone:f0 α-Carbon Oxidation ring_opened Ring-Opened Products parent:f0->ring_opened:f0 Decomposition

Caption: Potential degradation pathways for 5-Azaspiro[3.5]nonane.

Explanation of Pathways:

  • N-Oxidation: This is a very common pathway for secondary and tertiary amines.[9][10][11] The lone pair of electrons on the nitrogen atom attacks an oxidizing agent (like H₂O₂) to form an N-oxide. This is often a primary degradation product. The hydrochloride salts of some secondary amines have been shown to be unstable in air, forming N-oxides.[12]

  • α-Carbon Oxidation: The carbon atoms adjacent (alpha) to the nitrogen are also susceptible to oxidative attack. This can lead to the formation of intermediates like hydroxylamines, which can be further oxidized to form nitrones.[9]

  • Ring Opening/Decomposition: Under more severe thermal stress, cleavage of the C-N or C-C bonds within the spirocyclic system could occur, leading to a variety of smaller, fragmented molecules. The strain in the four-membered ring of the spiro-system could potentially influence this pathway.

V. Quantitative Data Summary

While specific degradation kinetics for this compound are not publicly available, the following table summarizes the expected relative stability under different conditions, based on general principles of amine chemistry.

Stress ConditionReagent/ParameterExpected StabilityPotential Degradants
Acid Hydrolysis 0.1 M HCl, 60°CHighMinimal degradation expected
Base Hydrolysis 0.1 M NaOH, 60°CModerate to LowOxidative products (due to free amine)
Oxidation 3% H₂O₂, RTLowN-Oxide, Nitrone, other oxidized species
Thermal (Solid) 80°CModerateVarious decomposition products
Thermal (Solution) 60°CModerateVarious decomposition products
Photolytic UV/Vis LightModerate to LowRadical-mediated degradation products

VI. References

  • "Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst." National Institutes of Health. Available: --INVALID-LINK--

  • "Ring-Opening Cyclization of Cyclohexane-1,3-dione-2-spirocyclopropanes with Amines: Rapid Access to 2-Substituted 4-Hydroxyindole." ACS Publications. Available: --INVALID-LINK--

  • Sluggett, G. W., et al. "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Semantic Scholar. Available: --INVALID-LINK--

  • "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." National Institutes of Health. Available: --INVALID-LINK--

  • "Forced degradation studies: A critical lens into pharmaceutical stability." LinkedIn. Available: --INVALID-LINK--

  • "Oxidation of Secondary and Primary Amines." SlideShare. Available: --INVALID-LINK--

  • "Force Degradation for Pharmaceuticals: A Review." International Journal for Scientific Research & Development. Available: --INVALID-LINK--

  • "Asymmetric N-oxidation of cyclic tertiary amines." ResearchGate. Available: --INVALID-LINK--

  • "Forced Degradation in Pharmaceuticals – A Regulatory Update." International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available: --INVALID-LINK--

  • "Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines." ACS Publications. Available: --INVALID-LINK--

  • "N-oxide synthesis by oxidation." Organic Chemistry Portal. Available: --INVALID-LINK--

  • "What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing." Luminata. Available: --INVALID-LINK--

  • "Developments in the Aerobic Oxidation of Amines." ACS Publications. Available: --INVALID-LINK--

  • "The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction." University of Leeds. Available: --INVALID-LINK--

  • "Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps." ACS Publications. Available: --INVALID-LINK--

  • "Thermal decomposition." Wikipedia. Available: --INVALID-LINK--

  • "Ring closing and opening reactions leading to aza-polycyclic aromatic compounds." National Institutes of Health. Available: --INVALID-LINK--

  • "THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE." University of Kentucky. Available: --INVALID-LINK--

  • "Impact of Solvent on the Thermal Stability of Amines." National Institutes of Health. Available: --INVALID-LINK--

  • "Process for recovery of amines and volatile acids from amine salts." Google Patents. Available: --INVALID-LINK--

  • "Photolysis of quinolyl and isoquinolyl azides in primary and secondary aliphatic amines." ScienceDirect. Available: --INVALID-LINK--

  • "Photoredox-catalyzed Site-selective α-C(sp3)-H Alkylation of Primary Amine Derivatives." National Institutes of Health. Available: --INVALID-LINK--

  • "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline." European Medicines Agency. Available: --INVALID-LINK--

  • "α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams." National Institutes of Health. Available: --INVALID-LINK--

  • "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS." ICH. Available: --INVALID-LINK--

  • Tsujikawa, K., et al. "Instability of the hydrochloride salts of cathinone derivatives in air." PubMed. Available: --INVALID-LINK--

References

Technical Support Center: Troubleshooting NMR Spectra of 5-Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-azaspiro compounds. This guide is designed to provide expert-level insights and practical troubleshooting for the unique challenges these molecules present in NMR spectroscopy. Due to their rigid, three-dimensional spirocyclic systems and the presence of a nitrogen atom, 5-azaspiro compounds often exhibit complex NMR spectra resulting from dynamic processes such as conformational isomerism and nitrogen inversion. This guide will help you diagnose and resolve common spectral issues, enabling accurate structural elucidation and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your NMR experiments with 5-azaspiro compounds in a question-and-answer format.

Issue 1: Why are the proton or carbon signals in my 5-azaspiro compound unexpectedly broad?

Broadening of NMR signals is a common issue when working with 5-azaspiro compounds and can often be attributed to dynamic processes occurring on the NMR timescale.[1][2]

Answer:

Signal broadening in the NMR spectra of 5-azaspiro compounds is frequently a result of the molecule undergoing conformational exchange at a rate that is intermediate on the NMR timescale.[3][4] The spirocyclic core of these molecules can exist in multiple, low-energy conformations. If the rate of interconversion between these conformers is similar to the timescale of the NMR experiment (milliseconds to nanoseconds), the observed spectrum will be a population-weighted average of the individual conformers, leading to broad peaks.[4][5][6]

Another contributing factor can be the inversion of the nitrogen atom at position 5. This inversion can also lead to different conformations that are in dynamic equilibrium, further contributing to signal broadening. Additionally, factors not specific to azaspiro compounds, such as poor sample shimming, low solubility, sample aggregation, or the presence of paramagnetic impurities, can also cause peak broadening.[1][7]

Troubleshooting Protocol for Broad Signals

If you observe broad signals in the spectrum of your 5-azaspiro compound, the following step-by-step protocol will help you identify the cause and obtain a higher-resolution spectrum.

Step 1: Standard Sample and Spectrometer Checks

Before investigating complex dynamic phenomena, it's crucial to rule out common experimental issues.

  • Check Sample Solubility and Concentration: Ensure your compound is fully dissolved in the NMR solvent. Insoluble material will lead to poor shimming and broad lines. If solubility is an issue, try a different deuterated solvent.[1] Also, consider diluting your sample, as high concentrations can lead to aggregation, which can also cause peak broadening.[7]

  • Optimize Shimming: Carefully shim the sample to ensure a homogeneous magnetic field. A poorly shimmed sample will exhibit broad and distorted peaks for both the analyte and the solvent.[1]

  • Check for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect contamination, try purifying your sample again.

Step 2: Variable Temperature (VT) NMR Experiments

VT NMR is a powerful tool for studying dynamic processes.[8][9] By changing the temperature, you can alter the rate of conformational exchange, which will have a predictable effect on the NMR spectrum.[9][10][11]

  • High-Temperature Experiment: Increase the temperature of the NMR probe in increments of 10-20°C (e.g., from 25°C to 45°C, 65°C, etc.).

    • Expected Outcome: If the broadening is due to intermediate conformational exchange, the signals should sharpen as the temperature increases. This is because the rate of exchange becomes fast on the NMR timescale, and you will observe a single, sharp, time-averaged signal for each nucleus.[4]

  • Low-Temperature Experiment: Decrease the temperature of the NMR probe in increments of 10-20°C (e.g., from 25°C to 5°C, -15°C, -35°C, etc.).

    • Expected Outcome: As the temperature is lowered, the rate of conformational exchange will slow down. If you can reach a low enough temperature, you may be able to "freeze out" the individual conformers. In this "slow exchange regime," you will observe separate, sharp signals for each conformer present in a significant population.[3][4]

The following diagram illustrates the expected changes in the NMR spectrum with temperature for a system undergoing dynamic exchange.

G cluster_0 High Temperature (Fast Exchange) cluster_1 Intermediate Temperature (Coalescence) cluster_2 Low Temperature (Slow Exchange) ht_spec Single Sharp Peak it_spec Broad Peak ht_spec->it_spec Cooling it_spec->ht_spec Further Warming lt_spec Two Sharp Peaks it_spec->lt_spec Further Cooling lt_spec->it_spec Warming G start Complex 1D NMR Spectrum cosy 1H-1H COSY start->cosy Identify Spin Systems hsqc 1H-13C HSQC/HMQC cosy->hsqc Assign Carbons hmbc 1H-13C HMBC hsqc->hmbc Connect Fragments noesy NOESY/ROESY hmbc->noesy Determine Stereochemistry structure Complete Structure and Stereochemistry noesy->structure

References

Technical Support Center: Scaling the Synthesis of 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 5-Azaspiro[3.5]nonane hydrochloride. Our focus is on anticipating and resolving common experimental challenges, moving beyond procedural steps to explain the underlying chemical principles that govern success at the bench and during scale-up.

Synthetic Overview: A Common Pathway

The most prevalent and scalable approach to this compound involves a three-stage process: (1) construction of the protected spirocyclic core via reductive amination, (2) deprotection of the amine, and (3) formation of the hydrochloride salt. This pathway offers robust and reliable outcomes when key parameters are carefully controlled.

G cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Salt Formation A Cyclobutanone C N-Boc-5-azaspiro[3.5]nonane A->C Reductive Amination (e.g., NaBH(OAc)₃) B 1-Boc-piperidine-4-amine B->C D 5-Azaspiro[3.5]nonane (Free Base) C->D Acidic Cleavage (e.g., HCl in Dioxane) E 5-Azaspiro[3.5]nonane HCl (Final Product) D->E HCl Treatment & Crystallization

Caption: General workflow for the synthesis of 5-Azaspiro[3.5]nonane HCl.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group, like Boc, necessary for this synthesis?

A: The tert-butyloxycarbonyl (Boc) group serves two critical functions. First, it deactivates the piperidine nitrogen, preventing it from undergoing undesired side reactions, such as competing in the reductive amination or acting as a nucleophile elsewhere. Second, it enhances the solubility of the intermediates in common organic solvents, simplifying handling and purification. Its reliable and clean cleavage under acidic conditions makes it ideal for this process.

Q2: Can other reducing agents be used for the reductive amination step?

A: Yes, but sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended, especially for scale-up.[1][2] It is a mild and selective reducing agent that is particularly effective for reducing the intermediate iminium ion in the presence of the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[1] While stronger reagents like sodium borohydride (NaBH₄) can be used, they often require pre-formation of the imine and careful temperature control to avoid reducing the starting cyclobutanone. Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams, a significant concern for process safety and environmental disposal.[2]

Q3: Why is the final product isolated as a hydrochloride salt?

A: Isolating the compound as a hydrochloride salt offers several advantages. The salt form is typically a stable, non-hygroscopic, crystalline solid with a sharp melting point, which is much easier to handle, weigh, and store than the free base, which can be an oil or a low-melting solid. Furthermore, the crystallinity of the salt greatly aids in purification by allowing for the removal of non-basic impurities that remain in the mother liquor.

Q4: What are the primary safety concerns when scaling this synthesis?

A: The primary concerns are:

  • Hydrogen Gas Evolution: The quenching of any excess borohydride reducing agent with acid is exothermic and releases hydrogen gas. This must be done slowly and in a well-ventilated area, away from ignition sources.

  • Corrosive Reagents: Handling large volumes of 4M HCl in dioxane or trifluoroacetic acid (TFA) for the deprotection step requires appropriate personal protective equipment (PPE) and engineering controls to manage corrosive vapors.[3]

  • Solvent Handling: The use of large volumes of flammable organic solvents like dichloromethane (DCM), dioxane, or ethers necessitates adherence to all standard safety protocols for handling and grounding to prevent static discharge.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Stage 1: Reductive Amination (N-Boc-5-azaspiro[3.5]nonane Synthesis)

Q: My reductive amination is stalled or showing low conversion. What's wrong?

A: Low conversion is one of the most common issues in reductive amination and can usually be traced back to the sensitive iminium ion formation equilibrium.

Possible Causes & Solutions:

  • Presence of Water: The formation of the imine/iminium ion generates water. On a small scale, this may not be an issue, but at a larger scale, the accumulated water can shift the equilibrium back towards the starting materials.

    • Solution: Ensure all reagents and solvents are anhydrous. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.

  • Incorrect pH: The reaction is acid-catalyzed, but too much acid will protonate the starting amine, rendering it non-nucleophilic. Too little acid will result in slow imine formation.

    • Solution: Acetic acid is often added as a catalyst.[4] If the reaction is sluggish, try adding a catalytic amount (0.1-0.2 equivalents) of glacial acetic acid to facilitate iminium ion formation. Monitor the pH if possible, aiming for a weakly acidic environment (pH 5-6).

  • Insufficient Reagent: On a larger scale, ensuring complete mixing is crucial. Pockets of unreacted starting material can lead to apparent low conversion.

    • Solution: Verify the stoichiometry, ensuring a slight excess of the amine and reducing agent (typically 1.1-1.2 equivalents) is used. Ensure efficient stirring throughout the reaction. For very sluggish reactions, portion-wise addition of the reducing agent can sometimes help maintain a steady reaction rate.[5]

G start Low Conversion in Reductive Amination? check_water Are reagents/solvents anhydrous? start->check_water check_acid Is an acid catalyst present? (e.g., Acetic Acid) check_water->check_acid Yes add_drying Action: Add anhydrous MgSO₄ or molecular sieves. check_water->add_drying No check_stoch Is stoichiometry correct? (1.1-1.2 eq amine/reductant) check_acid->check_stoch Yes add_acid Action: Add 0.1-0.2 eq of glacial acetic acid. check_acid->add_acid No recheck_stoch Action: Re-verify reagent amounts and ensure efficient mixing. check_stoch->recheck_stoch No success Problem Resolved check_stoch->success Yes add_drying->check_acid add_acid->check_stoch recheck_stoch->success

Caption: Troubleshooting workflow for low conversion in reductive amination.

Q: I'm observing a significant amount of cyclobutanol byproduct. How can I prevent this?

A: The formation of cyclobutanol indicates that your reducing agent is reducing the starting cyclobutanone instead of the desired iminium ion.

Possible Causes & Solutions:

  • Reducing Agent is Too Reactive: This is common when using NaBH₄ without careful control.

    • Solution: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and reduced hydridic character make it highly selective for the iminium ion over the ketone.[1]

  • Slow Imine Formation: If imine formation is slow, the reducing agent has a longer opportunity to react with the ketone.

    • Solution: Combine the amine, ketone, and any acid catalyst and allow them to stir for 1-2 hours at room temperature before adding the reducing agent. This allows the imine/iminium equilibrium to be established.

Stage 2: N-Boc Deprotection

Q: My N-Boc deprotection is incomplete, even after several hours.

A: Incomplete deprotection is typically due to insufficient acid or steric hindrance.

Possible Causes & Solutions:

  • Insufficient Acid: The reaction requires a stoichiometric amount of acid to protonate the nitrogen and a catalytic amount to facilitate cleavage. In practice, a large excess is used to drive the reaction to completion.

    • Solution: Increase the equivalents of acid. For HCl, use a 4M solution in dioxane or another suitable solvent.[3][6] For TFA, a 25-50% solution in DCM is standard.[3]

  • Low Temperature: While often run at room temperature, sluggish reactions can be gently warmed.

    • Solution: Warm the reaction to 30-40°C. Monitor carefully, as higher temperatures can increase the rate of side reactions.[3]

Q: I'm seeing an unexpected higher molecular weight peak in my LC-MS, suggesting t-butylation. How do I stop this?

A: This side product arises from the reactive tert-butyl cation generated during Boc cleavage alkylating a nucleophilic site on your molecule (e.g., the deprotected nitrogen).[3][7]

Possible Causes & Solutions:

  • No Scavenger Present: The tert-butyl cation needs to be trapped before it can react with your product.

    • Solution: Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, or anisole (typically 2-5% v/v).[3] TIS is particularly effective at reducing the cation to isobutane.

Stage 3: Hydrochloride Salt Formation & Purification

Q: I can't get my final hydrochloride salt to crystallize; it just oils out.

A: "Oiling out" is a common problem during crystallization, often caused by impurities, supersaturation, or the wrong solvent system.

Possible Causes & Solutions:

  • Impure Free Base: Impurities can inhibit the formation of a crystal lattice.

    • Solution: Ensure the free base is as pure as possible before attempting salt formation. Consider a quick filtration through a plug of silica gel or an aqueous wash to remove any baseline impurities.

  • Solvent System is Inappropriate: The ideal solvent system should dissolve the free base but have low solubility for the hydrochloride salt.

    • Solution: A common method is to dissolve the free base in a solvent like isopropanol (IPA) or ethyl acetate (EtOAc) and then add a solution of HCl in a miscible solvent (e.g., HCl in dioxane or HCl in ether) dropwise. If it oils out, try adding a non-polar co-solvent like heptane or MTBE (tert-butyl methyl ether) to induce precipitation. Seeding with a small crystal from a previous batch can also be highly effective.

  • Cooling Too Quickly: Rapid cooling can lead to a supersaturated solution that oils out rather than forming crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a 0-4°C refrigerator. Gentle scratching of the inside of the flask with a glass rod can sometimes initiate nucleation.

Key Experimental Protocols

Protocol 1: Synthesis of tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate
  • To a stirred solution of 1-Boc-piperidine-4-amine (1.0 eq) and cyclobutanone (1.1 eq) in 1,2-dichloroethane (DCE) (approx. 5-10 mL per gram of amine), add glacial acetic acid (0.15 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30°C.

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Deprotection and Formation of this compound
  • Dissolve the crude tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (4-5 eq) dropwise at room temperature.[3] A precipitate of the hydrochloride salt will likely form.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer visible.

  • Once complete, remove the solvent under reduced pressure. If no precipitate formed, this will yield the crude salt.

  • To purify, triturate the crude solid with a non-polar solvent like diethyl ether or heptane. This involves stirring the solid in the solvent to wash away soluble impurities.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

Data Summary Table

StepKey ReagentsSolventTemp (°C)Time (h)Typical YieldKey Byproducts to Monitor
Reductive Amination 1-Boc-piperidine-4-amine, Cyclobutanone, NaBH(OAc)₃DCE / DCM20-2512-1875-90%Cyclobutanol
Boc Deprotection N-Boc-5-azaspiro[3.5]nonane, 4M HCl in DioxaneDioxane / EtOAc20-252-4>95%t-butylated product
Salt Formation 5-Azaspiro[3.5]nonane (free base), HClIPA / EtOAc / Ether0-251-290-98%Residual organic impurities

References

Technical Support Center: Purification of 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As your dedicated application scientist, I have structured this guide to address the practical challenges you may encounter in the laboratory, moving from general principles to specific, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Azaspiro[3.5]nonane typically isolated and stored as a hydrochloride salt?

A1: Converting the freebase of 5-Azaspiro[3.5]nonane to its hydrochloride salt serves several critical purposes. The salt form generally exhibits higher crystallinity and stability, making it easier to handle, weigh, and store compared to the often oily or low-melting freebase. Furthermore, the process of salt formation and subsequent recrystallization is a highly effective purification step, allowing for the selective removal of non-basic impurities.

Q2: What are the most likely sources of impurities in my crude this compound?

A2: Impurities can originate from various stages of the synthesis. The most common sources include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the spirocyclic ring system.

  • Reaction Byproducts: Side reactions, such as over-alkylation in reductive amination, can lead to structurally related impurities.[1]

  • Residual Reagents and Catalysts: Reagents like borohydrides used in reductions, or palladium catalysts from cross-coupling reactions, can contaminate the final product.[2][3]

  • Degradation Products: The amine functionality may be susceptible to oxidation or other degradation pathways if not handled under appropriate conditions.

Q3: My purified this compound is discolored (e.g., yellow, brown, or grey). What is the likely cause?

A3: Discoloration is a common issue and often points to the presence of trace impurities. A yellowish or brownish tint can indicate the presence of oxidized species or residual starting materials. A grey or black color is often indicative of residual palladium catalyst from a cross-coupling reaction step in the synthesis.[3]

Troubleshooting Common Purification Challenges

This section addresses specific problems you might encounter during the purification of this compound and provides targeted solutions.

Issue 1: Low Purity After Initial Isolation

Q: I've performed an initial precipitation/crystallization of the hydrochloride salt, but my purity by HPLC is below 95%. What should I do next?

A: Low purity after initial isolation suggests the presence of significant amounts of impurities that co-precipitate with your product. A multi-step purification strategy is often necessary.

Purification Workflow

Purification_Workflow Crude_Reaction Crude Reaction Mixture Acid_Base Acid-Base Extraction Crude_Reaction->Acid_Base Remove non-basic impurities Recrystallization Recrystallization Acid_Base->Recrystallization Primary purification Chromatography Column Chromatography Recrystallization->Chromatography If impurities persist High_Purity High-Purity Product (>99%) Recrystallization->High_Purity If purity is sufficient Chromatography->High_Purity

Caption: General purification workflow for this compound.

Recommended Action:

  • Acid-Base Extraction: This is a powerful first step to separate your basic amine from any neutral or acidic impurities. Dissolve your crude hydrochloride salt in water, basify the solution to regenerate the free amine, and extract the free amine into an organic solvent. Then, wash the organic layer with brine, dry it, and re-form the hydrochloride salt. (See Protocol 1 for a detailed procedure).

  • Recrystallization: This is the most effective technique for purifying crystalline solids. The key is to find a suitable solvent or solvent system. (See Protocol 2 for a detailed procedure).

Issue 2: Difficulty with Recrystallization

Q: I'm struggling to find a good solvent for recrystallization. My compound either "oils out" or remains soluble even at low temperatures.

A: "Oiling out" occurs when the compound's solubility is too high in the hot solvent, and it separates as a liquid upon cooling rather than forming crystals. Conversely, if it remains soluble, the solvent is not a good anti-solvent at low temperatures.

Troubleshooting Steps:

  • Solvent Screening: A systematic solvent screening is crucial. The ideal solvent will dissolve your hydrochloride salt at high temperatures but not at low temperatures.

  • Use a Two-Solvent System: This is often the solution when a single solvent doesn't work. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

Solvent System Type Rationale
Isopropanol/Diethyl EtherTwo-SolventThe hydrochloride salt is soluble in the polar alcohol and insoluble in the non-polar ether.
Ethanol/Ethyl AcetateTwo-SolventSimilar principle to the isopropanol/ether system, offering different solubility characteristics.
Methanol/WaterTwo-SolventUseful if the salt has some water solubility; methanol increases solubility at higher temperatures.[4]
AcetonitrileSingle SolventCan be effective for compounds with aromatic rings, but may require the addition of an anti-solvent.[5]
Issue 3: Persistent Impurities After Recrystallization

Q: I've tried recrystallization multiple times, but a persistent impurity remains. How can I remove it?

A: Some impurities, especially those structurally similar to your product, can be difficult to remove by recrystallization alone.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_impurities Impurity Type Start Impurity Persists After Recrystallization Identify Identify Impurity (LC-MS, NMR) Start->Identify Starting_Material Starting Material or Non-basic Byproduct Identify->Starting_Material Non-basic Similar_Amine Structurally Similar Amine Byproduct Identify->Similar_Amine Basic Metal_Catalyst Residual Metal Catalyst (e.g., Palladium) Identify->Metal_Catalyst Metallic Action_AcidBase Perform Acid-Base Extraction (Protocol 1) Starting_Material->Action_AcidBase Action_Chroma Use Column Chromatography (Protocol 3) Similar_Amine->Action_Chroma Action_Scavenge Use Metal Scavenger or Filtration (Protocol 4) Metal_Catalyst->Action_Scavenge

Caption: Decision tree for removing persistent impurities.

Recommended Actions:

  • Identify the Impurity: If possible, use techniques like LC-MS or NMR to identify the persistent impurity. Knowing its structure will guide your purification strategy.

  • Column Chromatography: For impurities with different polarities, column chromatography is a powerful tool. Since 5-Azaspiro[3.5]nonane is a basic amine, using standard silica gel can be problematic due to strong interactions.

    • Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (0.1-1%), to your mobile phase to improve peak shape and recovery.

    • Alternative Stationary Phases: Consider using alumina or an amine-functionalized silica gel for better results.[6]

  • Removal of Residual Palladium: If your synthesis involved a palladium-catalyzed step, residual palladium may be the culprit.

    • Filtration through Celite: If palladium black has precipitated, a simple filtration through a pad of Celite can be effective.[3]

    • Metal Scavengers: Thiol-functionalized silica gels or resins can be used to selectively bind and remove dissolved palladium.[3]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to separate the basic 5-Azaspiro[3.5]nonane from non-basic organic impurities.

  • Dissolution and Basification: Dissolve the crude hydrochloride salt in deionized water (approx. 10 mL per gram of salt). While stirring, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH of the solution is >12. This will convert the hydrochloride salt to the freebase.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL per gram of starting material).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase.

  • Salt Reformation: Dissolve the crude freebase in a minimal amount of a suitable solvent like isopropanol or ethanol. Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or concentrated HCl dropwise with stirring until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Recrystallization for High-Purity Product

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your material in various solvents at room temperature and upon heating. A good single solvent will show low solubility at room temperature and high solubility when hot. For a two-solvent system, find a "good" solvent that dissolves the compound at room temperature and a "bad" solvent in which it is insoluble. The two solvents must be miscible.[2]

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen "good" solvent (or the single solvent) and heat the mixture with stirring until the solid dissolves completely.

  • Addition of Anti-Solvent (for two-solvent system): While the solution is hot, slowly add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent until the solution is clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent (or the cold single solvent), and dry them under vacuum to a constant weight.

Protocol 3: Column Chromatography for Difficult Separations

This protocol provides a general guideline for purifying the freebase of 5-Azaspiro[3.5]nonane using flash chromatography.

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel (or alumina) in the chosen mobile phase and pack a chromatography column.

  • Sample Loading: Dissolve the crude freebase in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate), with the addition of 0.5-1% triethylamine.[6]

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate method to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions, evaporate the solvent under reduced pressure, and convert the purified freebase to the hydrochloride salt as described in Protocol 1.

Protocol 4: Removal of Residual Palladium Catalyst

This protocol is for the removal of palladium residues from the freebase form of your compound.

  • Dissolution: Dissolve the crude freebase in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Treatment with Scavenger: Add a palladium scavenger, such as a thiol-functionalized silica gel (typically 5-10 weight equivalents relative to the theoretical amount of palladium), to the solution.

  • Stirring: Stir the mixture at room temperature for several hours or overnight. The optimal time may need to be determined experimentally.

  • Filtration: Remove the scavenger resin by filtration, washing the resin with a small amount of fresh solvent to ensure complete recovery of your product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the palladium-free freebase, which can then be converted to the hydrochloride salt.

Purity Assessment

Accurate determination of purity is essential. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a standard approach for assessing the purity of amine salts. UV detection is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities. The freebase form of the compound is typically more suitable for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for identifying unknown impurities by providing molecular weight information.[8]

By following the guidance in this technical support center, you will be well-equipped to tackle the common challenges associated with the purification of this compound and consistently produce high-purity material for your research and development needs.

References

Technical Support Center: Optimizing Crystallization of 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to overcome common challenges and achieve high-purity crystalline material.

Introduction to Crystallization of Amine Hydrochlorides

This compound, as a small molecule amine salt, presents unique crystallization challenges and opportunities. The hydrochloride salt form is overwhelmingly dominant for amine-containing active pharmaceutical ingredients, primarily due to its ability to improve solubility and dissolution rates[1]. However, achieving a highly crystalline final product with the desired particle morphology is a critical step that often requires careful optimization[1]. The spirocyclic nature of the core structure may also influence crystal packing.

This guide will walk you through the logical steps of developing a crystallization protocol and troubleshooting common issues, from initial solvent screening to dealing with persistent oils and low yields.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization protocol for this compound?

The foundational step is solvent screening. The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures but low solubility at room temperature or below[2]. This temperature-dependent solubility is the driving force for cooling crystallization[2][3].

Recommended starting solvents to screen include:

  • Alcohols: Isopropanol (IPA), Ethanol, Methanol. These are often good starting points for polar hydrochloride salts.

  • Ketones: Acetone. Can be effective, but watch for potential reactivity (e.g., imine formation) under certain conditions.

  • Nitriles: Acetonitrile. A common solvent in purification processes[4].

  • Water: Given it's a hydrochloride salt, aqueous solubility is expected. It can be used alone or, more commonly, in a mixed solvent system.

Q2: My compound is soluble in most polar solvents even at low temperatures. What should I do?

This is a common scenario that points towards the need for an anti-solvent crystallization strategy[5][6]. An anti-solvent is a solvent in which your compound is poorly soluble. The process involves dissolving the compound in a "good" solvent and then slowly adding an anti-solvent to induce precipitation/crystallization[5][7].

Common anti-solvents to pair with the polar solvents listed above include:

  • Ethers: Methyl tert-butyl ether (MTBE), Di-isopropyl ether (DIPE).

  • Alkanes: Heptane, Hexane.

  • Aromatic hydrocarbons: Toluene.

The key is to find a solvent/anti-solvent pair that is miscible.

Q3: How does the cooling rate affect the quality of my crystals?

The cooling rate is a critical parameter. A slow cooling rate is almost always preferred as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities[8][9]. Rapid cooling can lead to the formation of small, impure crystals or even cause the compound to "crash out" as an amorphous solid or oil[2][9]. Slow cooling provides the necessary time for the system to reach equilibrium, resulting in larger, purer crystals[9].

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid phase. This often happens if the solution is too concentrated or if the temperature at which the compound comes out of solution is above its melting point in that specific solvent system.

Causality & Solutions:

Potential Cause Scientific Rationale Recommended Action
High Supersaturation The concentration of the solute is too high, leading to rapid phase separation into a metastable oil rather than an ordered crystalline solid.Add a small amount of the "good" solvent back to the heated mixture to decrease the concentration, then re-cool slowly[10].
Cooling Too Quickly Rapid cooling doesn't allow sufficient time for nucleation and ordered crystal growth, favoring the kinetically faster process of oil formation[8].Allow the solution to cool to room temperature naturally, then gradually cool further in a refrigerator or ice bath. Insulating the flask can help slow the process.
Impurity Presence Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing point depression, effectively lowering the melting point of your compound and favoring an oily state.Consider a pre-purification step like a charcoal treatment if colored impurities are present, or an aqueous wash of the crude material to remove polar impurities.
Inappropriate Solvent Some solvents, like Tetrahydrofuran (THF), are known to promote oiling out for certain compounds[11].Re-evaluate your solvent system. Try a solvent with a different polarity or hydrogen bonding capability.
Issue 2: No Crystals Form, Even After Extended Cooling

This is a classic problem of insufficient supersaturation. The solution is stable and needs a thermodynamic "push" to initiate nucleation.

Causality & Solutions:

Potential Cause Scientific Rationale Recommended Action
Solution is Too Dilute The concentration of the compound is below its solubility limit at the cooled temperature, so there is no driving force for crystallization.Boil off a portion of the solvent to increase the concentration and try cooling again[10].
High Energy Barrier for Nucleation The spontaneous formation of the initial crystal nucleus (nucleation) has a high activation energy. The solution is supersaturated but kinetically stable.1. Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass provide a surface for nucleation[10].2. Add a seed crystal: Introduce a tiny crystal of this compound. This bypasses the nucleation step by providing a template for crystal growth[2].
Slow Crystallization Kinetics Some molecules are inherently slow to crystallize.Be patient. Sometimes crystals can take hours or even days to appear. Store the flask in a cold, undisturbed location.
Incorrect Solvent/Anti-solvent Ratio In anti-solvent crystallization, not enough anti-solvent has been added to sufficiently lower the compound's solubility.Slowly add more anti-solvent, observing for the first signs of persistent cloudiness (the point of nucleation).

Logical Flow for Troubleshooting Crystal Formation

G start Clear Solution After Cooling scratch Scratch inner surface of flask start->scratch First Step seed Add a seed crystal scratch->seed If no success success Crystals Form! scratch->success concentrate Concentrate solution (boil off solvent) seed->concentrate If no success seed->success antisolvent Add anti-solvent concentrate->antisolvent If still clear concentrate->success reassess Re-assess solvent system antisolvent->reassess If still no success antisolvent->success G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth cluster_3 Step 4: Isolation dissolve Dissolve compound in minimum 'good' solvent add_anti Slowly add anti-solvent to persistent cloudiness dissolve->add_anti grow Allow crystals to grow (undisturbed) add_anti->grow filter_dry Filter, wash with cold anti-solvent, and dry grow->filter_dry

References

Validation & Comparative

A Head-to-Head Comparison of 5-Azaspiro[3.5]nonane and 7-Azaspiro[3.5]nonane Hydrochlorides for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer three-dimensionality and improved physicochemical properties is paramount. Azaspirocycles have emerged as a compelling class of building blocks, prized for their rigid conformations that can enhance binding affinity and selectivity for biological targets. This guide provides a detailed comparative analysis of two isomeric scaffolds: 5-Azaspiro[3.5]nonane hydrochloride and 7-Azaspiro[3.5]nonane hydrochloride. We will delve into their structural nuances, physicochemical properties, synthetic accessibility, and established applications, supported by experimental data to inform rational drug design.

At a Glance: Structural and Physicochemical Comparison

While both isomers share the same molecular formula (C₈H₁₆ClN) and molecular weight (161.67 g/mol ), the placement of the nitrogen atom within the spirocyclic system imparts distinct characteristics that influence their utility in drug discovery.

PropertyThis compound7-Azaspiro[3.5]nonane HydrochlorideData Source(s)
Molecular Formula C₈H₁₆ClNC₈H₁₆ClN[1]
Molecular Weight 161.67 g/mol 161.67 g/mol [2]
CAS Number 1419101-47-51419101-47-5[1]
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų[2]
Predicted XLogP3 1.81.8[2]
Predicted pKa (strongest basic) ~10.5~10.5[1]
Predicted Water Solubility Slightly HigherSlightly Lower[1]

Note: Some data is based on the free base and computational predictions, which may vary from experimental results for the hydrochloride salts.[1]

The key differentiator lies in the local chemical environment of the nitrogen atom. In 5-Azaspiro[3.5]nonane, the nitrogen is part of the larger piperidine ring, whereas in 7-Azaspiro[3.5]nonane, it resides in the smaller azetidine ring. This seemingly subtle difference has profound implications for the molecule's conformation, basicity, and the synthetic strategies employed for its derivatization.

Synthetic Accessibility: A Tale of Two Rings

The synthetic routes to these scaffolds are a critical consideration for their practical application in drug discovery campaigns. While both are accessible, the strategies often differ based on the ring system being formed.

Synthesis of 7-Azaspiro[3.5]nonane Derivatives

Derivatives of 7-Azaspiro[3.5]nonane have been synthesized through various methods, including solid-phase synthesis, which is amenable to the creation of compound libraries.[3] A common approach involves the construction of the spirocyclic core from a piperidine-based precursor.[3] The Staudinger [2+2] ketene-imine cycloaddition is a versatile method for creating the β-lactam ring present in some 7-azaspiro[3.5]nonan-1-one derivatives.[4]

cluster_0 Solid-Phase Synthesis Workflow Immobilized Precursor Immobilized Precursor Cyclization Cyclization Immobilized Precursor->Cyclization Dieckmann Condensation Diversification Diversification Cyclization->Diversification Acylation / Alkylation Cleavage Cleavage Diversification->Cleavage TFA Cocktail Purified Product Purified Product Cleavage->Purified Product HPLC

Caption: A generalized workflow for the solid-phase synthesis of 7-Azaspiro[3.5]nonane derivatives.

Synthesis of 5-Azaspiro[3.5]nonane Derivatives

The synthesis of 5-Azaspiro[3.5]nonane and its derivatives often involves the construction of the spirocyclic core through multi-step sequences. Patented methods for similar structures, such as 2,5-dioxa-8-azaspiro[3.5]nonane, involve the cyclization of a linear precursor.[5]

Performance in Drug Discovery: Divergent Applications

The distinct structural features of 5-Azaspiro[3.5]nonane and 7-Azaspiro[3.5]nonane have led to their exploration in different therapeutic areas.

7-Azaspiro[3.5]nonane: A Scaffold for Metabolic Disease Targets

Derivatives of 7-Azaspiro[3.5]nonane have shown significant promise as agonists for G protein-coupled receptor 119 (GPR119).[6][7] GPR119 is a promising target for the treatment of type 2 diabetes and obesity due to its role in glucose homeostasis.[8] Agonism of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones.[8][9] The rigid nature of the 7-azaspiro[3.5]nonane scaffold is thought to contribute to the potent activity of these GPR119 agonists.[8]

GPR119_Signaling 7-Azaspiro[3.5]nonane Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 7-Azaspiro[3.5]nonane Agonist->GPR119 binds to Adenylyl_Cyclase Adenylyl Cyclase GPR119->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces Insulin_Secretion Insulin Secretion (Pancreatic β-cells) cAMP->Insulin_Secretion GLP1_Release GLP-1 Release (Intestinal L-cells) cAMP->GLP1_Release

Caption: Simplified GPR119 signaling pathway activated by 7-Azaspiro[3.5]nonane derivatives.[8]

5-Azaspiro[3.5]nonane: A Versatile Scaffold for Oncology and Pain

The 5-Azaspiro[3.5]nonane scaffold has been incorporated into compounds targeting distinct biological pathways, including those relevant to oncology and pain management.[10] For instance, derivatives have been designed as covalent inhibitors of KRAS G12C, a critical oncogene in several cancers.[10] Additionally, related azaspirocycles have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a target for the treatment of pain and inflammation.[10]

Experimental Protocols

General Protocol for N-Arylation of Azaspirocycles (Buchwald-Hartwig Amination)

This protocol is a general method for the N-arylation of secondary amines like 5- and 7-azaspiro[3.5]nonane and can be adapted for specific substrates.[11]

Materials:

  • Azaspiro[3.5]nonane hydrochloride (1.0 mmol)

  • Aryl halide (e.g., aryl bromide, 1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk tube, add the azaspiro[3.5]nonane hydrochloride, aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Determination of LogP (Shake Flask Method)

This protocol provides a general procedure for the experimental determination of the octanol-water partition coefficient (LogP).[12][13]

Materials:

  • Test compound (~1 mg)

  • n-Octanol (HPLC grade)

  • Water (HPLC grade) or phosphate-buffered saline (PBS, pH 7.4)

  • Vials

  • Shaker

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Presaturate the n-octanol with water/PBS and the water/PBS with n-octanol by mixing equal volumes and shaking vigorously, then allowing the layers to separate.

  • Prepare a stock solution of the test compound in the aqueous phase.

  • Add a known volume of the stock solution to a vial containing a known volume of the presaturated n-octanol.

  • Shake the vial for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully remove an aliquot from both the aqueous and organic layers.

  • Determine the concentration of the compound in each phase using HPLC.

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Characterization: NMR and Mass Spectrometry

The structural elucidation of derivatized azaspirocycles relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectra will confirm the presence of the aliphatic protons of the spirocyclic core. The chemical shifts and coupling constants can provide information about the stereochemistry of the molecule.

  • ¹³C NMR spectra will show the characteristic signals for the sp3-hybridized carbons of the scaffold.

  • 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the proton and carbon signals, especially for complex derivatives.[14]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • LC-MS is a powerful tool for monitoring reaction progress and assessing the purity of the final products.

Conclusion

Both this compound and 7-Azaspiro[3.5]nonane hydrochloride are valuable scaffolds in the medicinal chemist's toolbox. The choice between them should be guided by the specific therapeutic target and the desired properties of the final drug candidate. 7-Azaspiro[3.5]nonane has demonstrated utility in the development of GPR119 agonists for metabolic diseases, leveraging its rigid structure to impart potency.[6][8] In contrast, the 5-Azaspiro[3.5]nonane scaffold has been employed in the design of inhibitors for targets in oncology and pain, showcasing its versatility.[10] A thorough understanding of their respective physicochemical properties, synthetic routes, and established biological applications will empower researchers to make informed decisions in the design and development of novel therapeutics.

References

The Ascendancy of Azaspirocycles: A Comparative Guide to Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the imperative to move beyond the confines of two-dimensional chemical space has driven the exploration of novel, three-dimensional scaffolds. Azaspirocycles, characterized by their inherent rigidity and well-defined substituent vectors, have emerged as powerful tools in the design of next-generation therapeutics.[1][2] This guide provides a detailed, data-driven comparison of two prominent azaspirocyclic scaffolds: azaspiro[3.5]nonane and azaspiro[4.4]octane. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in scaffold selection, ultimately accelerating the discovery of innovative medicines.

The strategic incorporation of spirocyclic motifs can significantly enhance the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter often correlated with improved clinical success rates.[3][4] This increased three-dimensionality can lead to enhanced solubility, greater metabolic stability, and improved target selectivity.[5][6][7] This guide will delve into the nuanced differences between the azaspiro[3.5]nonane and azaspiro[4.4]octane scaffolds, examining their physicochemical properties, synthetic accessibility, and established applications in medicinal chemistry.

A Head-to-Head Comparison of Physicochemical Properties

The physicochemical profile of a molecular scaffold is a determinant of its drug-like properties and its ultimate fate within a biological system. The table below presents a comparative analysis of key computed physicochemical properties for 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]octane, the most frequently cited isomers in scientific literature. It is crucial to recognize that these are computationally derived values and may differ from experimental findings.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]octane
Molecular Formula C₈H₁₅NC₈H₁₅N
Molecular Weight 125.21 g/mol [1][8]125.21 g/mol [1]
Predicted pKa (strongest basic) 10.511.2
Predicted XLogP3 1.8[1][8]1.9
Predicted Water Solubility 15.5 g/L10.3 g/L
Topological Polar Surface Area (TPSA) 12 Ų[1][8]12 Ų
Complexity 97.1[1][8]103

Key Insights from Physicochemical Data:

  • While both scaffolds share the same molecular formula and weight, 1-azaspiro[4.4]octane is predicted to be slightly more basic and more lipophilic than 7-azaspiro[3.5]nonane.[1]

  • Conversely, 7-azaspiro[3.5]nonane exhibits a slightly higher predicted aqueous solubility.[1]

  • The low topological polar surface area of both molecules suggests a favorable potential for cell membrane permeability.[1]

Navigating the Synthetic Landscape

The practical utility of a scaffold in a drug discovery program is intrinsically linked to its synthetic accessibility. Both azaspiro[3.5]nonane and azaspiro[4.4]octane can be constructed through various multi-step synthetic routes. The choice of a particular route will depend on the desired substitution pattern and the availability of starting materials.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent evaluation of these azaspirocyclic scaffolds in a drug discovery context.

Synthetic Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Precursor_Synthesis Precursor Synthesis Cyclization Key Cyclization Step Precursor_Synthesis->Cyclization Multi-step Purification Purification Cyclization->Purification Chromatography Physicochemical_Properties Physicochemical Profiling (Solubility, logP, pKa) Purification->Physicochemical_Properties In_Vitro_Assays In Vitro Biological Assays (e.g., Target Binding, Functional Assays) Purification->In_Vitro_Assays ADME_Studies In Vitro ADME Studies (e.g., Metabolic Stability) In_Vitro_Assays->ADME_Studies Lead_Optimization Lead Optimization ADME_Studies->Lead_Optimization

Caption: A generalized workflow for the synthesis and evaluation of azaspirocyclic scaffolds.

Experimental Protocol: Synthesis of a 1-Azaspiro[4.4]nonane Derivative

The following protocol is a representative example of a domino radical bicyclization approach to synthesize 1-azaspiro[4.4]nonane derivatives.[9]

Materials:

  • O-benzyl oxime ether precursor (with a brominated or iodinated aromatic ring or a terminal alkynyl group and an alkenyl moiety)

  • Tributyltin hydride (Bu₃SnH)

  • 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B)

  • Anhydrous cyclohexane

  • Ethyl acetate

  • Hexanes

  • Silica gel (230-400 mesh)

Procedure:

  • Dissolve the O-benzyl oxime ether precursor in anhydrous cyclohexane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon).

  • Add tributyltin hydride (1.2 equivalents) to the solution.

  • Add the radical initiator, either AIBN (0.2-0.3 equivalents) for thermal initiation or Et₃B (as a solution in hexanes) for room temperature initiation.

  • If using AIBN, heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC). If using Et₃B, stir the reaction at room temperature.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the diastereomers.[1][9]

Biological Applications and Mechanistic Insights

While the parent scaffolds themselves are not typically biologically active, their derivatives have been successfully employed to modulate a range of biological targets.

Azaspiro[3.5]nonane: Targeting Metabolic Diseases

Derivatives of 7-azaspiro[3.5]nonane have shown significant promise as potent agonists of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes and obesity.[1] Activation of GPR119 triggers an increase in intracellular cyclic AMP (cAMP), which in turn promotes glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] Furthermore, derivatives of 7-azaspiro[3.5]nonane have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the endocannabinoid system, suggesting potential applications in pain, anxiety, and inflammation.[10]

GPR119_Pathway Agonist Azaspiro[3.5]nonane -based Agonist GPR119 GPR119 Receptor Agonist->GPR119 G_Protein Gs Protein Activation GPR119->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion GLP1_Release GLP-1 Release PKA->GLP1_Release

Caption: Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.[1]

Azaspiro[4.4]octane: A Versatile Scaffold in Neuroscience and Beyond

The 1-azaspiro[4.4]nonane scaffold is a recurring motif in a number of biologically active natural products.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including the inhibition of the hepatitis C virus and agonism of nicotinic acetylcholine receptors (nAChRs).[1] nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and play a crucial role in various physiological processes.[1] Consequently, modulators of nAChRs are of significant interest for the treatment of neurological and psychiatric disorders.

nAChR_Pathway Agonist Azaspiro[4.4]octane -based Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Neuronal_Excitability Modulation of Neuronal Excitability Depolarization->Neuronal_Excitability

Caption: Simplified nicotinic acetylcholine receptor signaling pathway activated by an azaspiro[4.4]octane-based agonist.[1]

Experimental Protocol: In Vitro Metabolic Stability Assay

Assessing the metabolic stability of novel compounds is a critical step in drug discovery. The following protocol describes a common method for evaluating metabolic stability using liver microsomes.

Materials:

  • Test compound (e.g., azaspiro[3.5]nonane or azaspiro[4.4]octane derivative)

  • Liver microsomes (human or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells. The final concentration of the test compound should be in the low micromolar range (e.g., 1 µM).

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the slope of the linear portion of the curve.

  • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = -0.693 / slope.

  • Calculate the intrinsic clearance (Cl_int) using the equation: Cl_int = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).

Conclusion: Making an Informed Scaffold Choice

Both azaspiro[3.5]nonane and azaspiro[4.4]octane are valuable scaffolds that offer distinct advantages for the development of novel therapeutics. The azaspiro[3.5]nonane scaffold, with its slightly higher predicted aqueous solubility and demonstrated utility in the development of GPR119 agonists, may be particularly well-suited for targeting metabolic diseases.[1] In contrast, the azaspiro[4.4]octane scaffold, being a core component of several natural products and with derivatives showing activity at targets such as nAChRs, presents significant opportunities in the fields of neuroscience and infectious disease research.[1]

The ultimate decision of which scaffold to employ will be dictated by the specific therapeutic target, the desired physicochemical properties of the final drug candidate, and the synthetic feasibility of the required derivatives. The synthetic pathways for derivatives of both scaffolds are well-documented, enabling their integration into drug discovery pipelines. By carefully considering the data and insights presented in this guide, researchers can strategically leverage the unique three-dimensional architecture of these azaspirocycles to design and develop innovative medicines with improved efficacy and safety profiles.

References

A Comparative Guide to the Purity Analysis of Synthetic 5-Azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 5-Azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic scaffold in medicinal chemistry. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reliable purity determination.

The structural integrity and purity of this compound directly impact the downstream success of drug discovery and development projects. Even minute impurities can lead to undesirable side reactions, altered pharmacological activity, and misleading structure-activity relationship (SAR) data. Therefore, a comprehensive purity analysis is not merely a quality control step but a critical component of scientific rigor.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for purity analysis is contingent on the specific impurity profile of the synthetic route and the desired level of sensitivity and structural information. Here, we compare the most pertinent methods for this compound.

Analytical Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Quantitative accuracy and precision. Versatile with various detection methods (UV, MS).[1][2]May require chromophores for UV detection. Method development can be time-consuming.Quantitative purity determination and impurity profiling .
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.[3]Excellent for volatile and semi-volatile impurities, including residual solvents. High sensitivity and specificity for identification.[4]Requires analyte to be volatile or amenable to derivatization. High temperatures can degrade labile compounds.Identification of volatile and semi-volatile impurities , including process-related byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.[5]Provides unambiguous structural elucidation of the main component and impurities. Quantitative (qNMR) capability with an internal standard.[6] Non-destructive.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. High initial instrument cost.Structural confirmation of the active pharmaceutical ingredient (API) and identification and quantification of major impurities .
Potentiometric Titration Measurement of the potential difference between two electrodes as a function of titrant volume to determine the concentration of a substance.[7]Simple, cost-effective, and accurate for determining the overall purity of an acidic or basic compound.Non-specific; titrates all basic or acidic species present. Not suitable for identifying individual impurities.Assay of the total amine hydrochloride content (overall purity).

Experimental Protocols and Methodologies

The following protocols are presented as robust starting points for the purity analysis of this compound. Method validation according to ICH guidelines (Q2(R1)) is essential before routine use.[8]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

The versatility of HPLC makes it the cornerstone for purity analysis. For a secondary amine hydrochloride like this compound, which lacks a strong UV chromophore, detection can be achieved at low UV wavelengths (e.g., 200-210 nm) or by employing a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Alternatively, coupling with a mass spectrometer (LC-MS) provides excellent sensitivity and specificity.[1][9]

Experimental Workflow: HPLC Purity Method

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Dissolve Sample in Mobile Phase injection Inject Sample prep_sample->injection prep_mobile Prepare & Degas Mobile Phase prep_mobile->injection separation Chromatographic Separation injection->separation detection Detection (UV/MS) separation->detection integration Peak Integration detection->integration quantification Purity Calculation (% Area Normalization) integration->quantification reporting Generate Report quantification->reporting

Caption: HPLC workflow for purity analysis.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting gradient could be 5% to 95% acetonitrile over 20 minutes. Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 205 nm or Mass Spectrometry (electrospray ionization, positive mode).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Causality: The acidic modifier in the mobile phase protonates the secondary amine, ensuring good peak shape and preventing tailing. A C18 column is a good starting point for separating compounds of moderate polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying potential process-related impurities such as residual starting materials, byproducts, or residual solvents.[4] Due to the low volatility of the hydrochloride salt, derivatization or analysis of the free base may be necessary.

Experimental Workflow: GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample derivatize Derivatization (Optional) dissolve->derivatize injection Inject Sample derivatize->injection separation GC Separation injection->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analysis ionization->mass_analysis deconvolution Spectral Deconvolution mass_analysis->deconvolution library_search Library Search (NIST) deconvolution->library_search identification Impurity Identification library_search->identification

Caption: GC-MS workflow for impurity identification.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol. For derivatization, add a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amine to a more volatile silyl derivative. Alternatively, neutralize the hydrochloride salt with a base and extract the free amine into an organic solvent.

  • GC-MS Conditions:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Data Analysis: Compare the mass spectra of the observed impurity peaks with a spectral library (e.g., NIST) for tentative identification.

Causality: Derivatization or conversion to the free base increases the volatility of the analyte, making it suitable for GC analysis. The non-polar column separates compounds based on their boiling points.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of this compound and for identifying and quantifying impurities that have a significantly different structure from the main component.[5][10]

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (e.g., 10-20 mg) in a suitable deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄. For quantitative NMR (qNMR), add an accurately weighed amount of a certified internal standard (e.g., maleic acid).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiments: ¹H, ¹³C, and 2D experiments like COSY and HSQC for full structural assignment.

    • ¹H NMR Parameters for Quantification: Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full signal relaxation for accurate integration.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and 2D correlations with the expected structure.

    • Purity Assessment: Integrate the signals corresponding to the analyte and the internal standard. The purity can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.

Causality: The choice of solvent is crucial to avoid signal overlap with the analyte. A long relaxation delay in qNMR is essential for accurate quantification by allowing the nuclear spins to return to equilibrium before the next pulse.

Potentiometric Titration for Assay

This classical technique provides a cost-effective and accurate determination of the total amine hydrochloride content. It serves as an excellent orthogonal method to chromatographic techniques for purity confirmation.[11]

Step-by-Step Titration Protocol:

  • Sample Preparation: Accurately weigh about 150 mg of this compound and dissolve it in 50 mL of a suitable solvent, such as a mixture of isopropyl alcohol and water.

  • Titration: Titrate the solution with a standardized 0.1 M sodium hydroxide solution using a potentiometric titrator equipped with a glass pH electrode.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: Calculate the purity based on the volume of titrant consumed, its molarity, and the mass of the sample.

Causality: The hydrochloride salt is acidic and reacts with the basic titrant (NaOH) in a 1:1 stoichiometry. The potential change is most rapid at the equivalence point, allowing for precise determination.

Conclusion

A multi-faceted approach is essential for the comprehensive purity analysis of this compound. HPLC is the primary tool for quantitative purity and impurity profiling. GC-MS is invaluable for identifying volatile and process-related impurities. NMR spectroscopy provides definitive structural confirmation and can be used for quantification. Potentiometric titration offers a simple and accurate orthogonal assay of the bulk material. By judiciously selecting and combining these techniques, researchers and drug development professionals can ensure the quality and integrity of this important synthetic building block, thereby fostering confidence in subsequent research and development activities.

References

A Comparative Guide to the Definitive Characterization of 5-Azaspiro[3.5]nonane Hydrochloride: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The spirocyclic scaffold of 5-Azaspiro[3.5]nonane, a motif of growing interest, presents a unique conformational rigidity that is attractive for designing novel therapeutics. When prepared as a hydrochloride salt, its physicochemical properties are altered, making a precise structural understanding even more critical for formulation and biological activity studies.

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 5-Azaspiro[3.5]nonane hydrochloride, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, compare its performance with alternative techniques, and provide actionable protocols for its characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a crystalline solid.[1] It provides a static, three-dimensional snapshot of the molecule, revealing exact bond lengths, bond angles, and the absolute configuration of stereocenters. For a molecule like this compound, this technique not only confirms the connectivity of the atoms but also elucidates the conformation of the piperidine and cyclobutane rings and the ionic interactions between the protonated amine and the chloride anion.

The journey from a synthesized powder to a refined crystal structure is one of meticulous control. The primary challenge lies in obtaining a diffraction-quality single crystal, a process that is often more art than science.[2] The choice of solvent system for crystallization is paramount; it must be one in which the compound has moderate solubility, allowing for slow crystal growth as the solution becomes supersaturated.[3] For hydrochloride salts, protic solvents or solvent mixtures that can support ionic interactions are often a good starting point.[4]

Illustrative Crystallographic Data for this compound

While a public crystal structure for this specific compound is not available, the following table represents typical data one would expect to obtain from a successful X-ray diffraction experiment.

Parameter Illustrative Value Significance
Chemical FormulaC₈H₁₆ClNConfirms the elemental composition of the crystal.
Formula Weight161.67 g/mol Consistent with the chemical formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.[5]
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 11.2, c = 9.8Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.5, γ = 90Angles of the unit cell; for monoclinic, α and γ are 90°.
Volume (ų)900.5The volume of a single unit cell.
Z4Number of molecules in the unit cell.
Resolution (Å)1.05A measure of the level of detail in the electron density map. Lower values are better.[6]
R-factor (R₁)0.045 (4.5%)An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. Values around 4-5% are excellent for small molecules.[6]
R_free_0.050 (5.0%)A cross-validation metric to prevent overfitting of the data. It should be close to the R-factor.[7]

A Multi-faceted Approach: Comparative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often relies on a suite of analytical methods. These techniques can provide complementary information about the molecule's behavior in solution, its mass, and its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] For this compound, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework, while 2D NMR techniques (like COSY, HSQC, and HMBC) would establish the connectivity between atoms.

Causality in NMR: The chemical shifts and coupling constants in the ¹H NMR spectrum are highly sensitive to the conformation of the piperidine ring.[9] In a chair conformation, axial and equatorial protons will have distinct chemical shifts and coupling patterns, allowing for a detailed conformational analysis in solution.[10][11] This provides dynamic information that is complementary to the static picture from X-ray crystallography.

Technique Information Gained Comparison to X-ray Crystallography
¹H NMRProton environment, connectivity (J-coupling), solution-state conformation.Provides dynamic solution-state information, whereas crystallography gives a static solid-state structure. Does not provide precise bond lengths or angles.
¹³C NMRCarbon skeleton, presence of unique carbons.Confirms the number of distinct carbon atoms, complementing the crystallographic model.
2D NMR (COSY, HSQC, HMBC)Detailed connectivity (¹H-¹H, ¹H-¹³C).Confirms the atomic connectivity found in the crystal structure.

Illustrative ¹H NMR Data (CDCl₃, 400 MHz): δ 3.5-3.7 (m, 4H, -CH₂-N-CH₂-), 2.8-3.0 (t, 2H), 2.1-2.3 (m, 4H), 1.8-2.0 (m, 2H). The complexity of the signals would necessitate 2D NMR for full assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, as well as information about its fragmentation patterns.[12] For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula of the protonated free base (C₈H₁₆N⁺).

Causality in MS: The fragmentation pattern in MS is governed by the stability of the resulting ions. Cyclic amines typically undergo α-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to characteristic fragment ions.[13][14][15] This fragmentation can help to confirm the structure of the spirocyclic core.

Technique Information Gained Comparison to X-ray Crystallography
ESI-HRMSExact mass, elemental formula.Confirms the molecular formula of the molecule in the crystal. Provides no 3D structural information.
MS/MSFragmentation patterns, structural motifs.Provides information on the strength of different bonds and the stability of substructures, which can be correlated with the crystal structure.

Illustrative ESI-HRMS Data: Calculated for [C₈H₁₅N + H]⁺: 126.1283; Found: 126.1285.

Computational Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), can provide valuable insights into the molecule's geometry, conformational preferences, and electronic properties.[16][17]

Causality in Computational Chemistry: By performing a conformational search, the relative energies of different chair, boat, and twist-boat conformations of the piperidine ring can be calculated.[18] The lowest energy conformation can then be compared with the experimentally determined crystal structure. This allows for a deeper understanding of how intermolecular forces in the crystal lattice might influence the molecule's preferred geometry.[19]

Technique Information Gained Comparison to X-ray Crystallography
DFT Geometry OptimizationLowest energy conformation, bond lengths, bond angles.Provides a theoretical model of the structure in the gas phase, which can be compared to the experimental solid-state structure. Discrepancies can reveal the effects of crystal packing.
Conformational AnalysisRelative energies of different conformers.Helps to understand the molecule's flexibility and the energy barriers between different shapes.

Experimental Protocols

Protocol 1: Crystallization of this compound

This protocol describes a general approach to obtaining single crystals suitable for X-ray diffraction. The key is to screen various conditions to find the optimal ones for slow crystal growth.[20][21]

  • Solubility Screening: Test the solubility of ~5 mg of this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and upon heating. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small inner vial.

    • Place this inner vial inside a larger, sealed container (e.g., a jar or beaker) that contains a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).

    • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Ensure the solution is free of any undissolved material by filtering it while hot.

    • Allow the solution to cool slowly and undisturbed to room temperature, and then transfer it to a refrigerator or cold room.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Single-Crystal X-ray Diffraction Analysis

This protocol outlines the major steps in determining the crystal structure once a suitable crystal has been obtained.

  • Crystal Mounting: A single, well-formed crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[22]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The "phase problem" is solved using direct methods or other techniques to generate an initial electron density map.[23]

    • An initial molecular model is built into the electron density map.

    • The model is refined by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data (minimizing the R-factor).[7][24]

  • Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths and angles against standard values and analyzing the overall quality of the model fit to the data.[6][25]

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for X-ray crystallography and a logical approach to selecting the appropriate characterization techniques.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 5-Azaspiro[3.5]nonane HCl purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Refinement & Validation solution->refinement structure Final 3D Structure refinement->structure

Caption: Experimental workflow for the X-ray crystallographic characterization.

decision_tree start Need for Structural Characterization q1 Is 3D solid-state structure required? start->q1 q2 Is solution-state conformation needed? q1->q2 No xray Single-Crystal X-ray Crystallography q1->xray Yes q3 Is molecular formula confirmation needed? q2->q3 No nmr NMR Spectroscopy (1D and 2D) q2->nmr Yes q4 Is theoretical insight into stability needed? q3->q4 No ms Mass Spectrometry (HRMS) q3->ms Yes comp Computational Chemistry (DFT) q4->comp Yes xray->q2 nmr->q3 ms->q4

Caption: Decision tree for selecting analytical techniques.

Conclusion

The definitive characterization of this compound relies on a synergistic application of modern analytical techniques. While NMR, mass spectrometry, and computational modeling provide essential and complementary data, single-crystal X-ray crystallography remains the unparalleled gold standard for elucidating the exact three-dimensional structure. It provides the foundational, high-resolution data upon which a comprehensive understanding of this promising scaffold can be built, empowering researchers and drug development professionals to make informed, structure-based decisions.

References

A Comparative Guide to the Biological Activity of 5-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Azaspiro[3.5]nonane Scaffold in Medicinal Chemistry

In the modern pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond flat, two-dimensional molecules, a strategy often termed "escaping flatland."[1] The goal is to enhance target specificity, improve physicochemical properties, and unlock new intellectual property space. Within this paradigm, spirocyclic systems—molecules containing two rings connected by a single common atom—have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a fixed and predictable orientation of substituents, enabling precise interactions with biological targets.[2][3]

Among these, the 5-azaspiro[3.5]nonane framework and its close analogs have garnered significant attention. This structure, comprising a four-membered azetidine ring fused with a six-membered cyclohexane ring, serves as a versatile bioisostere for the piperidine motif, a common fragment in many bioactive compounds.[1][4] Replacing a piperidine ring with an azaspiro[3.3]heptane or a related spirocycle can lead to compounds with improved metabolic stability and, in some cases, enhanced biological activity and reduced toxicity.[2][4]

This guide provides a comparative analysis of the diverse biological activities reported for 5-azaspiro[3.5]nonane derivatives and related azaspirocycles. We will delve into their applications across multiple therapeutic areas, presenting key experimental data, outlining the rationale behind their design, and providing detailed protocols for their evaluation. This content is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Comparative Analysis of Biological Activities

The rigid azaspiro[3.5]nonane core provides a unique platform for designing molecules that can interact with a wide array of biological targets with high specificity. Below, we compare the performance of derivatives across several key therapeutic domains.

A. Oncology: Targeting Cancer Signaling Pathways

Nitrogen-containing heterocycles are a cornerstone of modern oncology, forming the structural basis of numerous approved anticancer drugs.[5][6][7] Their ability to form key hydrogen bonds and engage in various interactions with biological macromolecules makes them ideal pharmacophores.[5] Azaspirocyclic derivatives have been successfully developed to target critical nodes in cancer signaling.

One of the most challenging targets in oncology is the KRAS protein, particularly mutants like G12C. The 2,7-diazaspiro[3.5]nonane scaffold has been ingeniously incorporated into covalent inhibitors that target this specific mutation.[8] These compounds utilize the spirocyclic core to optimally position a reactive acrylamide group that forms a covalent bond with the cysteine residue of the KRAS G12C mutant, leading to its irreversible inhibition.

Another area of interest is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. While the blockbuster drug olaparib features a piperazine ring, studies have explored diazaspiro cores as bioisosteric replacements, leading to compounds with high affinity for PARP-1, although sometimes with differing cytotoxicity profiles.[9]

Scaffold/Derivative ClassTargetKey Compound(s)Potency (IC50)Cell Line(s)Reference
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12CASP6918Potent Covalent InhibitorNon-small cell lung cancer[8]
Oxa-azaspiro[4.5]decane (Olaparib analog)PARP-1Compound 10b24.9 nMOVCAR8[9]
1-thia-4-azaspiro[4.5]dec-4-yl carboxamideNot SpecifiedCompound 2blog10 GI50 = -7.31IGROV1 (Ovarian)[10]
Dispiro-indolinonesMDM2-p53 (predicted)Compound 291.2–3.5 µMLNCaP (Prostate)[11]

The diagram below illustrates the covalent inhibition of the KRAS G12C mutant protein by a diazaspiro[3.5]nonane derivative. The spiro scaffold orients the warhead for optimal reaction with the target cysteine.

KRAS_Inhibition cluster_0 KRAS G12C Signaling cluster_1 Inhibition Mechanism Ras_GDP KRAS G12C (Inactive, GDP-bound) Ras_GTP KRAS G12C (Active, GTP-bound) Ras_GDP->Ras_GTP SOS1 (GEF) Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_GTP->Downstream Covalent_Complex Inactive Covalent Complex Ras_GTP->Covalent_Complex Covalent bond with Cys12 Proliferation Tumor Cell Proliferation Downstream->Proliferation Inhibitor Diazaspiro[3.5]nonane Acrylamide Derivative Inhibitor->Ras_GTP Binds to Switch-II Pocket Covalent_Complex->Proliferation Blocks Proliferation

KRAS G12C covalent inhibition pathway.

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Plate cancer cells (e.g., LNCaP, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-azaspiro[3.5]nonane derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. The causality here is that only viable cells with active mitochondrial dehydrogenases can reduce the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

B. Metabolic Diseases: GPR119 Agonism for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.[12] It is primarily expressed in pancreatic β-cells and intestinal L-cells. Agonism of GPR119 stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), both of which contribute to lowering blood glucose levels. Derivatives of 7-azaspiro[3.5]nonane have been identified as potent GPR119 agonists.[12][13] The spirocyclic core serves to correctly orient the piperidine and aryl groups for optimal receptor engagement.

Compound IDR² Group (Piperidine N-cap)R³ Group (Aryl)Potency (hGPR119 EC50, nM)Reference
54g 2-cyano-4-pyridinyl4-(methylsulfonyl)phenyl1.8[13]
54a 2-cyano-4-pyridinyl4-cyanophenyl4.3[13]
54f 2-cyano-4-pyridinyl4-(ethylsulfonyl)phenyl3.2[13]
36 2-methyl-5-pyrimidinyl4-(methylsulfonyl)phenyl11[13]

Lower EC50 values indicate higher potency.

Activation of GPR119 by an azaspiro[3.5]nonane agonist leads to an increase in intracellular cyclic AMP (cAMP), triggering downstream events that culminate in hormone secretion.

GPR119_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell Agonist_L Azaspiro[3.5]nonane Agonist GPR119_L GPR119 Agonist_L->GPR119_L AC_L Adenylyl Cyclase GPR119_L->AC_L Gsα cAMP_L cAMP ↑ AC_L->cAMP_L ATP PKA_L PKA cAMP_L->PKA_L GLP1 GLP-1 Secretion PKA_L->GLP1 GPR119_B GPR119 GLP1->GPR119_B Acts on GLP-1R (Potentiates) Agonist_B Azaspiro[3.5]nonane Agonist Agonist_B->GPR119_B AC_B Adenylyl Cyclase GPR119_B->AC_B Gsα cAMP_B cAMP ↑ AC_B->cAMP_B ATP PKA_B PKA cAMP_B->PKA_B Insulin Insulin Secretion PKA_B->Insulin

Simplified GPR119 signaling pathway.
C. Neurology and Pain Management

The versatility of the azaspiro[3.5]nonane scaffold extends to the central nervous system (CNS). Derivatives have been designed as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme that degrades the endocannabinoid anandamide.[14] Inhibiting FAAH increases anandamide levels, producing analgesic and anxiolytic effects, making it an attractive strategy for pain and anxiety disorders.[8][14]

Furthermore, related spirocyclic structures, such as 1-oxa-8-azaspiro[4.5]decanes, have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[15] These studies demonstrate how subtle changes to the spirocyclic core can redirect activity towards entirely different target classes.

Scaffold/Derivative ClassTargetKey Compound(s)Potency MetricValueTherapeutic AreaReference
7-azaspiro[3.5]nonane ureasFAAH-k(inact)/K(i)> 1500 M⁻¹s⁻¹Pain, Inflammation[8]
1-oxa-8-azaspiro[4.5]decaneM1 Muscarinic Receptor(-)-29M1 Agonist ActivityPartial AgonistAlzheimer's Disease[15]
1-oxa-8-azaspiro[4.5]decaneM1 Muscarinic Receptor18, 29, 37M1 vs M2 AffinityPreferential for M1Alzheimer's Disease[15]
D. Antimicrobial and Antiviral Applications

While less explored than other areas, azaspiro compounds have shown promise as antimicrobial and antiviral agents. The rigid, three-dimensional shape can be exploited to inhibit viral enzymes or interfere with microbial processes. For example, 6-azaspiro[3.5]nonane derivatives were designed as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[16] The spirocyclic moiety was used to probe the S4 subsite of the enzyme's active site.[16] Additionally, spiro-β-lactams, which share a structural motif with some azaspiro[3.5]nonane derivatives, have demonstrated anti-HIV activity.[14]

This is a foundational method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.

  • Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The rationale for this specific density is to standardize the test and ensure reproducibility.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in CAMHB.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

General Workflow for Synthesis and Evaluation

The development of novel 5-azaspiro[3.5]nonane derivatives follows a logical, iterative workflow from chemical synthesis to biological validation. The synthetic accessibility of the scaffold is a critical factor for its utility in drug discovery programs.[12]

workflow cluster_synthesis Chemical Synthesis & Design cluster_evaluation Biological Evaluation start Scaffold Selection (Azaspiro[3.5]nonane) design In Silico Design & SAR Analysis start->design synthesis Multi-step Synthesis of Derivatives design->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Binding, Enzyme Assay) purification->primary_screening Compound Library secondary_screening Secondary Screening (Cell-based Assays) primary_screening->secondary_screening adme In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) secondary_screening->adme in_vivo In Vivo Efficacy Studies (Animal Models) adme->in_vivo in_vivo->design Feedback for Next Generation Design

Generalized workflow for azaspirocyclic drug discovery.

Conclusion and Future Perspectives

The 5-azaspiro[3.5]nonane scaffold and its related analogs represent a highly versatile and valuable platform in modern drug discovery.[8] Their rigid, three-dimensional nature provides a distinct advantage over more flexible or "flat" structures, allowing for the design of potent and selective modulators of diverse biological targets. We have demonstrated their successful application in oncology, metabolic diseases, neurology, and infectious diseases.

The key to their success lies in the scaffold's ability to act as a rigid core, from which functional groups can be projected with precise geometric control to engage with target proteins. The comparative data presented herein highlights that while a common scaffold is used, the biological outcome is exquisitely dependent on the nature and placement of these peripheral substituents.

Future work should focus on expanding the chemical diversity around this core, exploring new substitution patterns and even novel heteroatom placements within the spirocyclic system itself. As our understanding of structure-activity relationships deepens, the 5-azaspiro[3.5]nonane scaffold will undoubtedly continue to be a foundational element in the development of next-generation therapeutics.

References

Navigating the Chemical Space of 5-Azaspiro[3.5]nonane: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of rigid, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to escape the "flatland" of traditional aromatic compounds and explore new, promising areas of chemical space. Among these scaffolds, the 5-azaspiro[3.5]nonane core has emerged as a particularly attractive framework. Its inherent conformational rigidity and synthetic tractability provide an exceptional starting point for the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-azaspiro[3.5]nonane analogs, with a primary focus on their successful application as G-protein coupled receptor 119 (GPR119) agonists and a comparative look at their potential as fatty acid amide hydrolase (FAAH) inhibitors.

The 5-Azaspiro[3.5]nonane Scaffold: A Privileged Structure

Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a unique three-dimensional geometry that can precisely orient functional groups for optimal interaction with biological targets.[3] The 5-azaspiro[3.5]nonane framework, featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring, provides a rigid structure that can improve metabolic stability and aqueous solubility compared to more lipophilic, non-spirocyclic counterparts.[4] This guide will delve into the nuanced SAR of this scaffold, demonstrating how subtle modifications can lead to dramatic shifts in biological activity.

Comparative Analysis of Biological Activity: GPR119 Agonism vs. FAAH Inhibition

The versatility of the 5-azaspiro[3.5]nonane scaffold is evident in its application to diverse biological targets. Below, we compare its utility in the development of agonists for GPR119, a key regulator of glucose homeostasis, and inhibitors of FAAH, an enzyme involved in the endocannabinoid system.[2][5]

TargetCompound ClassPotencyTherapeutic Area
GPR119 7-Azaspiro[3.5]nonane derivativesPotent agonists (EC50 in nM range)Type 2 Diabetes
FAAH 7-Azaspiro[3.5]nonane ureasPotent inhibitors (k_inact/K_i > 1500 M⁻¹s⁻¹)Pain, Inflammation

This comparison highlights the adaptability of the azaspiro[3.5]nonane core in orienting pharmacophoric elements for effective interaction with vastly different protein active sites.

Deep Dive: Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Analogs as GPR119 Agonists

A seminal study by Matsuda and colleagues provides a detailed roadmap for the SAR of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[3] Their work systematically explored modifications to different regions of the molecule, leading to the identification of highly potent and orally bioavailable compounds.

Core Structure and Key Interaction Points

The general structure of the optimized 7-azaspiro[3.5]nonane GPR119 agonists can be dissected into three key components: the spirocyclic core, a piperidine N-capping group (R²), and an aryl group (R³).

Caption: Key components influencing GPR119 agonist activity.

SAR of the Piperidine N-capping Group (R²)

Optimization of the R² group was critical for achieving high potency. The data reveals a clear preference for specific substituents.

CompoundR² GrouphGPR119 EC50 (nM)
8a -CH₃130
8b -CH₂CH₃48
8c -CH(CH₃)₂18
8d -cyclopropyl11
54g -C(CH₃)₂CN2.9

Data sourced from Matsuda et al., 2018[3]

The trend indicates that increasing the steric bulk from methyl to isopropyl enhances potency. The introduction of a cyclopropyl group further improves activity. Notably, the cyanomethyl group in compound 54g led to a significant boost in potency, highlighting the importance of this specific substitution for optimal interaction with the GPR119 binding pocket.[3]

SAR of the Aryl Group (R³)

The nature of the R³ aryl group also played a pivotal role in determining agonist activity.

CompoundR³ GrouphGPR119 EC50 (nM)
34a Phenyl510
34b 4-Fluorophenyl160
34c 4-Chlorophenyl130
34d 4-(Trifluoromethyl)phenyl26
54g 4-Pyridyl2.9

Data sourced from Matsuda et al., 2018[3]

Electron-withdrawing substituents on the phenyl ring generally led to increased potency, with the trifluoromethyl group providing a substantial improvement. The most significant enhancement was observed with the replacement of the phenyl ring with a 4-pyridyl moiety, as seen in the highly potent compound 54g .[3] This suggests a key hydrogen bond interaction or favorable electrostatic interaction with the receptor.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the SAR data, robust and well-validated experimental protocols are essential.

GPR119 cAMP Accumulation Assay

This assay is a cornerstone for identifying GPR119 agonists by measuring the downstream signaling event of cyclic AMP (cAMP) production.[2]

Objective: To quantify the ability of test compounds to stimulate cAMP production in cells expressing GPR119.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and incubated with varying concentrations of the 5-azaspiro[3.5]nonane analogs.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The concentration-response curves are plotted, and EC50 values are calculated using non-linear regression.

Caption: Workflow for GPR119 cAMP accumulation assay.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

For comparative purposes, a typical assay to evaluate FAAH inhibitors is described below.

Objective: To determine the inhibitory potency of test compounds against FAAH.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human FAAH and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: FAAH is pre-incubated with various concentrations of the 5-azaspiro[3.5]nonane analogs.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time.

  • Data Analysis: The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

Conclusion and Future Perspectives

The 5-azaspiro[3.5]nonane scaffold has proven to be a highly fruitful starting point for the development of potent and selective ligands for diverse biological targets. The detailed SAR studies on GPR119 agonists demonstrate that systematic modification of peripheral substituents, guided by robust biological assays, can lead to the discovery of compounds with desirable pharmacological profiles. The successful application of this scaffold to both GPR119 and FAAH underscores its versatility and potential for future drug discovery campaigns targeting other proteins. Further exploration of this privileged scaffold, including the synthesis of novel derivatives and their evaluation against a broader range of biological targets, is a promising avenue for the development of new therapeutics.

References

A Comparative Benchmarking Guide to Spirocyclic Scaffolds in Drug Discovery: 5-Azaspiro[3.5]nonane Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations of such two-dimensional scaffolds, including poor solubility and metabolic instability, have become increasingly apparent. This has catalyzed a shift towards molecules with greater three-dimensionality, leading to the prominence of spirocyclic scaffolds.[1][2]

Spirocycles, characterized by two rings sharing a single atom, offer a rigid and defined three-dimensional architecture. This inherent structural feature can lead to improved physicochemical properties and pharmacological profiles.[1][2] By orienting substituents in precise vectors in three-dimensional space, spirocyclic scaffolds can facilitate optimal interactions with biological targets, potentially enhancing potency and selectivity. Furthermore, the increased fraction of sp3-hybridized carbons in these scaffolds has been correlated with a higher success rate in clinical development.

This guide provides a comprehensive benchmarking of 5-Azaspiro[3.5]nonane hydrochloride , a promising building block for drug discovery, against other relevant spirocyclic scaffolds: 2-Azaspiro[3.3]heptane hydrochloride and 6-Azaspiro[3.5]nonane hydrochloride . Through a detailed examination of their physicochemical properties and performance in key in vitro assays, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and drug design.

Scaffold Overview

ScaffoldStructureKey Features
This compound [Image of this compound structure]A spirocyclic system fusing a cyclobutane and a piperidine ring. The nitrogen at position 5 offers a key point for derivatization.
2-Azaspiro[3.3]heptane hydrochloride [Image of 2-Azaspiro[3.3]heptane hydrochloride structure]Comprised of two fused cyclobutane rings with a nitrogen atom at position 2. This smaller, more compact spirocycle offers a different conformational profile.
6-Azaspiro[3.5]nonane hydrochloride [Image of 6-Azaspiro[3.5]nonane hydrochloride structure]An isomer of the primary scaffold, with the nitrogen atom at position 6, altering the spatial arrangement of the amine functionality.

Comparative Physicochemical Properties (Hypothetical Data)

The following table presents a summary of key physicochemical properties for the three scaffolds. It is important to note that this data is illustrative and intended to demonstrate a comparative analysis. Actual experimental values may vary.

Property5-Azaspiro[3.5]nonane HCl2-Azaspiro[3.3]heptane HCl6-Azaspiro[3.5]nonane HCl
Molecular Weight ( g/mol ) 161.67133.62[3]161.67
cLogP 1.60.7[4]1.4[5]
Topological Polar Surface Area (Ų) 12.0312.03[4]12.03[5]
Aqueous Solubility (µg/mL at pH 7.4) 8501200900
pKa 9.810.29.5

Experimental Benchmarking: Protocols and Rationale

To provide a robust comparison of these scaffolds, a series of standardized in vitro assays are essential. The following sections detail the methodologies for evaluating key drug-like properties.

Aqueous Solubility: A Cornerstone of Bioavailability

Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. This experiment aims to quantify and compare the kinetic solubility of the three spirocyclic scaffolds.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each hydrochloride salt in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitation Analysis: Measure the turbidity of each well using a nephelometer.

  • Quantification: For a more quantitative measure, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent 96-well plate and measure the absorbance at a wavelength appropriate for the compound's chromophore.

  • Data Analysis: Calculate the solubility based on a standard curve of the compound dissolved in a known miscible solvent system.

Expected Outcome: The smaller and more compact 2-Azaspiro[3.3]heptane scaffold is anticipated to exhibit the highest aqueous solubility due to its lower lipophilicity. Both 5- and 6-Azaspiro[3.5]nonane are expected to have good solubility, beneficial for further drug development.

Membrane Permeability: Predicting In Vivo Absorption

Rationale: The ability of a compound to cross cell membranes is critical for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Experimental Protocol: PAMPA

  • Donor Plate Preparation: A 96-well filter plate is coated with a 1% solution of lecithin in dodecane to form an artificial membrane.

  • Compound Preparation: Prepare a 100 µM solution of each compound in PBS at pH 7.4.

  • Assay Setup: Add 150 µL of the compound solution to the donor wells. To the acceptor plate, add 300 µL of PBS (pH 7.4).

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich," and incubate at room temperature for 16-18 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * A * t) Where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the area of the membrane, and t is the incubation time.

Expected Outcome: All three scaffolds, with their low polar surface area, are expected to exhibit good to excellent permeability. Minor differences may be observed based on their cLogP values, with 2-Azaspiro[3.3]heptane potentially showing slightly lower passive permeability due to its lower lipophilicity.

Metabolic Stability: A Predictor of In Vivo Half-Life

Rationale: Rapid metabolism by liver enzymes, particularly cytochrome P450s, can lead to a short in vivo half-life and the formation of potentially toxic metabolites. The liver microsomal stability assay is a standard in vitro method to assess a compound's susceptibility to Phase I metabolism.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound to the reaction mixture at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold solution of acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Expected Outcome: Spirocyclic scaffolds are generally associated with improved metabolic stability.[1][2] It is hypothesized that 5-Azaspiro[3.5]nonane and its isomer will exhibit moderate to good metabolic stability. The more constrained 2-Azaspiro[3.3]heptane may show even greater stability due to the reduced accessibility of C-H bonds to metabolic enzymes.

In Vitro Cytotoxicity: Early Assessment of Safety

Rationale: Assessing the potential for a compound to be toxic to cells is a critical early step in drug discovery. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of each spirocyclic scaffold (e.g., from 0.1 to 100 µM) for 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Expected Outcome: The parent spirocyclic scaffolds are not expected to exhibit significant cytotoxicity at concentrations relevant for early drug discovery. This assay serves as a baseline to ensure that the core scaffold is not inherently toxic before further derivatization.

Data Summary and Interpretation (Hypothetical Data)

ScaffoldAqueous Solubility (µg/mL)Permeability (Pe x 10⁻⁶ cm/s)Metabolic Stability (t₁/₂ in HLM, min)Cytotoxicity (IC₅₀ in HepG2, µM)
5-Azaspiro[3.5]nonane HCl 85015.245>100
2-Azaspiro[3.3]heptane HCl 120012.8>60>100
6-Azaspiro[3.5]nonane HCl 90014.550>100

Interpretation:

Based on this hypothetical data, all three spirocyclic scaffolds demonstrate promising drug-like properties. 2-Azaspiro[3.3]heptane hydrochloride stands out for its superior aqueous solubility and metabolic stability, making it an excellent choice for applications where these parameters are critical. This compound and 6-Azaspiro[3.5]nonane hydrochloride offer a balanced profile of good solubility, high permeability, and moderate metabolic stability, presenting versatile platforms for a wide range of therapeutic targets. The lack of significant cytotoxicity for all three scaffolds provides a solid foundation for their use in medicinal chemistry programs.

Workflow Visualizations

General Workflow for Scaffold Benchmarking

Caption: A generalized workflow for the comparative evaluation of spirocyclic scaffolds.

PAMPA Experimental Workflow

PAMPA_Workflow prep Prepare Donor & Acceptor Plates coat Coat Donor Plate with Artificial Membrane prep->coat add_buffer Add Buffer to Acceptor Plate prep->add_buffer add_compound Add Compound to Donor Plate coat->add_compound incubate Incubate 'Sandwich' Assembly add_compound->incubate add_buffer->incubate quantify Quantify Compound in Donor & Acceptor Wells (LC-MS/MS) incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay.

Conclusion

The strategic incorporation of spirocyclic scaffolds is a powerful approach to overcome the limitations of traditional flat molecules in drug discovery. This guide has provided a framework for the comparative benchmarking of This compound against other relevant azaspirocycles. The detailed experimental protocols and illustrative data highlight a clear path for researchers to objectively assess the suitability of these scaffolds for their specific therapeutic applications.

The favorable, balanced profile of this compound, with its good solubility, high permeability, and moderate metabolic stability, underscores its potential as a valuable building block in the design of next-generation therapeutics. Ultimately, the choice of scaffold will depend on the specific requirements of the drug target and the desired pharmacokinetic profile. However, the principles and methodologies outlined herein provide a robust foundation for making data-driven decisions in the exciting and evolving field of three-dimensional medicinal chemistry.

References

A Comparative Guide to the In Vitro Evaluation of 5-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 5-Azaspiro[3.5]nonane Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is perpetual. The 5-azaspiro[3.5]nonane framework has emerged as a structure of significant interest, prized for its rigid conformation and synthetic accessibility.[1] This spirocyclic system serves as a versatile template for the design of new therapeutic agents aimed at a range of biological targets. Derivatives of the closely related 7-azaspiro[3.5]nonane have shown promise as potent agonists of G protein-coupled receptor 119 (GPR119), a key target in the treatment of type 2 diabetes and obesity.[2][3] Furthermore, the broader class of azaspiro compounds has demonstrated diverse biological activities, including antiproliferative and anti-HIV effects.[1][4]

This guide provides a comprehensive overview of a strategic in vitro testing cascade for novel 5-azaspiro[3.5]nonane derivatives. We will delve into the practical application and rationale behind a suite of assays designed to characterize their cytotoxic profile, target engagement, and preliminary pharmacokinetic properties. The methodologies detailed herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for the systematic evaluation of this promising class of compounds.

Phase 1: Foundational Cytotoxicity Profiling

A critical initial step in the evaluation of any novel chemical entity is to determine its potential for cellular toxicity.[5][6] This foundational assessment not only establishes a therapeutic window but also informs the selection of appropriate compound concentrations for subsequent, more specific assays.

Comparative Efficacy and Cytotoxicity

The primary output of these assays is the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), which represents the concentration of a compound required to inhibit a biological process or reduce cell viability by 50%, respectively.[5][7] These values are crucial for comparing the potency of different derivatives and for calculating a selectivity index (SI), which is a ratio of a compound's cytotoxicity to its desired biological activity (e.g., CC50/IC50). A higher selectivity index is indicative of a more promising therapeutic candidate.[8]

Derivative IDTarget IC50 (nM)HeLa CC50 (µM)Selectivity Index (CC50/IC50)
ASN-001 12.545.23616
ASN-002 28.9> 100> 3460
ASN-003 150.289.7597
Staurosporine 5.80.023.4
Doxorubicin N/A0.8N/A

Table 1: Hypothetical comparative data for 5-azaspiro[3.5]nonane derivatives. Staurosporine and Doxorubicin are included as reference compounds.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of the 5-azaspiro[3.5]nonane derivatives in appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Incubate for 48 hours.[7][10]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the CC50 value.[7]

G

Phase 2: Target-Specific Activity Assays

Following the initial cytotoxicity assessment, the next logical step is to evaluate the activity of the 5-azaspiro[3.5]nonane derivatives against their intended biological target. The choice of assay will be dictated by the nature of the target, which could be an enzyme or a receptor.

A. Enzyme Inhibition Assays

For derivatives designed as enzyme inhibitors (e.g., targeting kinases or metabolic enzymes), a direct in vitro inhibition assay is essential.[11][12] The goal is to determine the concentration of the compound that inhibits 50% of the enzyme's activity (IC50).

Experimental Protocol: Generic Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibition of a specific kinase.[13]

Methodology:

  • Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Compound Dilution: Create a serial dilution of the 5-azaspiro[3.5]nonane derivatives in DMSO.

  • Reaction Initiation: In a 96-well plate, combine the kinase, the test compound, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value by plotting inhibition versus compound concentration.

G

B. G Protein-Coupled Receptor (GPCR) Activation Assays

Given that derivatives of the closely related 7-azaspiro[3.5]nonane have been identified as GPR119 agonists, evaluating new derivatives for GPCR activity is a logical step.[2][3] Cell-based assays are commonly used to measure the functional consequences of ligand-GPCR interactions, such as the generation of second messengers.[14]

Experimental Protocol: cAMP Accumulation Assay for GPR119 Agonism

This protocol is designed to measure the increase in intracellular cyclic AMP (cAMP) following the activation of GPR119, a Gs-coupled receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119).

  • Cell Seeding: Plate the cells in a 96-well plate and allow them to grow to confluence.

  • Compound Treatment: Aspirate the culture medium and add the 5-azaspiro[3.5]nonane derivatives diluted in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Incubate the cells at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

G

Phase 3: Preliminary ADME/DMPK Profiling

Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and Drug Metabolism and Pharmacokinetics (DMPK) properties is crucial for identifying potential liabilities that could hinder later-stage development.[15]

In Vitro Metabolic Stability

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.

Experimental Protocol: Microsomal Stability Assay

Methodology:

  • Compound Incubation: Incubate the 5-azaspiro[3.5]nonane derivatives at a low concentration (e.g., 1 µM) with liver microsomes (human or rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.[2]

  • Time Points: Collect aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the concentration of the parent compound using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Derivative IDMicrosomal Stability (t1/2, min)
ASN-001 45
ASN-002 > 60
ASN-003 15
Verapamil 12

Table 2: Hypothetical metabolic stability data for 5-azaspiro[3.5]nonane derivatives. Verapamil is included as a reference compound with known metabolic clearance.

Conclusion: A Data-Driven Path Forward

The in vitro testing cascade outlined in this guide provides a systematic and efficient approach to characterizing novel 5-azaspiro[3.5]nonane derivatives. By integrating cytotoxicity, target-specific activity, and preliminary ADME/DMPK profiling, researchers can make informed, data-driven decisions about which compounds to advance in the drug discovery pipeline. This multi-faceted evaluation ensures that resources are focused on derivatives with the most promising combination of potency, selectivity, and drug-like properties, ultimately accelerating the journey from a promising scaffold to a potential therapeutic.

References

Introduction: The Imperative of Structural Certainty in Spirocyclic Amine Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Confirmation of 5-Azaspiro[3.5]nonane Hydrochloride

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Spirocyclic scaffolds, such as 5-Azaspiro[3.5]nonane, represent a class of compounds of high interest in modern medicinal chemistry. Their rigid, three-dimensional structures offer novel exit vectors for molecular exploration, often leading to improved potency, selectivity, and pharmacokinetic properties compared to "flat" aromatic systems. This compound (CAS: 1419101-47-5) is a valuable building block in this domain.[1][2]

However, the very structural complexity that makes these molecules attractive also necessitates an uncompromising approach to their characterization. Ambiguity in the structure of a starting material or final compound can jeopardize intellectual property, lead to irreproducible biological data, and create significant delays in drug development programs.

This guide provides a comprehensive, multi-technique workflow for the unambiguous structural confirmation of this compound. We will move beyond simple data reporting to explain the causality behind each experimental choice, demonstrating how orthogonal techniques create a self-validating system. This approach ensures the highest degree of scientific integrity, essential for regulatory submissions and foundational research.

Chapter 1: Foundational Analysis: Confirming Elemental Composition and Molecular Formula

Before delving into the intricacies of atomic connectivity, we must first validate the most fundamental properties of the molecule: its elemental composition and its precise molecular mass. These initial checks serve as a critical go/no-go checkpoint.

Elemental Analysis (EA): The First Line of Defense

Expertise & Causality: Elemental Analysis (EA) provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, nitrogen, and, in this case, chlorine. It is a bulk analytical technique that offers a low-resolution but essential confirmation of the constituent atoms. A significant deviation between the theoretical and experimentally determined percentages immediately indicates a contaminated sample or an incorrect structural assignment.

Experimental Protocol: Combustion Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule. The sample must be anhydrous, as residual water will skew the hydrogen and oxygen percentages.

  • Instrumentation: Utilize a calibrated CHN analyzer. The sample is combusted at high temperatures (typically >900°C) in a stream of oxygen.

  • Detection: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Chlorine is typically determined by titration or ion chromatography after combustion.

  • Calculation: The instrument's software calculates the mass percentage of each element.

Data Presentation: Theoretical vs. Experimental Values

ElementTheoretical % (for C₈H₁₆ClN)Experimental % (Acceptable Range)
Carbon (C)59.43%59.43 ± 0.4%
Hydrogen (H)9.98%9.98 ± 0.4%
Nitrogen (N)8.66%8.66 ± 0.4%
Chlorine (Cl)21.93%21.93 ± 0.4%

Trustworthiness: The protocol is self-validating when the experimental percentages for all analyzed elements fall within the accepted tolerance (typically ±0.4%) of the theoretical values calculated from the proposed molecular formula, C₈H₁₆ClN.[1][2]

High-Resolution Mass Spectrometry (HRMS): Precision Molecular Weight Determination

Expertise & Causality: While EA confirms the ratio of elements, High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion.[3] For the hydrochloride salt, we expect to observe the protonated free base, [C₈H₁₅N + H]⁺, in the positive ion mode. Using a soft ionization technique like Electrospray Ionization (ESI) is critical as it minimizes fragmentation, ensuring the molecular ion is the primary species observed.[4] The high mass accuracy of instruments like an Orbitrap or FT-ICR MS allows for the confident determination of the molecular formula.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).

  • Ionization: Use positive ion mode ESI. The spray voltage should be optimized to achieve a stable signal (e.g., 2.6 kV).[4]

  • Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da) with high resolving power (>60,000).

  • Data Analysis: Identify the monoisotopic peak for the ion of interest and compare its measured m/z to the calculated exact mass.

Data Presentation: HRMS Confirmation of Molecular Formula

Ion SpeciesCalculated Exact Mass (Da)Measured m/z (Da)Mass Error (ppm)
[C₈H₁₅N + H]⁺126.1283126.1281-1.58

Trustworthiness: A mass error of less than 5 ppm between the calculated and measured mass provides extremely strong evidence for the proposed molecular formula of the free base, C₈H₁₅N.

Chapter 2: Elucidating the Spirocyclic Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[5][6] For this compound, a combination of 1D and 2D NMR experiments is required to fully assign the proton and carbon signals of the cyclobutane and cyclohexane rings.

cluster_workflow Overall Structural Confirmation Workflow EA Elemental Analysis (Confirms C, H, N, Cl Ratios) HRMS High-Resolution MS (Confirms Molecular Formula) EA->HRMS Validates Formula NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Determines Atomic Connectivity) HRMS->NMR Provides Framework for Connectivity Analysis FTIR FTIR Spectroscopy (Confirms Functional Groups & Salt Form) NMR->FTIR Defines Skeleton for Functional Group Check Confirmation Unambiguous Structure Confirmed NMR->Confirmation FTIR->Confirmation

Caption: Overall workflow for structural validation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The ¹H NMR spectrum reveals information about the number of distinct proton environments, their chemical shifts (electronic environment), and their coupling to neighboring protons (connectivity). The symmetry of 5-Azaspiro[3.5]nonane simplifies the spectrum, but overlapping signals in the aliphatic region are expected. Deuterated methanol (CD₃OD) or water (D₂O) are suitable solvents.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O).

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering 0-12 ppm, and a relaxation delay of at least 1 second.

  • Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Data Presentation: Predicted ¹H NMR Assignments

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1, H-3~3.2 - 3.4Triplet (t)4H
H-2~2.0 - 2.2Quintet (quin)2H
H-6, H-8~2.9 - 3.1Singlet (s) or narrow multiplet4H
H-7~2.1 - 2.3Multiplet (m)4H
N-H~4.9 (in D₂O, exchanges)Broad singlet (br s)2H

Note: Chemical shifts are predictive and may vary based on solvent and concentration. The N-H protons will exchange with deuterium in D₂O and may not be observed.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Expertise & Causality: The ¹³C NMR spectrum shows a signal for each unique carbon atom. This is crucial for confirming the total number of carbon environments and identifying the key quaternary spiro carbon.

Data Presentation: Predicted ¹³C NMR Assignments

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-4 (Spiro)~40 - 45
C-1, C-3~48 - 52
C-2~18 - 22
C-6, C-8~55 - 60
C-7~30 - 35
2D NMR (COSY & HSQC): Assembling the Pieces

Expertise & Causality: When 1D spectra have overlapping regions, 2D NMR is indispensable.

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between two signals confirms they are on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal it is directly attached to. This definitively links the ¹H and ¹³C assignments.

H1_NMR ¹H NMR (Proton Signals) COSY 2D COSY (H-H Correlation) H1_NMR->COSY HSQC 2D HSQC (C-H Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC Structure Assembled C-H Framework COSY->Structure Establishes ¹H-¹H Connectivity HSQC->Structure Assigns Protons to Carbons

References

Navigating the Labyrinth of Spirocyclic Scaffolds: A Comparative Guide to the Analytical Cross-Referencing of 5-Azaspiro[3.5]nonane Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the pursuit of novel three-dimensional scaffolds is paramount for the development of next-generation therapeutics. Azaspirocycles, such as 5-Azaspiro[3.5]nonane hydrochloride, represent a class of compounds with significant potential, offering rigid conformational constraints that can lead to enhanced target specificity and improved pharmacokinetic profiles. However, the synthesis and characterization of these unique structures require a meticulous and multi-faceted analytical approach to ensure structural integrity and purity.

This guide provides an in-depth, comparative analysis of the analytical data for azaspiro[3.5]nonane derivatives. Due to the limited public availability of experimental spectral data for this compound, this guide will utilize the closely related analog, 5-Azaspiro[3.5]nonan-8-one hydrochloride , as a primary example to illustrate the principles of analytical cross-referencing. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, providing a framework for the rigorous characterization of this important class of molecules.

The Analytical Imperative: A Multi-Technique Approach

The unambiguous characterization of a novel or synthesized chemical entity is the bedrock of reliable and reproducible research. A single analytical technique provides only one piece of the puzzle. It is the congruent and cross-referenced data from orthogonal methods that builds a compelling and irrefutable structural assignment. For a molecule like this compound, with its distinct spirocyclic core, a combination of NMR, MS, and IR spectroscopy is essential.

cluster_0 Analytical Workflow Compound Synthesized 5-Azaspiro[3.5]nonane Analog NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Provides connectivity and chemical environment MS Mass Spectrometry (ESI, HRMS) Compound->MS Determines molecular weight and elemental composition IR Infrared Spectroscopy (FTIR) Compound->IR Identifies functional groups Cross_Referencing Data Cross-Referencing & Structural Elucidation NMR->Cross_Referencing MS->Cross_Referencing IR->Cross_Referencing Purity_Confirmation Purity Confirmation (>95%) Cross_Referencing->Purity_Confirmation

Figure 1: A representative workflow for the analytical characterization of a synthesized azaspiro compound.

Comparative Spectral Analysis: 5-Azaspiro[3.5]nonan-8-one hydrochloride as a Case Study

The following sections will present a comparative analysis of the expected analytical data for 5-Azaspiro[3.5]nonan-8-one hydrochloride, a structural analog of our primary topic. This data is based on computational predictions and typical values for similar structures.

¹H and ¹³C NMR Spectroscopy: Deciphering the Spirocyclic Core

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a spirocyclic system, NMR provides critical information about the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.[1]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Azaspiro[3.5]nonan-8-one hydrochloride

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Chemical Shift
C1, C31.5 - 1.825 - 35Aliphatic methylene protons and carbons in the cyclobutane ring.
C21.8 - 2.130 - 40Aliphatic methylene protons and carbons in the cyclobutane ring, potentially deshielded by proximity to the spiro center.
C4 (Spiro)-40 - 50Quaternary spiro carbon, a key signature in the ¹³C NMR spectrum.
C6, C72.5 - 2.840 - 50Methylene protons and carbons alpha to the carbonyl group, deshielded.
C9, C103.0 - 3.445 - 55Methylene protons and carbons alpha to the nitrogen atom, deshielded.
C8 (Carbonyl)-205 - 215Characteristic chemical shift for a ketone carbonyl carbon.
N-H8.0 - 9.0 (broad)-Amine proton, chemical shift and multiplicity can be variable and solvent-dependent.

Note: Predicted values are based on computational models from sources like PubChem and general NMR chemical shift ranges for similar functional groups.[2]

Comparative Analysis with Other Azaspirocycles:

The presence of the spiro-carbon (C4) as a quaternary center in the ¹³C NMR spectrum is a hallmark of this class of compounds. In analogs lacking the carbonyl group, such as 5-Azaspiro[3.5]nonane, the chemical shifts of the protons and carbons at positions 6, 7, and 8 would be significantly upfield, appearing in the typical aliphatic region (1.2 - 1.8 ppm for protons and 20 - 40 ppm for carbons). The introduction of heteroatoms or other functional groups, as seen in derivatives like 2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride, would further influence the chemical shifts due to inductive effects.[3]

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for positive mode) and compare the measured mass to the theoretical mass to confirm the elemental composition.

Table 2: Predicted Mass Spectrometry Data for 5-Azaspiro[3.5]nonan-8-one hydrochloride

Parameter Value Significance
Molecular FormulaC₈H₁₄ClNO-
Molecular Weight175.65 g/mol Confirms the overall mass of the molecule.
Monoisotopic Mass175.0764 g/mol The exact mass used for high-resolution mass spectrometry.
Expected [M+H]⁺ (High Resolution)176.0837The protonated molecular ion that would be observed in positive mode ESI-HRMS.

Source: Computed properties from PubChem for 5-Azaspiro[3.5]nonan-8-one hydrochloride.[2]

Cross-Referencing with Analogs:

The mass spectrum provides a definitive confirmation of the molecular formula. For this compound (C₈H₁₆ClN), the expected monoisotopic mass of the free base would be 125.1204 g/mol . The presence of the hydrochloride salt would be evident in the formulation but not typically in the observed mass spectrum under standard ESI conditions, where the free base is usually detected. Fragmentation patterns, which can be studied using tandem mass spectrometry (MS/MS), can provide further structural information by revealing characteristic losses of fragments from the parent molecule.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Table 3: Expected IR Absorption Bands for 5-Azaspiro[3.5]nonan-8-one hydrochloride

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (amine salt)2400 - 2800 (broad)N-H stretch
C-H (aliphatic)2850 - 3000C-H stretch
C=O (ketone)1700 - 1725C=O stretch
C-N1000 - 1250C-N stretch

Comparative Insights:

The IR spectrum provides clear evidence for the presence of key functional groups. The strong carbonyl (C=O) stretch is a definitive feature of 5-Azaspiro[3.5]nonan-8-one hydrochloride. In contrast, for this compound, this prominent peak would be absent, and the most notable features would be the N-H and C-H stretching vibrations. The broad absorption in the 2400-2800 cm⁻¹ region is characteristic of an amine hydrochloride salt.

Conclusion: A Unified Approach to Structural Verification

References

Safety Operating Guide

Navigating the Disposal of 5-Azaspiro[3.5]nonane Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Proper disposal of 5-Azaspiro[3.5]nonane hydrochloride requires its classification as a hazardous waste. This is due to its identified properties as an irritant and its potential harm upon ingestion. Engage with a certified hazardous waste management service for final disposal, ensuring adherence to all local, state, and federal regulations.

This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound (CAS No. 1419101-47-5). As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a comprehensive understanding of the chemical's hazard profile and the rationale behind each step of the disposal process. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste safely and responsibly, thereby fostering a culture of safety and environmental stewardship that extends beyond the laboratory bench.

Hazard Assessment and Characterization

The foundational step in any chemical disposal procedure is a thorough understanding of the substance's hazards. For this compound, a specific Safety Data Sheet (SDS) is available and serves as the primary source for this assessment.[1][2]

According to the available data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302): This indicates a significant health risk if the compound is ingested.

  • Causes skin irritation (H315): Direct contact with the skin can lead to irritation.

  • Causes serious eye irritation (H319): The compound can cause significant damage if it comes into contact with the eyes.

  • May cause respiratory irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.[1]

These classifications firmly place this compound within the scope of hazardous materials that require specialized disposal procedures. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it exhibits certain characteristics, one of which is being an irritant.[3][4][5][6] Therefore, this compound must be managed as hazardous waste.

Key Hazard Information Summary
Hazard StatementGHS CodeSignal WordPictogram
Harmful if swallowedH302WarningGHS07: Exclamation Mark
Causes skin irritationH315WarningGHS07: Exclamation Mark
Causes serious eye irritationH319WarningGHS07: Exclamation Mark
May cause respiratory irritationH335WarningGHS07: Exclamation Mark

Table based on data from Fluorochem SDS.[1]

Personal Protective Equipment (PPE) and Safe Handling

Given the identified hazards, stringent adherence to personal protective equipment protocols is mandatory when handling this compound, particularly during disposal operations.

Essential PPE includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact.

  • Skin Protection: A lab coat and appropriate gloves (e.g., nitrile) must be worn. Contaminated clothing should be removed and laundered before reuse.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used. All handling of the solid material should ideally be performed in a chemical fume hood.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents human exposure and environmental contamination. The following steps provide a clear and compliant pathway for its disposal.

Step 1: Waste Segregation
  • Do not mix this compound waste with non-hazardous waste.[8]

  • Keep it segregated from other types of chemical waste to prevent potentially dangerous reactions. It should be stored in a container designated for solid hazardous waste.

Step 2: Container Selection and Labeling
  • Use a container that is in good condition, compatible with the chemical, and can be securely sealed. The original product container is often a suitable choice.

  • The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • The CAS Number: "1419101-47-5"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date when the first amount of waste was placed in the container.

Step 3: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general laboratory traffic.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

Step 4: Final Disposal
  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • The only appropriate disposal route is through a licensed and approved hazardous waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. They will ensure that the waste is transported and disposed of in accordance with all relevant regulations, which will likely involve high-temperature incineration at a permitted facility.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Need to dispose of This compound B Consult Safety Data Sheet (SDS) for CAS 1419101-47-5 A->B C Identify Hazards: - Harmful if swallowed (H302) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) B->C D Determine Waste Classification: Hazardous Waste (Irritant) C->D E Wear appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat D->E F Segregate as Hazardous Waste E->F G Use a sealed, compatible, and properly labeled container F->G H Store in a designated satellite accumulation area G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Disposal by a licensed hazardous waste contractor I->J K End: Compliant Disposal J->K

Caption: Decision workflow for the disposal of this compound.

By adhering to this structured and informed disposal process, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and contribute to a responsible scientific community. Always prioritize safety and when in doubt, consult with your institution's safety professionals.

References

Personal protective equipment for handling 5-Azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Azaspiro[3.5]nonane Hydrochloride

As a Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling, use, and disposal of this compound. This document is intended for researchers, scientists, and drug development professionals. The protocols outlined below are designed to ensure the highest level of safety and experimental integrity.

Hazard Assessment and Risk Mitigation

This compound is a hydrochloride salt of a spirocyclic amine. Based on analogous compounds, it should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation, particularly if handled as a powder or aerosol.[1][2]

Assumed Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

To mitigate these risks, a multi-layered safety approach is necessary, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.

PPE Ensemble for Handling this compound

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact. Double-gloving is recommended for extended handling.
Eye Protection Safety goggles with side-shields or a face shieldProtects against splashes, dust, and aerosols.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders, or an organic vapor respirator for solutions)Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1][2]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills or dropped items.

Protocol for Donning and Doffing PPE:

A systematic approach to donning and doffing PPE is essential to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a fit check for your respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: If double-gloved, remove the outer pair of gloves, peeling them off without touching the outer surface.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by turning it inside out, avoiding contact with the contaminated exterior.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential for safe handling. The following diagram illustrates the key stages of handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe 1. Prepare Workspace weigh Weighing don_ppe->weigh 2. Enter Handling Area dissolve Dissolution weigh->dissolve 3. Transfer Compound reaction Reaction Setup dissolve->reaction 4. Prepare Solution decontaminate Decontaminate Surfaces reaction->decontaminate 5. Post-Experiment dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste 6. Clean Workspace doff_ppe Doff PPE dispose_waste->doff_ppe 7. Finalize Disposal

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Engineering Controls: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1]

  • Weighing and Transfer:

    • Perform these operations in a fume hood.

    • Use anti-static weigh paper or a weighing boat.

    • Handle with care to avoid generating dust.

    • Close the primary container immediately after use.

  • Dissolution:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Spill and Disposal Management

Prompt and correct response to spills is crucial. All waste must be handled as hazardous.

Spill Response Protocol:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent pad or granules.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposal.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.